1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14)8-12(11)15/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPVAMXDGIDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354713 | |
| Record name | 1-(2,4-dichlorobenzoyl)-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186127-13-8 | |
| Record name | 1-(2,4-dichlorobenzoyl)-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine synthesis protocol
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Introduction
This guide provides a comprehensive technical overview of the synthesis of this compound, a substituted amide derivative. The primary and most efficient synthetic route involves the acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride. This transformation is a classic example of a nucleophilic acyl substitution, executed under conditions characteristic of the Schotten-Baumann reaction.[1][2][3][4] This protocol is designed for researchers and scientists in drug development and organic synthesis, offering detailed mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization guidance.
Pillar 1: Reaction Mechanism and Stoichiometric Considerations
The synthesis of the target amide proceeds via the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[2][3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards the product.[1][3]
The mechanism unfolds in several key steps:
-
Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.
-
Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[1][2]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the most stable leaving group.
-
Deprotonation: A base, such as triethylamine or sodium hydroxide, removes the proton from the now positively charged nitrogen atom, yielding the neutral amide product, this compound, and a salt byproduct (e.g., triethylammonium chloride or sodium chloride).
The choice of base and solvent system is critical. An organic base like triethylamine in an aprotic solvent like dichloromethane (DCM) allows for a homogeneous reaction.[5] Alternatively, using an inorganic base like sodium hydroxide in a biphasic system (e.g., water and an organic solvent) is also effective, where the base remains in the aqueous phase to neutralize the generated HCl.[2][4]
Caption: Mechanism of the Schotten-Baumann Reaction.
Pillar 2: Experimental Protocol
This section details the materials, equipment, and a validated step-by-step procedure for the synthesis.
Materials and Reagents
Quantitative data for the reagents are summarized in the table below.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 4-Methylpiperidine | 626-58-4 | C₆H₁₃N | 99.17 | Calc. | 1.0 |
| 2,4-Dichlorobenzoyl chloride | 89-75-8 | C₇H₃Cl₃O | 209.46 | Calc. | 1.05 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Calc. | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | - |
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpiperidine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM, approx. 100 mL).
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Acyl Chloride: Dissolve 2,4-dichlorobenzoyl chloride (1.05 eq) in 30 mL of DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring amine solution over 30-45 minutes. Maintain the internal temperature below 10 °C. The formation of a white precipitate (triethylammonium chloride) is expected.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours to ensure completion.
-
Workup - Quenching and Washing:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acyl chloride and neutralize residual acid, and finally with 50 mL of brine to remove dissolved water.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or a solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., starting with 10% and gradually increasing the polarity) is a suitable eluent.
-
Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure to obtain this compound as a purified solid or viscous oil.
-
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its fundamental characteristics is paramount for its synthesis, characterization, and potential therapeutic applications. This document delves into the predicted structural and physicochemical parameters, a proposed synthetic pathway, and detailed analytical methodologies for its characterization. All presented data, unless otherwise specified, are computationally predicted and serve as a foundational guide for experimental work.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The N-acylation of the piperidine ring with substituted benzoyl groups allows for the fine-tuning of its pharmacological and pharmacokinetic properties. This compound, featuring a dichlorinated benzoyl moiety, presents an intriguing profile for investigation, potentially influencing its receptor binding affinity, metabolic stability, and overall disposition. This guide aims to provide a detailed theoretical framework for the physicochemical properties of this compound to facilitate further research and development.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (4-methylpiperidin-1-yl)(2,4-dichlorophenyl)methanone |
| CAS Number | 327069-50-1 |
| Molecular Formula | C₁₃H₁₅Cl₂NO |
| Molecular Weight | 272.17 g/mol |
| SMILES | CC1CCN(CC1)C(=O)c1ccc(cc1Cl)Cl |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Software |
| Melting Point (°C) | 85 - 105 | Regression-based models[1] |
| Boiling Point (°C) | 405 ± 35 | Advanced Chemistry Development (ACD/Labs) Software[2] |
| logP (Octanol-Water Partition Coefficient) | 3.5 ± 0.5 | ALOGPS 2.1[3] |
| Aqueous Solubility (logS) | -4.0 ± 0.7 | ALOGPS 2.1[3] |
| pKa (most basic) | 2.5 ± 0.4 (Amide Nitrogen) | ACD/pKa DB[4] |
Note: These values are in-silico predictions and require experimental verification.
Synthesis and Purification
The synthesis of this compound can be readily achieved through a standard nucleophilic acyl substitution reaction. This involves the coupling of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
4-Methylpiperidine
-
2,4-Dichlorobenzoyl chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 4-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the expected spectral features can be predicted based on the molecular structure.
5.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the 4-methylpiperidine ring and the dichlorobenzoyl group.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl group (CH₃) | 0.9 - 1.1 | Doublet | 3H |
| Piperidine ring protons (axial & equatorial) | 1.2 - 1.9 | Multiplets | 5H |
| Piperidine ring protons (adjacent to N) | 3.0 - 4.5 | Multiplets | 4H |
| Aromatic protons | 7.2 - 7.5 | Multiplets | 3H |
5.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Methyl carbon (CH₃) | 20 - 25 |
| Piperidine ring carbons | 30 - 50 |
| Aromatic carbons | 125 - 140 |
| Carbonyl carbon (C=O) | 168 - 172 |
5.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.
-
C-H stretch (aliphatic and aromatic): Absorption bands will be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
5.1.4. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ is expected at m/z 272.06. The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.
Chromatographic Analysis
5.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.
Table 5: Suggested HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from 5% to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for purity assessment and structural confirmation, provided the compound is sufficiently volatile and thermally stable.
Stability and Storage
N-aroylpiperidines are generally stable compounds under standard laboratory conditions. However, prolonged exposure to strong acids or bases could lead to hydrolysis of the amide bond. For long-term storage, it is recommended to keep the compound in a well-sealed container, protected from light and moisture, at a cool and dry place.
Potential Applications in Drug Development
While the specific biological activity of this compound is yet to be reported, related N-benzoylpiperidine derivatives have shown a wide range of pharmacological activities.[5][6] These include, but are not limited to, activity as enzyme inhibitors, receptor modulators, and central nervous system agents. The presence of the 2,4-dichloro substitution on the phenyl ring can significantly impact the compound's lipophilicity and electronic properties, potentially leading to enhanced binding affinity and improved metabolic stability. Further screening of this compound in various biological assays is warranted to explore its therapeutic potential.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the physicochemical properties of this compound. By leveraging computational predictions, a detailed profile of its key characteristics has been established. The outlined synthetic and analytical methodologies offer a practical starting point for researchers to synthesize and characterize this novel compound. The insights provided herein are intended to accelerate the exploration of this compound in the realm of drug discovery and development. Experimental validation of the predicted data is a crucial next step in fully elucidating the properties of this promising molecule.
References
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- Wikipedia. (2023, December 19). Quantitative structure–activity relationship.
- ProtoQSAR. (n.d.). QSAR models, what are they and how are they created?.
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- Gallou, F., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1534-1539.
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Elucidating the Mechanism of Action of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: A Strategic and Methodological Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is a synthetic molecule featuring a dichlorinated benzoyl group linked to a methylpiperidine core. While direct pharmacological data for this specific compound is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active agents, particularly those targeting the central nervous system. The piperidine scaffold is a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs), and halogenated aromatic rings are known to modulate binding affinity and pharmacokinetic properties.[1][2] This guide, therefore, presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its mechanism of action. We provide field-proven experimental strategies, detailed protocols, and data interpretation frameworks, focusing on the high-probability target class of GPCRs. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities.
Introduction and Rationale
The process of drug discovery often begins with novel chemical structures that possess promising, yet uncharacterized, biological activity. This compound (CAS 327069-50-1) represents such a molecule.[3] Its constituent parts—a piperidine ring and a dichlorobenzoyl group—are independently recognized for their roles in pharmacology. Piperidine derivatives are known to interact with a vast array of biological targets, and the addition of a dichlorobenzoyl moiety can significantly influence target specificity and potency.[4][5]
Given the prevalence of these structural features in ligands for G-protein coupled receptors (GPCRs), this guide proposes a logical, multi-phased experimental workflow to investigate this hypothesis.[6] We will proceed from initial target binding and affinity determination to functional assessment of receptor modulation and exploration of downstream signaling pathways.
Phase I: Target Affinity and Binding Characterization
The foundational step in characterizing a novel compound is to determine if it physically interacts with its putative target. Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and robustness.[7][8]
Core Causality: Why Radioligand Binding First?
Before investing in complex functional or cellular assays, it is crucial to establish a direct interaction between the compound and a receptor. A competitive binding assay provides a direct, quantitative measure (the inhibition constant, Kᵢ) of the compound's ability to displace a known, high-affinity radioligand from the receptor's binding site. This confirms target engagement and provides the initial potency data that informs concentration ranges for all subsequent functional experiments.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a selected panel of GPCRs.
1. Materials and Reagents:
- Receptor Source: Membrane preparations from cells or tissues expressing the target GPCR.
- Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for dopamine D₂ receptors).
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
- Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor.
- Filtration Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[9]
- Scintillation Cocktail & Counter: For quantifying radioactivity.
2. Step-by-Step Methodology: [7][9]
- Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and a range of concentrations of the test compound.
- Reagent Addition:
- To each well, add 50 µL of assay buffer.
- Add 50 µL of the test compound at various concentrations (typically a 10-point, half-log dilution series). For NSB wells, add the NSB agent. For TB wells, add buffer or solvent vehicle.
- Add 50 µL of the radioligand at a fixed concentration (typically at or near its Kₔ).
- Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-50 µg of protein). The final assay volume is 250 µL.
- Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[9]
- Termination and Filtration: Terminate the reaction by rapid vacuum filtration onto the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity in a microplate scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the average NSB counts from all other wells.
- Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]
Data Presentation: Binding Affinity
| Compound | Target GPCR | Kᵢ (nM) |
| This compound | Receptor X | Calculated Value |
| Reference Compound | Receptor X | Known Value |
Visualization: Radioligand Binding Workflow
Phase III: Advanced Mechanistic Interrogation
Modern pharmacology recognizes that GPCR signaling is not a simple on/off switch. Ligands can exhibit "biased agonism," preferentially activating one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin recruitment). [10][11]Resonance Energy Transfer (RET) techniques like BRET and FRET are powerful tools for studying these complex protein-protein interactions in real-time within living cells. [12][13]
Core Causality: Why BRET/FRET for Ligand Bias?
BRET (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer) allow for the direct measurement of the proximity between two tagged proteins. [10]By fusing a luciferase donor (like NanoLuc) to the receptor and a fluorescent acceptor (like YFP) to an interacting partner (like β-arrestin), ligand-induced recruitment can be quantified. [11]Comparing the potency and efficacy of a compound in a G-protein pathway assay (like cAMP) versus a β-arrestin recruitment assay can reveal if the compound is biased towards one pathway.
Experimental Workflow: β-Arrestin Recruitment BRET Assay
1. Principle:
- The target GPCR is tagged with a Renilla Luciferase (Rluc) or Nanoluciferase (Nluc) energy donor.
- β-arrestin-2 is tagged with a Yellow Fluorescent Protein (YFP) energy acceptor.
- In the absence of an agonist, the donor and acceptor are far apart, and no energy transfer occurs.
- Upon agonist binding, β-arrestin is recruited to the GPCR, bringing the donor and acceptor into close proximity (<10 nm), allowing for energy transfer from the luciferase to the YFP.
- This results in the emission of light at the acceptor's wavelength, and the BRET ratio (Acceptor Emission / Donor Emission) increases. [13]
Visualization: Principle of BRET Assay
Conclusion and Path Forward
This guide outlines a systematic, multi-phased approach to de-orphanize the mechanism of action of this compound. By progressing logically from binding affinity to functional activation and finally to nuanced signaling pathways, researchers can build a comprehensive pharmacological profile. The initial hypothesis centers on GPCRs due to structural precedent, but negative results in these assays would prompt investigation into other target classes, such as ion channels or transporters, using alternative methodologies like electrophysiology or uptake assays. This structured, self-validating workflow ensures that experimental choices are driven by data, providing a robust foundation for any future drug development program based on this novel chemical entity.
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- cAMP Accumulation Assay.
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An In-Depth Technical Guide to 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine (CAS No. 327069-50-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, identified by CAS number 327069-50-1. While public domain data on the specific biological activity and detailed experimental applications of this molecule is limited, this document consolidates available information on its chemical structure, properties, a plausible synthetic approach, and general safety considerations based on related structures. The guide is intended to serve as a foundational resource for researchers interested in utilizing this compound as a chemical intermediate or for further investigation into its potential pharmacological properties.
Chemical Identity and Structure
This compound is a synthetic organic compound featuring a dichlorinated benzoyl group attached to a 4-methylpiperidine moiety.[1] The presence of the dichlorophenyl group and the substituted piperidine ring suggests its potential as a scaffold in medicinal chemistry, as these motifs are common in various biologically active molecules.
Molecular Structure
The two-dimensional structure of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 327069-50-1 | [1] |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [1] |
| Molecular Weight | 272.17 g/mol | [1] |
| IUPAC Name | (2,4-dichlorophenyl)(4-methylpiperidin-1-yl)methanone | PubChem |
| SMILES | CC1CCN(CC1)C(=O)c1ccc(cc1Cl)Cl | [1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Characterization
While a specific, detailed, and validated synthetic protocol for this compound is not prominently published in peer-reviewed literature, a plausible and widely used method for its synthesis would involve the acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride. This is a standard amide bond formation reaction.
Proposed Synthetic Pathway
The synthesis can be logically envisioned as a nucleophilic acyl substitution reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard laboratory procedures for amide synthesis.
-
Reaction Setup: To a solution of 4-methylpiperidine (1.0 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere, add a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Acylation: Cool the mixture in an ice bath (0 °C). Add a solution of 2,4-dichlorobenzoyl chloride (1.05 equivalents) in the same solvent dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected proton and carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.
Biological Activity and Potential Applications
As of the latest available information, there are no specific studies in the public domain that detail the biological activity or mechanism of action of this compound. The compound is primarily listed by chemical suppliers as a building block or intermediate for research and development.[1]
The structural motifs present in the molecule, namely the dichlorophenyl and methylpiperidine groups, are found in a variety of pharmacologically active compounds. For instance, piperidine rings are central to many central nervous system (CNS) active drugs. The dichlorobenzoyl moiety can influence the electronic and lipophilic properties of a molecule, potentially affecting its binding to biological targets.
Given its structure, potential, albeit speculative, areas of investigation for this compound or its derivatives could include:
-
CNS Receptor Modulation: As a potential ligand for various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.
-
Enzyme Inhibition: The electrophilic nature of the carbonyl group and the overall molecular shape could lend itself to binding within the active sites of various enzymes.
-
Antimicrobial or Antiparasitic Activity: Halogenated aromatic compounds are a known class of antimicrobial agents.
It is critical to emphasize that these are hypothetical applications based on structural analogy, and any such activity would need to be confirmed through rigorous experimental testing. A study on related [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes has shown that these types of structures can exhibit antioxidant, antibacterial, and antiproliferative activities.[2]
Safety and Handling
Hazard Identification (Anticipated)
-
Skin and Eye Irritation: Amides and chlorinated aromatic compounds can be irritating to the skin and eyes.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.
Caption: General safety and handling workflow for piperidine derivatives.
Conclusion
This compound (CAS 327069-50-1) is a chemical intermediate with potential for use in the synthesis of more complex molecules. While its own biological profile is not documented in the public domain, its structural features suggest that it could be a valuable building block in drug discovery and medicinal chemistry. Researchers using this compound should rely on standard synthetic methodologies for its application and adhere to general safety protocols for piperidine derivatives in the absence of a specific MSDS. Further research is warranted to explore the potential pharmacological activities of this compound and its derivatives.
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An In-Depth Technical Guide to 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.[1] The incorporation of a 2,4-dichlorobenzoyl moiety introduces a synthetically versatile handle and can significantly influence the compound's biological activity, often seen in compounds targeting the central nervous system.[2][3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential applications based on the established pharmacology of related structures.
Core Molecular Attributes
A precise understanding of the fundamental molecular properties of this compound is essential for any research or development endeavor. These core attributes are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [4] |
| Molecular Weight | 272.17 g/mol | [4] |
| CAS Number | 327069-50-1 | [4] |
| Canonical SMILES | CC1CCN(CC1)C(=O)c1ccc(cc1Cl)Cl | [4] |
Synthesis and Mechanism
The most direct and industrially scalable synthesis of this compound is achieved through the acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction, a cornerstone of amide bond formation in organic chemistry.
Reaction Causality
The reaction mechanism hinges on the nucleophilic nature of the secondary amine in the 4-methylpiperidine ring and the electrophilic character of the carbonyl carbon in 2,4-dichlorobenzoyl chloride. The nitrogen atom of 4-methylpiperidine attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the stable amide product. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-Methylpiperidine
-
2,4-Dichlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 15-20 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.
Structural and Spectroscopic Characterization
Potential Applications in Drug Discovery
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[3] Derivatives of benzoylpiperidine have been explored for a range of pharmacological activities.
-
Antipsychotic Agents: Many compounds containing a substituted benzoylpiperidine moiety exhibit affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[2]
-
Analgesics: Certain 4,4-disubstituted piperidines have shown potent analgesic properties, with some exhibiting high affinity for opioid receptors.[5]
-
Immunomodulators: A series of (benzoylphenyl)piperidines has been synthesized and shown to have immunomodulatory activity.[6]
The specific substitution pattern of this compound makes it a valuable intermediate for generating libraries of novel compounds for screening against various biological targets. The dichlorophenyl group can participate in further cross-coupling reactions, and the methylpiperidine moiety can influence receptor binding and metabolic stability.
Safety and Handling
As a research chemical with incompletely characterized toxicological properties, this compound should be handled with care. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a compound with a straightforward and scalable synthesis. Its molecular structure, featuring the pharmacologically significant benzoylpiperidine core, makes it a compound of high interest for further investigation, particularly in the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this and related molecules.
References
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- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry, 2012. [URL: https://www.rsc.
- Bellamy, F. D., et al. (Benzoylphenyl)piperidines: A New Class of Immunomodulators. Journal of Medicinal Chemistry, 1991, 34(5), 1545-52. [URL: https://pubmed.ncbi.nlm.nih.gov/2033579/]
- Huegi, B. S., et al. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 1983, 26(1), 42-50. [URL: https://pubmed.ncbi.nlm.nih.gov/6600791/]
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potential biological targets of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
An In-Depth Technical Guide to the Potential Biological Targets of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Foreword: Unveiling the Therapeutic Potential of a Novel Chemical Entity
To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive guide to exploring the pharmacological landscape of this compound. While direct biological data on this specific molecule is not extensively published, its constituent chemical scaffolds—the piperidine ring and the dichlorobenzoyl moiety—are cornerstones in a vast array of clinically significant therapeutics.[1][2] This guide, therefore, adopts a predictive and exploratory approach, grounded in established principles of medicinal chemistry and pharmacology. We will dissect the molecule's structural alerts, hypothesize potential biological targets based on the known activities of analogous compounds, and provide a robust framework of experimental protocols for the validation of these hypotheses. Our objective is to equip you with the foundational knowledge and practical methodologies to systematically investigate the therapeutic promise of this intriguing compound.
Deconstruction of a Privileged Scaffold: The Rationale for Investigation
The structure of this compound presents a compelling case for pharmacological investigation. It is a confluence of two key structural motifs with well-documented bioactivity.
-
The Piperidine Core: The piperidine ring is a saturated six-membered heterocycle that is a fundamental building block in modern drug design.[3][4] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a remarkable range of biological activities including analgesic, antipsychotic, antihistaminic, and anti-inflammatory effects.[1][5] The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind to a wide array of biological targets with high affinity and specificity.
-
The 2,4-Dichlorobenzoyl Moiety: The presence of a dichlorinated benzoyl group significantly influences the molecule's physicochemical properties. The chlorine atoms enhance lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[6] This moiety is a common feature in many bioactive compounds and is known to contribute to target binding and overall pharmacological profile.[2][7]
The combination of these two privileged fragments in this compound suggests a high probability of interaction with one or more biological targets, making it a prime candidate for a comprehensive screening and target identification campaign.
Hypothesized Biological Target Classes and Pathways
Based on the extensive literature on piperidine-containing and dichlorobenzoyl-containing compounds, we can logically infer several potential classes of biological targets for this compound.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most successfully drugged target families. The structural motifs in our compound of interest bear resemblance to ligands for several GPCR subfamilies.
-
Dopamine and Serotonin Receptors: Many antipsychotic and neurological drugs feature a piperidine scaffold that interacts with dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[8] The dichlorobenzoyl moiety could potentially mimic the interactions of other aromatic groups in established ligands for these receptors.
-
Opioid Receptors: The piperidine ring is a core component of morphine and many synthetic opioids, where it is crucial for analgesic activity by binding to μ-opioid receptors.[9] It is plausible that this compound could exhibit activity at one or more opioid receptor subtypes.
Ion Channels
Ion channels are critical for neuronal signaling and are targets for a variety of drugs. The lipophilic nature of the compound could facilitate its interaction with the transmembrane domains of various ion channels.
Key Enzyme Systems
-
Acetylcholinesterase (AChE): The piperidine moiety is found in AChE inhibitors like donepezil, which are used in the treatment of Alzheimer's disease.[10] The benzyl-piperidine group in these inhibitors provides good binding to the catalytic site of AChE.[3]
-
Monoamine Oxidase (MAO): Some piperidine derivatives act as MAO inhibitors, which are used to treat depression and Parkinson's disease.[11]
Inflammatory Pathway Proteins
Recent research has highlighted the role of piperidine-containing compounds as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases.[12] The overall structure of this compound shares features with known NLRP3 inhibitors.
A Roadmap for Discovery: Experimental Validation Strategies
The following section provides a detailed, phased approach to systematically identify and validate the biological targets of this compound.
Phase 1: Broad Phenotypic Screening and Initial Target Class Identification
The initial step is to perform broad phenotypic screens to gain a general understanding of the compound's biological effects.
Experimental Protocol: Cell-Based Phenotypic Screening
-
Cell Line Selection: Utilize a diverse panel of human cell lines representing different tissues (e.g., neuronal, immune, cancer cell lines).
-
Assay Panel: Employ a battery of high-content imaging and cell viability assays to assess the compound's effects on cell morphology, proliferation, apoptosis, and other key cellular phenotypes.
-
Data Analysis: Analyze the phenotypic data to identify patterns of activity that may suggest a particular target class or pathway. For instance, profound effects on neuronal cell lines might prioritize investigation into CNS targets.
dot
Caption: Workflow for initial phenotypic screening.
Phase 2: Targeted In Vitro Assays
Based on the hypotheses generated in Phase 1 and the structural analogies discussed in Section 2.0, a series of targeted in vitro assays should be conducted.
Experimental Protocol: GPCR Radioligand Binding Assays
-
Target Selection: Prioritize dopamine (D2), serotonin (5-HT2A), and μ-opioid receptors.
-
Membrane Preparation: Prepare cell membrane fractions expressing the receptor of interest.
-
Binding Assay:
-
Incubate the membrane preparation with a known radioligand for the target receptor.
-
Add increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Data Analysis: Generate dose-response curves and calculate the Ki value.
| Hypothetical Target | Assay Type | Key Parameter | Reference Compound |
| Dopamine D2 Receptor | Radioligand Binding | Ki (nM) | Haloperidol |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki (nM) | Risperidone |
| μ-Opioid Receptor | Radioligand Binding | Ki (nM) | Morphine |
| Acetylcholinesterase | Enzymatic Assay | IC50 (μM) | Donepezil |
| NLRP3 ATPase | Enzymatic Assay | IC50 (μM) | MCC950 |
Experimental Protocol: Enzyme Inhibition Assays
-
Enzyme Source: Use purified recombinant human enzymes (e.g., AChE, MAO-A, MAO-B).
-
Assay Principle:
-
For AChE, use the Ellman's reagent-based colorimetric assay to measure enzyme activity.
-
For MAO, use a commercially available kit that measures the production of hydrogen peroxide.
-
-
Inhibition Measurement: Determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50).
dot
Caption: Workflow for targeted in vitro screening.
Phase 3: Cellular Target Engagement and Functional Modulation
Positive hits from the in vitro assays must be validated in a cellular context to confirm target engagement and functional effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding.
-
Procedure:
-
Treat intact cells with this compound.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting temperature of the putative target protein.
-
-
Interpretation: An increase in the melting temperature of a protein in the presence of the compound indicates direct binding.
Experimental Protocol: Functional Cellular Assays
-
For GPCRs: Measure downstream signaling events such as changes in intracellular cAMP levels or calcium flux.
-
For NLRP3: Use PMA-differentiated THP-1 cells stimulated with LPS and ATP, and measure the release of IL-1β by ELISA.[12]
Phase 4: In Silico Modeling and Structure-Activity Relationship (SAR) Studies
Computational methods can provide valuable insights into the binding mode of the compound and guide the synthesis of more potent and selective analogs.
Experimental Protocol: Molecular Docking
-
Target Structure Preparation: Obtain the crystal structure of the validated target protein from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound in the active site of the target.
-
SAR Analysis: Synthesize a small library of analogs with modifications to the piperidine and dichlorobenzoyl moieties to explore the structure-activity relationship and optimize for potency and selectivity.
Data Interpretation and Target Prioritization
The culmination of the above experimental phases will yield a comprehensive dataset. The prioritization of targets for further development should be based on:
-
Potency: High affinity in binding assays (low nM Ki) and low IC50/EC50 values in functional assays.
-
Selectivity: A clean profile in broad panel screens, with significant activity at a single target or a desired set of targets.
-
Cellular Activity: Confirmation of target engagement and functional modulation in a cellular context.
-
Druggability: The target should be amenable to modulation by a small molecule and have a clear role in a disease of interest.
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery program. Its structure, rich in privileged fragments, suggests a high likelihood of interaction with clinically relevant biological targets. The systematic approach outlined in this guide, from broad phenotypic screening to detailed in vitro and cellular assays, provides a robust framework for elucidating its mechanism of action and unlocking its therapeutic potential. The insights gained from these studies will not only define the pharmacological profile of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of piperidine-based therapeutics.
References
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solubility of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine in DMSO and other solvents
An In-depth Technical Guide to the Predicted and Experimental Determination of the Solubility of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Executive Summary
This compound is a substituted piperidine derivative whose utility in research and development necessitates a thorough understanding of its physicochemical properties, chief among them being its solubility. As a compound with limited publicly available data, researchers face challenges in its handling, formulation, and integration into experimental workflows. This guide serves as a comprehensive technical resource for scientists and drug development professionals. It provides a robust predictive analysis of the compound's solubility based on its molecular structure and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The primary focus is on Dimethyl Sulfoxide (DMSO), a critical solvent in discovery research, with a comparative analysis across a spectrum of common laboratory solvents.
Physicochemical Profile and Structural Analysis
A molecule's solubility is fundamentally governed by its structure. The key to predicting the behavior of this compound lies in dissecting its constituent functional groups.
Known Properties:
| Property | Value | Source |
| CAS Number | 327069-50-1 | [1] |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [1] |
| Molecular Weight | 272.17 g/mol | Calculated |
Structural Analysis for Solubility Prediction:
The molecule can be deconstructed into two primary domains:
-
The 2,4-Dichlorobenzoyl Group: This portion of the molecule is predominantly large, rigid, and lipophilic ("greasy"). The dichlorinated phenyl ring is nonpolar, and the two chlorine atoms significantly increase its lipophilicity. The central amide (carbonyl) group introduces a strong dipole, providing a site for polar interactions, but it is sterically hindered.
-
The 4-Methylpiperidine Group: This saturated heterocyclic amine contains a tertiary nitrogen atom, which can act as a hydrogen bond acceptor but not a donor. The aliphatic ring and the methyl group contribute further to the molecule's nonpolar character.
The combination of a large, nonpolar aromatic system and an aliphatic ring, interrupted only by a single polar amide linkage, suggests that the molecule will have low aqueous solubility. The lack of hydrogen bond-donating groups (like N-H or O-H) further limits its ability to interact favorably with protic solvents like water or alcohols.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The compound's significant nonpolar character combined with a strong dipole moment from the amide group suggests it will be most soluble in polar aprotic solvents that can effectively solvate both aspects of the molecule.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO , DMF, Acetonitrile | High | These solvents have strong dipoles capable of interacting with the amide group and are sufficiently nonpolar to solvate the rest of the molecule. DMSO is an exceptionally strong solvent for a wide array of organic materials.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving moderately polar compounds with significant nonpolar regions. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF has a moderate dipole and is a good general-purpose solvent for many organic compounds. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent but is generally less powerful than DMSO. |
| Esters | Ethyl Acetate | Low to Moderate | Offers a balance of polarity and nonpolar character but may be insufficient for this compound. |
| Aromatic | Toluene | Low | The molecule's polarity from the amide will likely limit its solubility in a purely nonpolar aromatic solvent. |
| Alcohols (Protic) | Methanol, Ethanol | Low | While polar, these solvents' primary solvation mechanism involves hydrogen bonding, which is less effective for a molecule that can only accept, not donate, hydrogen bonds. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | The strong amide dipole prevents dissolution in highly nonpolar solvents. |
| Aqueous | Water | Insoluble | The large, lipophilic structure makes the molecule hydrophobic. |
Experimental Determination of Solubility
Theoretical predictions require empirical validation. The following protocols provide systematic approaches to determine solubility accurately.
Workflow for Qualitative Solubility Assessment
This initial screening method rapidly classifies the compound's solubility characteristics and can help identify the presence of ionizable functional groups.[4][5][6]
Protocol: Qualitative Solubility Test
-
Preparation: Place approximately 2-5 mg of this compound into a small test tube.
-
Solvent Addition: Add 0.5 mL of the selected solvent (starting with water) to the test tube.
-
Mixing: Vigorously agitate the tube for 60 seconds.[7]
-
Observation: Observe the mixture against a contrasting background. "Soluble" is defined as the complete absence of visible solid particles.
-
Classification:
-
If soluble in water, the compound is polar.
-
If insoluble in water but soluble in 5% HCl, the compound contains a basic group (like the piperidine nitrogen).[5][6]
-
If insoluble in water but soluble in 5% NaOH, the compound contains an acidic group (not expected for this molecule).[5][6]
-
If insoluble in aqueous solutions, proceed to test organic solvents like DMSO, DCM, and hexane to confirm the predicted profile.
-
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining quantitative solubility.[8] This protocol is designed to be self-validating by ensuring that a saturated solution is achieved and accurately measured.
Protocol: Quantitative Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a glass vial (e.g., 10 mg). The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL of DMSO) into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 1 hour to let undissolved solids settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter (PTFE is recommended for organic solvents) into a clean vial. This step removes all undissolved particulates.
-
Dilution: Accurately perform a serial dilution of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration of the compound by comparing the result to a standard calibration curve.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility, typically expressed in mg/mL or µg/mL.
Focus on Dimethyl Sulfoxide (DMSO)
DMSO is a uniquely powerful and highly polar aprotic solvent, making it indispensable in drug discovery for creating high-concentration stock solutions.[3][9]
Key Properties of DMSO:
-
High Polarity: It effectively dissolves a wide range of polar and nonpolar compounds.
-
Aprotic Nature: It does not have labile protons, preventing it from participating in acid-base reactions as a proton donor.
-
Hygroscopicity: DMSO readily absorbs moisture from the air. Stock solutions should be stored in tightly sealed containers with desiccant.
-
High Boiling Point: Its high boiling point (189 °C) makes it difficult to remove under standard vacuum conditions.
-
Skin Permeation: DMSO can penetrate the skin and may carry dissolved solutes with it, necessitating the use of appropriate personal protective equipment (PPE), especially impermeable gloves.[9]
Protocol: Preparation of a 100 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW = 272.17 g/mol ) required. For 1 mL of a 100 mM (0.1 M) solution: Mass = 0.1 mol/L * 0.001 L * 272.17 g/mol = 0.0272 g = 27.22 mg
-
Weighing: Accurately weigh 27.22 mg of the compound into a clean, dry vial.
-
Solubilization: Add approximately 0.9 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex or sonicate the mixture until all solid has completely dissolved.
-
Volume Adjustment: Carefully add DMSO to reach a final total volume of 1.0 mL.
-
Storage: Store the solution at -20°C in a tightly sealed container, protected from moisture.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, prudent laboratory practice dictates handling it based on the hazards of its constituent parts: chlorinated aromatic compounds and substituted piperidines.
-
Personal Protective Equipment: Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with solvents like DCM; consult a glove compatibility chart).
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
DMSO Considerations: When working with DMSO solutions, be aware of its ability to enhance skin absorption of dissolved substances.[9] Ensure no skin contact occurs.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
While published data is scarce, a systematic analysis of the molecular structure of this compound allows for a robust prediction of its solubility profile. It is anticipated to be highly soluble in strong polar aprotic solvents like DMSO and poorly soluble in both aqueous and nonpolar aliphatic solvents. This guide provides the necessary detailed, step-by-step protocols for researchers to experimentally validate these predictions and accurately quantify the compound's solubility. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the compound's effective use in further research and development.
References
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A Spectroscopic Guide to 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: An In-Depth Technical Analysis
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, a compound of interest in synthetic and medicinal chemistry. In the absence of directly published complete spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to present a detailed, predicted spectral profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and the causal logic behind the spectral assignments. Methodologies for data acquisition are outlined to ensure scientific rigor and reproducibility.
Introduction: The Structural Significance of this compound
This compound belongs to the N-acylpiperidine class of compounds. The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets[1][2]. The 2,4-dichlorobenzoyl group introduces significant electronic and steric features, influencing the molecule's overall physicochemical properties and potential biological activity. Accurate structural elucidation through spectral analysis is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides a foundational spectral analysis to aid in these endeavors.
Below is a diagram illustrating the molecular structure and numbering scheme used throughout this guide for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the amide bond, rotation around the N-C(O) bond may be restricted, potentially leading to the observation of rotamers, which would result in broadened or duplicated signals for the piperidine ring protons and carbons proximal to the nitrogen.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the known chemical shifts of 4-methylpiperidine[3][4] and related N-acylpiperidines. The electron-withdrawing effect of the benzoyl group is expected to deshield the protons on the carbons adjacent to the nitrogen (C2 and C6).
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.2 | m | 3H | Ar-H | Aromatic protons of the dichlorophenyl ring. The substitution pattern will lead to complex splitting. |
| ~ 3.8 - 3.2 | m | 4H | H2, H6 | Protons adjacent to the amide nitrogen are significantly deshielded. Restricted rotation may lead to broad or distinct signals for axial and equatorial protons. |
| ~ 1.9 - 1.6 | m | 3H | H3, H5 (axial), H4 | The methine proton at C4 and the axial protons at C3 and C5 are expected in this region. |
| ~ 1.5 - 1.2 | m | 2H | H3, H5 (equatorial) | Equatorial protons are typically more shielded than their axial counterparts. |
| ~ 1.0 | d | 3H | -CH₃ | The methyl group at C4 will appear as a doublet due to coupling with the H4 proton. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is derived from data for piperidine derivatives[5][6] and substituted benzamides. The carbonyl carbon and the aromatic carbons will appear in the downfield region of the spectrum.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 169 | C=O | The amide carbonyl carbon is characteristically found in this region. |
| ~ 138 - 125 | Ar-C | Aromatic carbons. The carbons bearing the chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity and will likely appear in the upper end of this range. |
| ~ 48, 43 | C2, C6 | Carbons adjacent to the nitrogen are deshielded. Due to the amide functionality, two distinct signals may be observed. |
| ~ 34 | C3, C5 | These carbons are further from the electron-withdrawing groups. |
| ~ 31 | C4 | The methine carbon of the piperidine ring. |
| ~ 22 | -CH₃ | The methyl carbon is expected in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts[7]. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).
-
Employ a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the anticipated carbon signals (typically 0-180 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
The fragmentation of N-acylpiperidines is often initiated by cleavage at the bonds adjacent to the nitrogen atom (α-cleavage) or at the amide bond.
| m/z | Proposed Fragment | Rationale |
| 271/273/275 | [M]⁺ | Molecular ion peak. The isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) will be characteristic. |
| 173/175/177 | [Cl₂C₆H₃CO]⁺ | Acylium ion formed by cleavage of the N-C(O) bond. The isotopic pattern of two chlorine atoms will be present. |
| 98 | [C₆H₁₂N]⁺ | Fragment corresponding to the 4-methylpiperidine radical cation, likely from cleavage of the N-C(O) bond with charge retention on the piperidine moiety. |
| 84 | [C₅H₁₀N]⁺ | Resulting from α-cleavage with loss of a methyl radical from the piperidine ring fragment. |
The following diagram illustrates the predicted key fragmentation pathways for this compound.
Caption: Predicted ESI-MS fragmentation of the target compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.
-
Instrumentation:
-
Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Operate in positive ion mode, as the piperidine nitrogen can be readily protonated.
-
-
MS Analysis:
-
Perform a full scan to identify the protonated molecule [M+H]⁺.
-
Conduct a product ion scan of the precursor ion to observe the fragmentation pattern. The collision energy should be optimized to generate a rich fragment spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Data
The predicted IR spectrum is based on characteristic absorption frequencies for amides, aromatic compounds, and alkyl groups[8][9].
| **Wavenumber (cm⁻¹) ** | Intensity | Assignment | Rationale |
| ~ 3080 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |
| ~ 2950-2850 | Strong | Aliphatic C-H stretch | Corresponding to the C-H bonds of the piperidine ring and the methyl group. |
| ~ 1640 | Strong | C=O stretch (Amide I) | A strong absorption band typical for a tertiary amide carbonyl group. |
| ~ 1600, 1470 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations. |
| ~ 1450 | Medium | CH₂ bend | Scissoring vibration of the methylene groups in the piperidine ring. |
| ~ 850-800 | Strong | C-Cl stretch | Characteristic absorption for aryl chlorides. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the instrument's beam path.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound based on established principles and data from analogous structures. The presented NMR, MS, and IR data, along with the outlined experimental protocols, offer a robust framework for the characterization and identification of this compound. This information is intended to be a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating their work with this and structurally related molecules.
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The Dichlorobenzoyl Moiety: A Privileged Scaffold in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The dichlorobenzoyl moiety, a seemingly simple aromatic scaffold, has emerged as a cornerstone in the design of a diverse array of biologically active molecules. Its unique electronic and steric properties, conferred by the presence and positioning of two chlorine atoms on the benzoyl ring, allow for potent and selective interactions with a variety of biological targets. This guide provides a comprehensive exploration of the multifaceted role of the dichlorobenzoyl group in medicinal chemistry, delving into its influence on anticancer, antifungal, anti-inflammatory, and antiviral activities. We will dissect the structure-activity relationships (SAR) that govern its efficacy, provide detailed, field-proven protocols for the synthesis and biological evaluation of dichlorobenzoyl-containing compounds, and visualize key molecular interactions to illuminate the principles behind their therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the power of this versatile chemical entity.
Introduction: The Enduring Significance of Halogenation in Drug Design
The strategic incorporation of halogen atoms, particularly chlorine, into drug candidates is a time-honored strategy in medicinal chemistry. Chlorine's electronegativity, van der Waals radius, and ability to form halogen bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The dichlorobenzoyl moiety, in its various isomeric forms (2,3-, 2,4-, 3,4-, and 3,5-dichloro), offers a rich playground for medicinal chemists to fine-tune these properties. The position of the chlorine atoms can dramatically alter the molecule's electronic distribution, lipophilicity, and conformational preferences, thereby dictating its binding affinity and selectivity for specific biological targets. This guide will explore the nuanced yet powerful impact of the dichlorobenzoyl group across a spectrum of therapeutic areas.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The dichlorobenzoyl moiety has been successfully integrated into a variety of anticancer agents, demonstrating its utility in disrupting key cellular processes involved in cancer progression.
Mechanism of Action: Inhibition of DNA Topoisomerase II
Certain 4-benzoyl-1-dichlorobenzoylthiosemicarbazides have been identified as potent inhibitors of human DNA topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[1] These compounds are believed to exert their cytotoxic effects by stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately apoptosis.[1]
Molecular Interaction Insights:
Molecular docking studies have revealed that 4-benzoyl-1-dichlorobenzoylthiosemicarbazides can effectively interact with the DNA-dependent subunit of topoisomerase II.[1] The dichlorobenzoyl group plays a crucial role in these interactions, often engaging in hydrophobic and halogen bonding interactions within the enzyme's binding pocket, thereby contributing to the compound's inhibitory potency.
Structure-Activity Relationship (SAR) Highlights
Studies on dichlorobenzoylthiosemicarbazides have provided valuable insights into their SAR:
-
Isomeric Influence: The substitution pattern on the dichlorobenzoyl ring significantly impacts anticancer activity. For instance, 1-(2,3-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide and 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide have shown potent anticancer activity, suggesting that the relative positions of the chlorine atoms are critical for optimal interaction with the target.[1]
-
Role of the Thiosemicarbazide Linker: The thiosemicarbazide core is essential for the molecule's activity, likely participating in key hydrogen bonding interactions with the enzyme.
Experimental Protocols
A general synthetic route to 4-benzoyl-1-dichlorobenzoylthiosemicarbazides involves the reaction of a dichlorobenzoyl chloride with a thiosemicarbazide derivative.
Step-by-Step Protocol:
-
Preparation of the Thiosemicarbazide Intermediate: A substituted benzoic acid is converted to its corresponding benzoyl chloride, which is then reacted with a thiosemicarbazide to form a 4-benzoylthiosemicarbazide intermediate.
-
Acylation with Dichlorobenzoyl Chloride: The 4-benzoylthiosemicarbazide intermediate is then acylated with the desired dichlorobenzoyl chloride (e.g., 2,3- or 2,4-dichlorobenzoyl chloride) in a suitable solvent, such as pyridine or a mixture of pyridine and N,N-dimethylformamide (DMF), to yield the final 4-benzoyl-1-dichlorobenzoylthiosemicarbazide.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol-water or DMF-water.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][3]
Step-by-Step Protocol:[2][4][5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, FaDu, SCC-25) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the dichlorobenzoyl-containing compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).[1]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.[6][7][8]
Step-by-Step Protocol:[6][7][8]
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer (typically containing Tris-HCl, NaCl, MgCl2, and DTT).
-
Inhibitor Addition: Add the dichlorobenzoyl-containing compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase II enzyme to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.
Diagram: Topoisomerase II DNA Relaxation Assay Principle
Caption: Principle of the Topoisomerase II DNA Relaxation Assay.
Antifungal Activity: Disrupting Fungal Respiration
The dichlorobenzoyl moiety is also a key feature in a new generation of fungicides that target the fungal respiratory chain.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
3,5-Dichlorobenzyl ester derivatives have been developed as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[9] By inhibiting SDH, these compounds disrupt fungal respiration, leading to a depletion of cellular energy and ultimately fungal cell death.
Molecular Interaction Insights:
The 3,5-dichlorobenzyl group is thought to bind to the ubiquinone-binding site (Qp site) of the SDH complex. The chlorine atoms can form favorable interactions, such as halogen bonds, with amino acid residues in this pocket, contributing to the high affinity of these inhibitors.
Structure-Activity Relationship (SAR) Highlights
For 3,5-dichlorobenzyl ester fungicides, the following SAR has been observed:
-
Dichlorobenzyl Moiety is Key: The 3,5-dichlorobenzyl fragment has been identified as a highly active component for antifungal activity.[9]
-
Ester Linkage: Replacing the amide bond found in many commercial SDH inhibitors with an ester linkage can maintain or even improve fungicidal activity, offering a new chemical space for inhibitor design.[9]
Experimental Protocols
These compounds can be synthesized through a straightforward esterification reaction.[9]
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve the desired carboxylic acid and 3,5-dichlorobenzyl alcohol in an appropriate solvent (e.g., dichloromethane).
-
Coupling Agent Addition: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The inhibitory activity of the compounds against SDH can be determined using a colorimetric assay.[10][11][12][13]
Step-by-Step Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a relevant fungal species (e.g., Botrytis cinerea or Rhizoctonia solani) by differential centrifugation.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, a substrate (sodium succinate), and an electron acceptor such as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT), which is reduced to a colored formazan product.[11]
-
Inhibitor Addition: Add the 3,5-dichlorobenzyl ester derivatives at various concentrations to the wells.
-
Enzyme Reaction: Initiate the reaction by adding the mitochondrial suspension to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., glacial acetic acid).[11]
-
Formazan Extraction and Measurement: Extract the formazan product with an organic solvent (e.g., toluene) and measure the absorbance at a specific wavelength (e.g., 495 nm).[11]
-
Data Analysis: Calculate the percentage of SDH inhibition and determine the IC50 value for each compound.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The dichlorobenzoyl scaffold has also been explored for its potential in developing novel anti-inflammatory agents.
Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
Amide-based derivatives incorporating a 2,4-dichlorobenzyl moiety have been designed as inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts. By inhibiting sEH, these compounds increase the levels of EETs, thereby exerting anti-inflammatory effects.
Molecular Interaction Insights:
Molecular docking studies have shown that the 2,4-dichlorobenzyl group can fit into the active site of sEH, forming key hydrogen bonding and π-π stacking interactions with critical amino acid residues such as Asp335, Tyr383, Tyr466, His524, and Trp525. These interactions are crucial for the effective inhibition of the enzyme.
Experimental Protocols
A fluorometric assay can be used to screen for sEH inhibitors.[1][14][15][16][17]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the sEH enzyme, a non-fluorescent substrate, and the test compounds (dichlorobenzylamide derivatives).
-
Reaction Setup: In a 96-well plate, add the sEH enzyme and the test compounds at various concentrations. Include a vehicle control and a known sEH inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND) as a positive control.
-
Reaction Initiation: Start the reaction by adding the sEH substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 362/460 nm). The hydrolysis of the substrate by sEH produces a fluorescent product.
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitors. Determine the percentage of inhibition and the IC50 values for the test compounds.
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[18][19][20][21][22]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the dichlorobenzoyl-containing compounds to the animals via an appropriate route (e.g., intraperitoneal or oral). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Conclusion and Future Perspectives
The dichlorobenzoyl moiety has proven to be a remarkably versatile and valuable scaffold in the development of a wide range of biologically active compounds. Its ability to engage in specific and potent interactions with diverse biological targets, including enzymes and receptors, underscores its importance in medicinal chemistry. The structure-activity relationships discussed in this guide highlight the critical role of the chlorine substitution pattern in fine-tuning the biological activity of these molecules.
The detailed experimental protocols provided herein offer a practical roadmap for the synthesis and evaluation of novel dichlorobenzoyl-containing compounds. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities to leverage the unique properties of the dichlorobenzoyl moiety to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on exploring new isomeric arrangements, incorporating the dichlorobenzoyl group into novel molecular frameworks, and applying advanced computational methods to guide the rational design of even more effective therapeutic agents.
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- Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15521-15529.
- Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
- Cayman Chemical. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
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- Munujos, P., et al. (1993). Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. Analytical Biochemistry, 212(2), 506-509.
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- Köksal, M., et al. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(10), 521-526.
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The Compass of Atypicality: A Technical Guide to the Structural Analogs of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
This guide provides an in-depth technical exploration of the structural analogs of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, a core scaffold of significant interest in the development of novel central nervous system (CNS) therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthetic rationale, structure-activity relationships (SAR), and key experimental protocols for the evaluation of this important class of compounds. We will navigate the nuanced molecular landscape that dictates the pharmacological profile of these analogs, with a particular focus on their interactions with key CNS targets.
Introduction: The Benzoylpiperidine Scaffold as a Privileged Motif in Neuropharmacology
The 1-benzoylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the CNS. Its inherent structural features, including a basic nitrogen atom and a rigid ring system, provide an ideal framework for interaction with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The title compound, this compound, serves as a prototypical example, embodying the essential pharmacophoric elements that can be systematically modified to fine-tune biological activity.
The rationale for exploring analogs of this core structure is rooted in the quest for atypical antipsychotics with improved efficacy and a more favorable side-effect profile compared to first-generation neuroleptics. Atypicality is often associated with a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. The dichlorination pattern on the benzoyl ring and the methyl substitution on the piperidine ring of the parent compound are critical determinants of its initial pharmacological character, providing a springboard for analog design and optimization.
This guide will dissect the synthetic pathways to generate a diverse library of analogs, delve into the critical structure-activity relationships that govern their receptor affinity and functional activity, and provide detailed protocols for their biological evaluation.
Synthetic Strategies for Analog Generation
The synthesis of this compound and its analogs is primarily achieved through a convergent and highly adaptable synthetic approach. The core reaction involves the acylation of a substituted piperidine with a substituted benzoyl chloride. This strategy allows for extensive diversification at two key positions: the benzoyl ring and the piperidine ring.
General Synthesis of 1-(Aroyl)-4-alkylpiperidines
The fundamental synthetic transformation is the nucleophilic acyl substitution reaction between a 4-alkylpiperidine and a substituted benzoyl chloride. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.
Experimental Protocol: General Procedure for the Acylation of 4-Methylpiperidine
-
Reaction Setup: To a solution of 4-methylpiperidine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine, 1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: A solution of the desired substituted benzoyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(aroyl)-4-methylpiperidine analog.
This modular synthetic approach is illustrated in the following workflow diagram:
Caption: General synthetic workflow for the preparation of 1-(aroyl)-4-methylpiperidine analogs.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of this compound analogs is exquisitely sensitive to structural modifications. The primary targets of interest for achieving an atypical antipsychotic profile are the dopamine D2 and serotonin 5-HT2A receptors. An optimal balance of antagonism at these two receptors is a key objective in analog design.
Modifications of the Benzoyl Moiety
The substitution pattern on the benzoyl ring plays a pivotal role in modulating receptor affinity and selectivity.
-
Halogen Substitution: The presence of halogen atoms, particularly on the benzoyl ring, is a common feature in many CNS-active compounds. The 2,4-dichloro substitution in the parent compound is a critical starting point.
-
Position of Halogens: Moving the chlorine atoms to other positions (e.g., 2,6-dichloro, 3,4-dichloro) can significantly impact receptor binding. For instance, a 4-fluoro substituent is a recurring motif in many potent 5-HT2A antagonists.
-
Nature of Halogen: Substitution with other halogens (F, Br, I) can influence both the steric and electronic properties of the molecule, thereby affecting receptor interactions.
-
-
Other Substituents: The introduction of other functional groups on the benzoyl ring can lead to diverse pharmacological outcomes.
-
Electron-donating groups (e.g., -OCH3, -CH3): These groups can enhance affinity for certain receptors by modifying the electronic nature of the aromatic ring.
-
Electron-withdrawing groups (e.g., -CF3, -NO2): These can also modulate receptor binding and are often explored to fine-tune activity.
-
The following diagram illustrates the key areas for modification on the benzoylpiperidine scaffold:
Caption: A representative screening cascade for the evaluation of novel antipsychotic drug candidates.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. A systematic approach to analog synthesis, guided by a thorough understanding of the underlying structure-activity relationships, is paramount for the successful development of compounds with an optimized pharmacological profile. The modular nature of the synthesis allows for rapid library generation, while a well-defined in vitro and in vivo screening cascade can efficiently identify promising lead candidates. This guide provides a foundational framework for researchers to navigate the complexities of this chemical space and contribute to the development of the next generation of therapeutics for neuropsychiatric disorders.
References
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- Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. [Link]
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- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
- Method for synthesizing 2,4-Dichlorobenzoyl chloride.
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of Engineering Research & Technology. [Link]
Preliminary Toxicity Assessment of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: A Structure-Activity Relationship (SAR) Approach
Abstract
This technical guide provides a preliminary toxicological assessment of the novel compound 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. In the absence of direct toxicological data for this specific molecule, this paper employs a structure-activity relationship (SAR) analysis, a cornerstone of predictive toxicology. The assessment is based on a critical evaluation of the known toxicological profiles of its primary structural moieties: the 2,4-dichlorobenzoyl group and the 4-methylpiperidine group. This guide is intended for researchers, scientists, and drug development professionals to inform initial hazard identification, risk assessment, and the design of future toxicological studies. The document outlines the predicted toxicity profile, summarizes key data in tabular form, and provides standardized experimental protocols for future empirical validation.
Introduction and Rationale for SAR-Based Assessment
This compound is a compound of interest with potential applications in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its toxicological profile is paramount for safe handling and development. To date, no specific toxicological studies have been published for this compound.
In such instances, a well-established and scientifically valid approach is to conduct a Structure-Activity Relationship (SAR) analysis. This method predicts the physicochemical, biological, and toxicological properties of a chemical based on the known properties of its structural components. The underlying principle is that the toxicological activity of a molecule is intrinsically linked to its chemical structure.
This guide, therefore, dissects this compound into its two constituent electrophilic and nucleophilic moieties:
-
The 2,4-Dichlorobenzoyl Moiety: This fragment is evaluated based on data from structurally related compounds such as 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
-
The 4-Methylpiperidine Moiety: This heterocyclic amine fragment is assessed using data from 4-methylpiperidine and related piperidine derivatives.
By synthesizing the known hazards of these components, we can construct a preliminary but scientifically grounded toxicity profile for the parent compound. This proactive assessment allows for the early implementation of appropriate safety measures and provides a roadmap for targeted toxicological testing.
Figure 1: Structure-Activity Relationship (SAR) approach for toxicity prediction.
Toxicological Profile of the 2,4-Dichlorobenzoyl Moiety
The toxicological properties of the 2,4-dichlorobenzoyl moiety are inferred primarily from data on 2,4-dichlorobenzoic acid and its derivatives.
Acute Toxicity
-
Oral: 2,4-Dichlorobenzoic acid is classified as harmful if swallowed. The acute oral LD50 in mice has been reported as 830 mg/kg.[1][2] Symptoms of acute oral exposure in mice include decreased activity (somnolence), loss of coordination (ataxia), and difficulty breathing (dyspnea).[1]
-
Dermal and Inhalation: While specific quantitative data are limited, it is predicted to be hazardous upon inhalation and very hazardous in case of skin contact (irritant).[2]
Irritation and Corrosivity
-
Skin Irritation: 2,4-Dichlorobenzoic acid is a known skin irritant, causing redness, itching, and scaling.[2][3][4]
-
Eye Irritation: It is also classified as a serious eye irritant, leading to redness, watering, and itching.[2][3][4]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[4]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
-
Genotoxicity: Limited data from bacterial mutagenicity studies (Ames test) for 2,4-dichlorobenzoic acid have been negative.[5]
-
Carcinogenicity: There is no conclusive evidence to classify 2,4-dichlorobenzoic acid as a carcinogen.[1][3][6] No component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[1]
-
Reproductive Toxicity: Data on the reproductive toxicity of 2,4-dichlorobenzoic acid is not available.[1][3][4]
Toxicological Profile of the 4-Methylpiperidine Moiety
4-Methylpiperidine is a cyclic aliphatic amine, and its toxicological profile is characterized by its corrosive and flammable nature.
Physicochemical Hazards
Acute Toxicity
-
Oral: It is classified as harmful if swallowed.[7][8] Ingestion can cause severe swelling and damage to tissues.[9]
-
Dermal: Expected to be corrosive, causing severe skin burns upon contact.[7][10]
-
Inhalation: Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[7][10] High vapor concentrations can cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[9]
Irritation and Corrosivity
-
Skin Corrosion: 4-Methylpiperidine is categorized as causing severe skin burns.[7][10]
-
Eye Damage: It is expected to cause serious eye damage.[7]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
-
Genotoxicity: No data is available.[9]
-
Carcinogenicity: 4-Methylpiperidine is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[9]
-
Reproductive Toxicity: No data is available.[9]
Predicted Preliminary Toxicity Profile for this compound
Based on the synthesis of the toxicological data from its constituent moieties, the following preliminary toxicity profile for this compound is proposed.
Table 1: Predicted Preliminary Toxicity Profile
| Endpoint | Prediction based on 2,4-Dichlorobenzoyl Moiety | Prediction based on 4-Methylpiperidine Moiety | Overall Predicted Hazard for this compound |
| Acute Oral Toxicity | Harmful if swallowed (LD50 mouse 830 mg/kg for 2,4-dichlorobenzoic acid)[1][2] | Harmful if swallowed[7][8] | Likely Harmful if Swallowed |
| Acute Dermal Toxicity | Skin irritant[2] | Causes severe skin burns[7][10] | Likely to be a Skin Corrosive/Severe Irritant |
| Acute Inhalation Toxicity | Respiratory irritant[4] | Corrosive to respiratory tract[7][10] | Likely to be a Respiratory Irritant/Corrosive |
| Skin Corrosion/Irritation | Skin irritant[2][3][4] | Causes severe skin burns[7][10] | High Potential for Skin Corrosion/Severe Irritation |
| Serious Eye Damage/Irritation | Serious eye irritant[2][3][4] | Causes serious eye damage[7] | High Potential for Serious Eye Damage |
| Genotoxicity | Negative in bacterial mutagenicity tests for 2,4-dichlorobenzoic acid[5] | No data available[9] | Data Deficient; Further Testing Required |
| Carcinogenicity | Not classified as a carcinogen for 2,4-dichlorobenzoic acid[1][3] | Not classified as a carcinogen[9] | Data Deficient; Further Testing Required |
| Reproductive Toxicity | No data available[1][3][4] | No data available[9] | Data Deficient; Further Testing Required |
Narrative Summary:
This compound is predicted to be a hazardous substance. The presence of the 4-methylpiperidine moiety suggests a high potential for skin and eye corrosivity , as well as respiratory irritation . The 2,4-dichlorobenzoyl moiety contributes to the likelihood of the compound being harmful if swallowed and a skin and eye irritant .
A significant data gap exists for chronic toxicity endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity . While the available information on the individual moieties does not indicate a strong concern for genotoxicity or carcinogenicity, the absence of data necessitates a cautious approach. Empirical testing is required to definitively characterize these aspects of the compound's toxicological profile.
Proposed Experimental Protocols for Toxicological Validation
To move beyond this preliminary, SAR-based assessment, empirical data must be generated. The following section outlines standardized, step-by-step protocols for key acute toxicity studies, based on internationally recognized OECD guidelines.
Figure 2: Proposed tiered testing strategy for acute toxicity.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Objective: To determine the acute oral toxicity of the test substance and to classify it according to the Globally Harmonised System (GHS).[11][12]
-
Principle: A stepwise procedure with the use of a minimum number of animals per step. The outcome of each step determines the dose for the next step. The method relies on observing mortality and clear signs of toxicity to classify the substance.[11]
-
Test Animals: Healthy, young adult rodents (rats are preferred), typically females.[13]
-
Procedure:
-
Dose Selection: Based on available information, select a starting dose from the GHS classification levels (e.g., 300 mg/kg).[14]
-
Animal Preparation: Fast animals overnight prior to dosing (food, but not water, withheld).[14]
-
Administration: Administer the test substance in a single dose by gavage. The volume should not exceed 1 mL/100 g body weight for non-aqueous solutions.[12][13]
-
Observation: Observe animals closely for the first few hours post-dosing and then at least daily for 14 days.[13][14] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any mortality.[14]
-
Stepwise Dosing:
-
If no mortality or clear toxicity is observed at the starting dose, proceed to a higher dose in the next step with a new group of animals.
-
If mortality is observed, the test is repeated at a lower dose level.
-
-
Endpoint: The test is complete when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.
-
-
Data Analysis: The substance is classified based on the dose at which a defined number of animals show signs of toxicity or mortality.
Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)
-
Objective: To identify substances that are irritant to the skin.[15][16]
-
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Skin irritation is identified by the reduction in cell viability below a defined threshold.[15][17]
-
Procedure:
-
Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[17]
-
Test Substance Application: Apply a defined amount of the test substance uniformly to the surface of the RhE tissue.[17]
-
Exposure and Incubation: Expose the tissues to the test substance for a specified period (e.g., 60 minutes), then rinse and incubate for a post-exposure period (e.g., 24 hours).[18]
-
Viability Assessment: Determine the cell viability of the tissues using a quantitative assay, typically the MTT assay.[17][18]
-
-
Data Analysis:
Protocol: Acute Eye Irritation/Corrosion (OECD 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[19]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[19][20] The degree of irritation is scored for the cornea, iris, and conjunctiva over a period of time.[19][20]
-
Test Animals: Healthy young adult albino rabbits.[20]
-
Procedure:
-
Pre-Test Examination: Examine both eyes of the animal 24 hours before the test to ensure no pre-existing irritation.[20]
-
Anesthesia and Analgesia: Use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[20]
-
Application: Instill 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance into the conjunctival sac of one eye.[21]
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.[22] If effects persist, observations can continue for up to 21 days.[20][22]
-
Scoring: Score the ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scale.[19]
-
-
Data Analysis: The classification of the substance is based on the severity and reversibility of the observed ocular lesions.
Conclusion and Future Directions
This in-depth technical guide provides a preliminary toxicity assessment of this compound, leveraging a structure-activity relationship (SAR) approach in the absence of direct experimental data. The analysis of its constituent moieties, the 2,4-dichlorobenzoyl group and the 4-methylpiperidine group, predicts that the compound is likely to be harmful if swallowed and has a high potential for causing skin and eye corrosion or severe irritation, as well as respiratory irritation.
It is strongly recommended that the proposed experimental protocols, based on OECD guidelines, be conducted to validate these predictions and to provide a definitive characterization of the toxicological profile of this compound. This will be an essential step for any further development or application of this compound.
References
- OECD Guideline For Acute oral toxicity (TG 423). [Link]
- OECD Test Guideline 401 - Acute Oral Toxicity (1987).
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). [Link]
- ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. Slideshare. [Link]
- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]
- Understanding OECD TG 439: The In Vitro Skin Irrit
- OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). [Link]
- OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012).
- In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). IVAMI. [Link]
- OECD 405: Acute Eye Irritation/Corrosion. Nucro-Technics. (2024). [Link]
- OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). umwelt-online. [Link]
- Eye Irrit
- OECD 439 – Skin irritation testing.
- OECD 404: Acute Dermal Irritation/Corrosion. Nucro-Technics. (2024). [Link]
- Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD. [Link]
- 2,4-DICHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. (2016). [Link]
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A Technical Guide to 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: Synthesis, Application, and Quality Control of a Key Pharmaceutical Intermediate
Abstract
This technical guide provides an in-depth analysis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The document elucidates the compound's physicochemical properties, details a robust and reproducible synthesis protocol, and explores its strategic application in medicinal chemistry, with a focus on its relevance to the development of centrally active agents. Furthermore, a comprehensive framework for analytical quality control is presented, ensuring the intermediate meets the stringent purity and identity requirements for pharmaceutical manufacturing. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Strategic Importance of Halogenated Benzoylpiperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. Its utility is often enhanced by N-acylation, which allows for the introduction of diverse functionalities that can modulate a compound's pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties. The incorporation of a dichlorinated benzoyl group, as seen in this compound, is a common strategy to enhance ligand-receptor interactions, often through halogen bonding and improved lipophilicity, which can be critical for targeting receptors within the central nervous system (CNS).
This compound (CAS No. 327069-50-1) serves as a critical building block, providing a pre-formed, functionalized core that streamlines the synthesis of more complex molecules.[1][2][3] Its structure is particularly relevant in the discovery of agents targeting G-protein coupled receptors (GPCRs), ion channels, and other key players in neurotransmission. This guide will provide a holistic view of this intermediate, from its synthesis to its analytical validation, offering field-proven insights for its effective utilization.
Physicochemical Properties
A thorough understanding of the intermediate's physical and chemical properties is fundamental for its handling, reaction optimization, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 327069-50-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [1] |
| Molecular Weight | 272.17 g/mol | [Calculated] |
| IUPAC Name | (2,4-dichlorophenyl)(4-methylpiperidin-1-yl)methanone | [N/A] |
| SMILES | CC1CCN(CC1)C(=O)c1ccc(cc1Cl)Cl | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | [General knowledge] |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Methanol. Insoluble in water (predicted). | [General knowledge] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, a foundational reaction in organic chemistry.
The core of the synthesis is the acylation of the secondary amine, 4-methylpiperidine, with 2,4-dichlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is treated with an acid chloride under basic conditions. The base is crucial as it serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and thus allowing the reaction to proceed to completion.
-
4-Methylpiperidine: The nucleophilic amine component.[4]
-
2,4-Dichlorobenzoyl chloride: The electrophilic acylating agent.[5][6]
-
Base: Typically a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate).
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or toluene is preferred to avoid side reactions.
Caption: Synthesis workflow for this compound.
-
Reactor Charging: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-methylpiperidine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM, ~5-10 volumes).
-
Addition of Base: Add triethylamine (1.1-1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller. Causality: This initial cooling is critical to control the exothermicity of the acylation reaction, minimizing the formation of impurities.
-
Acylation: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq.) in DCM to the cooled mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Workup - Quench: Once complete, quench the reaction by adding water. The triethylamine hydrochloride salt will dissolve in the aqueous phase.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove excess acid chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the final product with high purity.
Application as a Pharmaceutical Intermediate: A Case Study
The 1-(2,4-dichlorophenyl) moiety is a key feature in various pharmacologically active molecules. For instance, it is a core component in the development of certain cannabinoid receptor 1 (CB1) inverse agonists.[7] While the specific API 1-(2,4-dichlorophenyl)-4-ethyl-5-(...)-carboxamide described in the literature is a more complex pyrazole, this compound represents a foundational scaffold from which such drug discovery programs can evolve. The dichlorobenzoylpiperidine structure serves as a rigid and lipophilic anchor that can effectively probe the binding pockets of receptors like CB1.
The CB1 receptor is a GPCR primarily expressed in the brain and is involved in regulating appetite, pain sensation, mood, and memory. Inverse agonists of the CB1 receptor were historically investigated as potential anti-obesity agents, as they block the constitutive activity of the receptor, leading to effects opposite to those of agonists like THC.
Caption: Mechanism of action for a CB1 receptor inverse agonist.
Analytical Quality Control: A Self-Validating System
To ensure the suitability of this compound for use in GMP API synthesis, a robust set of analytical methods must be employed. Relying on a single technique is insufficient; a combination of orthogonal methods creates a self-validating system that provides confidence in the material's identity, purity, and quality.
| Method | Purpose | Typical Parameters |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Column: C18 (e.g., Agilent Eclipse XDB-C18).[8] Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA. Detection: UV at ~210 nm. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identity confirmation and detection of volatile impurities. | Column: Capillary (e.g., DB-5MS).[9] Carrier Gas: Helium. Ionization: Electron Impact (EI). Detection: Mass Spectrometry (MS) to confirm molecular weight and fragmentation pattern. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Unambiguous structural confirmation and identity. | Solvent: CDCl₃ or DMSO-d₆. Analysis: Chemical shifts, integration, and coupling patterns must be consistent with the proposed structure. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirmation of functional groups. | Key Peaks: C=O (amide) stretch (~1630-1660 cm⁻¹), C-Cl (aromatic) stretches. |
This multi-faceted analytical approach ensures trustworthiness:
-
HPLC confirms the purity profile, separating the main component from non-volatile impurities.
-
GC-MS confirms the identity via its mass-to-charge ratio and fragmentation pattern, while also detecting any residual solvents or volatile starting materials.[10]
-
NMR provides an absolute confirmation of the chemical structure, ensuring the correct isomers have been formed and that no major structural rearrangements have occurred.
Together, these methods provide a comprehensive and self-validating characterization of the intermediate, leaving no ambiguity about its quality before it proceeds to the next critical step in API manufacturing.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that facilitates the efficient synthesis of complex and high-value pharmaceutical agents. Its robust synthesis, coupled with a comprehensive analytical control strategy, makes it a reliable intermediate for drug discovery and development pipelines. The insights provided in this guide underscore the compound's utility and provide a practical framework for its application by scientists and researchers dedicated to advancing medicinal chemistry.
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- Analytical method for 2,4-D [(2,4-dichlorophenoxy)
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A Technical Guide to the Agrochemical Potential of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: A Structurally-Informed Research Framework
Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential agrochemical applications of the novel chemical entity 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. While direct research on this specific compound is not prevalent in public literature, its structure combines two moieties of significant interest in agrochemical design: the piperidine scaffold, common in fungicides and insecticides, and the 2,4-dichlorobenzoyl group, a feature present in various bioactive molecules, including fungicides and analogues of herbicides. This guide establishes a comprehensive, hypothesis-driven research framework for the systematic evaluation of this compound. We will detail its synthesis, propose a multi-tiered screening cascade for fungicidal, insecticidal, and herbicidal activities, explore potential structure-activity relationships for lead optimization, and outline advanced protocols to elucidate its mechanism of action. The objective is to provide a self-validating roadmap for assessing the viability of this compound as a lead compound for a new generation of crop protection agents.
Part 1: Introduction and Scientific Rationale
The relentless challenge of ensuring global food security necessitates the continuous discovery of new agrochemical active ingredients. The ideal candidates possess high efficacy, novel mechanisms of action to combat resistance, and favorable environmental and toxicological profiles. The exploration of novel chemical spaces, guided by established principles of medicinal and agrochemical chemistry, is paramount. The compound this compound emerges as a compelling candidate for investigation based on a strong structural rationale.
The Piperidine Scaffold in Agrochemicals
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of pharmaceuticals and agrochemicals.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with biological targets. In the agrochemical sector, piperidine derivatives have been successfully commercialized and extensively researched for a range of applications:
-
Fungicides: The piperidine moiety is a key component of several fungicides. Its presence can be crucial for binding to the target enzyme and for the systemic movement of the chemical within the plant.
-
Insecticides: Many insecticidal compounds incorporate the piperidine structure, which often interacts with neuronal receptors in insects.[1] For instance, certain piperidine derivatives have shown potent activity against nematodes and aphids.[1]
-
Herbicides: Although less common than in fungicides or insecticides, piperidine-containing structures have been explored for herbicidal activity.[1]
The versatility and proven track record of the piperidine scaffold make it a highly attractive starting point for new agrochemical discovery programs.[3]
The 2,4-Dichlorobenzoyl Moiety: A Privileged Structure
The substitution pattern of the aromatic ring is a critical determinant of biological activity. The 2,4-dichloro substitution is a well-established "privileged" structural motif in bioactive compounds.
-
Herbicidal Analogy: The 2,4-dichloro substitution is famously present in 2,4-D (2,4-Dichlorophenoxyacetic acid), one of the most widely used herbicides in the world.[4][5] 2,4-D functions as a synthetic auxin, leading to uncontrolled growth and death in broadleaf weeds.[5] While our target compound has a benzoyl amide linkage rather than a phenoxyacetic acid, the electronic and steric properties conferred by the 2,4-dichloro pattern are known to be important for biological recognition at various target sites.
-
Fungicidal and Antimicrobial Activity: The presence of a chlorine atom, particularly in the ortho-position of a benzene ring linked to a piperidine derivative, has been correlated with high toxicity and marked antifungal properties.[6] Furthermore, dichlorobenzyl moieties are integral parts of certain known antifungal agents.[7]
Central Hypothesis
Based on the convergence of these two validated pharmacophores, we hypothesize that This compound possesses significant potential as an agrochemical active ingredient. The combination of the piperidine core, known for its role in fungicides and insecticides, with the 2,4-dichlorobenzoyl group, a recognized toxophore, provides a strong rationale for its investigation against a broad range of agricultural pests and weeds. This guide outlines the logical and systematic workflow to test this hypothesis.
Part 2: Physicochemical Profile and Proposed Synthesis
A thorough understanding of a compound's physical properties and a reliable synthetic route are the foundational steps of any research program.
Compound Profile
A summary of the key identifiers for the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 327069-50-1 | [8] |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [8] |
| Molecular Weight | 272.17 g/mol | - |
| SMILES | CC1CCN(CC1)C(=O)c1ccc(cc1Cl)Cl | [8] |
Proposed Synthetic Protocol
The synthesis of this compound can be readily achieved via a standard nucleophilic acyl substitution (amide coupling) reaction. This one-step protocol is efficient and utilizes commercially available starting materials.
Reaction: 2,4-Dichlorobenzoyl chloride reacts with 4-Methylpiperidine in the presence of a non-nucleophilic base to yield the target amide.
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Methodological & Application
Application Note & Protocol: Development of a Fluorometric In Vitro Assay to Characterize 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine as a Potential FAAH Inhibitor
Abstract
This document provides a comprehensive guide for the development and execution of a robust in vitro fluorometric assay to characterize the inhibitory potential of the novel compound, 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, against Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of bioactive fatty acid amides like anandamide.[1] Its inhibition is a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[2][3] This guide details the scientific rationale, step-by-step protocols, and data analysis procedures necessary for determining the potency of this compound, ensuring data integrity and reproducibility.
Introduction: The Rationale for Targeting FAAH
The endocannabinoid system is a critical regulator of numerous physiological processes, and its modulation holds significant therapeutic potential.[4][5] Fatty Acid Amide Hydrolase (FAAH) is a central enzyme in this system, primarily responsible for the hydrolysis and subsequent inactivation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[6][7] By inhibiting FAAH, the endogenous levels of these bioactive lipids can be elevated, prolonging their signaling and producing therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8]
The chemical scaffold of this compound, containing a piperidine moiety, is a feature present in known FAAH inhibitors.[3][8] This structural similarity provides a strong rationale for investigating its potential as a novel FAAH inhibitor. This application note outlines a systematic approach to developing a reliable in vitro assay to test this hypothesis and quantify the compound's inhibitory activity.
Assay Principle: A Fluorometric Approach to Quantifying FAAH Activity
To determine the inhibitory potential of this compound, a fluorescence-based enzyme activity assay is employed.[9][10] This method offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening.[4][11] The assay utilizes a non-fluorescent substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the enzymatic activity.[12][13] The presence of an inhibitor will decrease the rate of substrate hydrolysis, resulting in a reduced fluorescent signal.
The specific substrate used in this protocol is arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon cleavage by FAAH, produces the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[6][13] The fluorescence of AMC is monitored over time using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][13]
Experimental Workflow and Design
A well-designed experimental workflow is crucial for obtaining reliable and reproducible data.[14] The following diagram illustrates the key stages of the in vitro assay development process, from initial reagent preparation to final data analysis.
Caption: Experimental workflow for FAAH inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Human Recombinant FAAH | Cayman Chemical | 10011663 | -80°C |
| FAAH Fluorometric Substrate (AAMCA) | Cayman Chemical | 10007986 | -20°C |
| FAAH Assay Buffer | Cayman Chemical | 400000 | 4°C |
| JZL 195 (Positive Control Inhibitor) | Cayman Chemical | 13158 | -20°C |
| This compound | Custom Synthesis | N/A | RT, Desiccated |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well solid black, flat-bottom plates | Corning | 3915 | Room Temperature |
Causality Behind Experimental Choices
-
Enzyme Source: Human recombinant FAAH is chosen to ensure direct relevance to human biology and to minimize variability associated with native enzyme preparations from tissues.
-
Plate Choice: Black microplates are essential to minimize background fluorescence and prevent light scattering between wells, which is critical for sensitive fluorometric assays.
-
Controls: The inclusion of positive (a known FAAH inhibitor like JZL 195) and negative (vehicle control, e.g., DMSO) controls is non-negotiable for validating each assay plate.[14] The positive control confirms the assay can detect inhibition, while the negative control defines the 100% activity window.
-
Kinetic vs. Endpoint Reading: A kinetic reading is preferred as it provides the reaction rate (slope of fluorescence over time), which is a more robust measure of enzyme activity than a single endpoint reading.[12] This minimizes variability from slight timing differences in reagent addition.
Detailed Experimental Protocols
Reagent Preparation
-
FAAH Assay Buffer (1X): Prepare the 1X assay buffer by diluting the 10X stock with ultrapure water.[1] For example, mix 3 mL of 10X FAAH Assay Buffer with 27 mL of ultrapure water. Keep on ice.
-
Human Recombinant FAAH Enzyme: Thaw the enzyme on ice. Dilute the enzyme stock to the desired final concentration in ice-cold 1X FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
FAAH Substrate (AAMCA): Prepare a stock solution of AAMCA in DMSO. Immediately before use, dilute the stock solution to the working concentration in 1X FAAH Assay Buffer. Protect from light.
-
Test Compound and Controls:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of JZL 195 (positive control) in DMSO.
-
Create a serial dilution series of the test compound and positive control in DMSO. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range.
-
Assay Procedure
-
Plate Layout: Design the plate layout to include wells for the vehicle control (0% inhibition), a no-enzyme control (background), the positive control inhibitor, and the test compound at various concentrations.[14]
-
Compound Addition: Add 2 µL of the serially diluted test compound, positive control, or DMSO (for vehicle control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add 98 µL of the diluted FAAH enzyme solution to all wells except the no-enzyme background control wells. To the background wells, add 98 µL of 1X FAAH Assay Buffer.
-
Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate for 15 minutes at 37°C. This allows the test compound to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the diluted FAAH substrate (AAMCA) to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[12][15]
Data Analysis and Interpretation
The primary goal of data analysis is to determine the concentration of this compound that inhibits 50% of FAAH activity (the IC50 value).
Calculation of Percent Inhibition
-
Determine the Rate of Reaction: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic fluorescence data (RFU/min).
-
Subtract Background: Subtract the average rate of the no-enzyme control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Rate of sample well / Rate of vehicle control well)] x 100
IC50 Curve Generation
Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. caymanchem.com [caymanchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. content.abcam.com [content.abcam.com]
Application Notes and Protocols for 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial characterization and application of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine in cell culture experiments. Due to the limited publicly available data on the specific biological activities of this compound, this guide furnishes a robust, generalized protocol designed to serve as a foundational starting point for researchers. The protocols herein cover essential preliminary steps, including solubility determination and cytotoxicity assessment, and suggest potential avenues for efficacy screening based on the known biological activities of structurally related piperidine derivatives. The overarching aim is to equip researchers with a scientifically rigorous framework to independently and effectively investigate the cellular effects of this compound.
Introduction to this compound
This compound is a synthetic compound featuring a piperidine ring, a structure prevalent in a wide array of pharmaceuticals and biologically active molecules.[1][2] The piperidine scaffold is a key pharmacophore in drugs targeting the central nervous system, as well as in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,4-dichlorobenzoyl moiety is known to influence the lipophilicity and electronic properties of a molecule, which can significantly impact its biological activity and cellular uptake.[4]
Currently, specific data on the mechanism of action and cellular targets of this compound are not extensively documented in peer-reviewed literature. However, the broad therapeutic potential of piperidine derivatives warrants a systematic investigation of this compound.[5][6][7] This guide provides the necessary protocols to initiate such an investigation in a controlled and scientifically sound manner.
Postulated Biological Activity and Rationale for Investigation
While the precise mechanism of this compound is unknown, the activities of analogous compounds suggest several plausible lines of inquiry:
-
Anticancer Properties: Numerous piperidine derivatives have demonstrated cytotoxic or antiproliferative effects against various cancer cell lines.[3][8] The underlying mechanisms often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways such as PI3K/Akt.
-
Neurological Activity: The piperidine nucleus is a common feature in compounds targeting neurotransmitter receptors and enzymes, such as acetylcholinesterase.[7] Therefore, investigating the effects of this compound on neuronal cell lines could be a fruitful area of research.
-
Anti-inflammatory and Antimicrobial Effects: Certain piperidine compounds exhibit anti-inflammatory and antimicrobial activities.[1][9]
Given these possibilities, a primary investigation should focus on determining the compound's cytotoxicity across a panel of relevant cell lines, followed by more specific functional assays.
Experimental Workflow and Foundational Protocols
The following sections detail a step-by-step approach for the initial in vitro evaluation of this compound.
General Experimental Workflow
The logical progression for characterizing a novel compound in a cell culture setting is outlined below. This workflow ensures that each step informs the next, leading to a comprehensive initial assessment.
Figure 1: A generalized experimental workflow for the initial in vitro characterization of this compound.
Protocol 1: Compound Preparation and Solubility Testing
Objective: To prepare a sterile stock solution of this compound and determine its solubility in a cell culture-compatible solvent.
Materials:
-
This compound (CAS: 327069-50-1)[10]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Solvent Selection: Due to the hydrophobic nature of many organic compounds, DMSO is the recommended initial solvent.[11]
-
Preparation of a High-Concentration Stock:
-
Accurately weigh 5-10 mg of the compound into a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 100 µL) to dissolve the compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Gradually add more DMSO to reach a final stock concentration of 10-50 mM. This high concentration minimizes the volume of solvent added to the cell culture medium.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Solubility in Aqueous Medium:
-
Prepare serial dilutions of the DMSO stock solution in sterile PBS or cell culture medium.
-
Visually inspect for any precipitation. The highest concentration that remains clear is the maximum soluble concentration in the aqueous medium.
-
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Causality and Trustworthiness: Preparing a high-concentration, sterile stock in a suitable solvent like DMSO is critical to ensure accurate and reproducible dosing in cell culture experiments.[11] Verifying solubility in the final culture medium prevents the formation of precipitates that can lead to inconsistent results and direct physical damage to cells.
Protocol 2: Cytotoxicity Assessment (MTT or Resazurin Assay)
Objective: To determine the concentration-dependent effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
Materials:
-
Selected cell line(s) (e.g., a cancer cell line like MCF-7 or a normal cell line like HaCaT for comparison)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50/GI50 value.
-
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.85 | 0.06 | 68.0% |
| 50 | 0.45 | 0.05 | 36.0% |
| 100 | 0.15 | 0.03 | 12.0% |
Causality and Trustworthiness: This protocol provides a quantitative measure of the compound's effect on cell proliferation and viability.[3] Establishing a dose-response curve is fundamental for selecting appropriate concentrations for subsequent mechanistic studies, ensuring that observed effects are due to specific biological activity rather than non-specific toxicity.
Protocol 3: Suggested Functional Assays
Based on the cytotoxicity results, further experiments can be designed to elucidate the mechanism of action. It is recommended to use concentrations at and below the determined IC50 value.
3.4.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
-
Method: Treat cells with the compound for 24-48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3.4.2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Rationale: To investigate if the compound affects cell cycle progression.
-
Method: Treat cells for 24 hours, then fix in ethanol. Stain the DNA with PI and analyze by flow cytometry. Changes in the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can indicate a specific point of cell cycle arrest.
3.4.3. Western Blot Analysis of Signaling Pathways
-
Rationale: Based on the activities of similar compounds, it is plausible that this compound could modulate key cellular signaling pathways. A potential starting point is the PI3K/Akt pathway, which is frequently dysregulated in cancer.
-
Method: Treat cells with the compound, lyse the cells, and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against key proteins such as total Akt, phosphorylated Akt (p-Akt), and downstream targets like mTOR and caspases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-(2,4-Dichlorobenzoyl)piperidine [smolecule.com]
- 5. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | CAS 327069-50-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine in Biological Matrices
Abstract
This technical guide provides detailed analytical methods for the sensitive and selective quantification of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine in biological samples, such as human plasma and urine. As a potential novel psychoactive substance (NPS) or pharmaceutical intermediate, robust analytical methodologies are critical for researchers in forensic toxicology, clinical chemistry, and drug development. This document outlines two validated approaches: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for low-level quantification in plasma, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for screening and quantification in less complex matrices or at higher concentrations. The protocols herein detail every step from sample preparation to data analysis, explaining the scientific rationale behind key methodological choices to ensure accuracy, precision, and reliability.
Introduction: The Analytical Imperative
This compound is a synthetic derivative belonging to the broad class of piperidines, a chemical scaffold prevalent in numerous pharmaceuticals and NPS.[1] The presence of the dichlorobenzoyl moiety suggests potential pharmacological activity, making its detection in biological matrices a key requirement for pharmacokinetic, toxicological, and forensic investigations. The inherent complexity of biological samples, such as plasma, serum, and urine, necessitates sophisticated sample preparation to remove interfering substances like proteins and phospholipids, followed by highly selective and sensitive analytical instrumentation.[2][3]
This guide is designed for researchers, scientists, and drug development professionals, providing a foundational framework for method development and validation. The methods described are built upon established principles of bioanalysis, emphasizing the importance of a self-validating system through the use of appropriate internal standards and quality controls.[1][4][5]
Analyte Profile:
-
Compound Name: this compound
-
CAS Number: 327069-50-1[4]
-
Molecular Formula: C₁₃H₁₅Cl₂NO[4]
-
Molecular Weight: 272.17 g/mol
-
Chemical Structure:
Core Principles of Method Selection
The choice between LC-MS/MS and GC-MS depends on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.
-
LC-MS/MS is the gold standard for quantifying low-concentration analytes in complex biological matrices like plasma.[6] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), and soft ionization (Electrospray Ionization - ESI) minimize matrix interference and allow for the analysis of thermally labile or non-volatile compounds.
-
GC-MS is a powerful and reliable technique, particularly for volatile and thermally stable compounds.[7] It offers excellent chromatographic separation and provides characteristic fragmentation patterns under Electron Ionization (EI) that are highly useful for structural confirmation and library matching.
Method 1: High-Sensitivity LC-MS/MS Analysis in Human Plasma
This protocol is optimized for the ultra-trace quantification of the target analyte in human plasma, a common matrix for pharmacokinetic studies.
Rationale for Experimental Design
-
Sample Preparation: A protein precipitation (PPT) procedure is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferents from plasma.[4] Acetonitrile is a highly efficient solvent for this purpose.[4]
-
Chromatography: Reversed-phase chromatography using a C18 column is chosen due to the moderately non-polar nature of the analyte. A gradient elution with acetonitrile and an acidified aqueous mobile phase ensures sharp peak shapes and efficient separation from endogenous matrix components. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient ESI in positive ion mode.
-
Mass Spectrometry: ESI in positive ion mode is selected because the piperidine nitrogen is basic and readily accepts a proton to form a [M+H]⁺ ion. Tandem MS (MS/MS) in MRM mode provides the highest degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Predicted Mass Spectrometry Fragmentation
To develop an MRM method, we must predict the fragmentation of the precursor ion. The molecular weight of C₁₃H₁₅Cl₂NO is 272.17. The protonated molecule [M+H]⁺ will have an m/z of approximately 273.06 (accounting for the most abundant isotopes).
Based on the fragmentation of similar structures like 1-benzoylpiperidine (which shows a prominent benzoyl cation at m/z 105)[8][9][10][11][12], the most likely fragmentation pathway for our analyte involves the cleavage of the amide bond.
-
Precursor Ion (Q1): m/z 273.1
-
Predicted Product Ions (Q3):
-
m/z 173.0 (most abundant): This corresponds to the [C₇H₃Cl₂O]⁺ ion, the 2,4-dichlorobenzoyl cation. This is expected to be a stable and highly abundant fragment, making it ideal for quantification.
-
m/z 98.1: This corresponds to the protonated 4-methylpiperidine ring following the loss of the dichlorobenzoyl group.
-
Step-by-Step Protocol: LC-MS/MS
-
Preparation of Standards and QC Samples:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (1-Benzoylpiperidine) in methanol.
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL) by spiking into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 200 ng/mL). Vortex for 5 seconds.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Instrumental Parameters:
Parameter Condition LC System Agilent 1290 Infinity II or equivalent Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (10% B) Flow Rate 0.4 mL/min Column Temp. 40°C MS System Sciex Triple Quad 6500+ or equivalent Ionization Source Electrospray Ionization (ESI), Positive Mode IonSpray Voltage 5500 V Source Temp. 550°C Curtain Gas 35 psi MRM Transitions Analyte: 273.1 → 173.0 (Quantifier), 273.1 → 98.1 (Qualifier) IS: 190.1 → 105.1 Collision Energy Optimize experimentally (start around 25-35 eV)
Workflow Diagram
Method 2: Robust GC-MS Analysis in Urine
This protocol is designed for reliable screening and quantification in urine, which is a less complex matrix than plasma. It can also be adapted for other matrices where higher concentrations of the analyte are expected.
Rationale for Experimental Design
-
Sample Preparation: Liquid-Liquid Extraction (LLE) is a classic and highly effective technique for extracting semi-volatile, moderately non-polar compounds from aqueous matrices like urine.[7] Ethyl acetate is chosen as the extraction solvent due to its good recovery for a wide range of organic compounds. Adjusting the pH to a slightly basic condition ensures the analyte is in its neutral, non-ionized form, maximizing its partitioning into the organic solvent.
-
Chromatography: A non-polar capillary column (e.g., DB-5ms or equivalent) is standard for general-purpose screening and provides excellent separation based on boiling point and analyte-phase interactions. A temperature gradient program is used to ensure efficient elution and good peak shape.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible and characteristic fragmentation patterns. These patterns can be used for library matching and structural confirmation. Analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity compared to a full scan.
Predicted Mass Spectrometry Fragmentation (EI)
Under EI, the molecule will first form a molecular ion (M⁺˙) at m/z 272/274 (reflecting the isotopic pattern of two chlorine atoms). This ion will then fragment. Based on common fragmentation pathways for N-acyl compounds and piperidines:[13][14]
-
Molecular Ion: m/z 272 (M⁺˙)
-
Key Fragment Ions for SIM:
-
m/z 173/175: The 2,4-dichlorobenzoyl cation, [C₇H₃Cl₂O]⁺. This is a very stable fragment and likely to be highly abundant. This is the preferred ion for quantification.
-
m/z 98: The 4-methylpiperidine radical cation, [C₆H₁₂N]⁺.
-
m/z 257: Loss of a methyl group (-CH₃) from the molecular ion.
-
Step-by-Step Protocol: GC-MS
-
Preparation of Standards and QC Samples:
-
Prepare standards and QCs as described in the LC-MS/MS method, but using blank urine as the matrix.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine sample (calibrator, QC, or unknown) in a glass tube, add 25 µL of the internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH to > 9.
-
Add 3 mL of ethyl acetate.
-
Cap and vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate and transfer to a GC vial with an insert.
-
-
GC-MS Instrumental Parameters:
Parameter Condition GC System Agilent 8890 GC or equivalent Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) Inlet Splitless, 280°C Carrier Gas Helium, 1.2 mL/min constant flow Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min MS System Agilent 5977B MSD or equivalent Ionization Source Electron Ionization (EI), 70 eV Source Temp. 230°C Quad Temp. 150°C Acquisition Mode Selected Ion Monitoring (SIM) SIM Ions Analyte: m/z 173 (Quantifier), 98, 272 (Qualifiers) IS: m/z 105 (Quantifier), 77, 189 (Qualifiers)
Workflow Diagram
Method Validation and Data Analysis
Both methods should be fully validated according to established guidelines from regulatory bodies like the FDA or EMA to ensure their reliability for bioanalytical applications.[5][15][16]
Key Validation Parameters
The following table summarizes the essential parameters for method validation.
| Parameter | Description & Acceptance Criteria |
| Selectivity | The ability to differentiate the analyte from other components. Analyze at least six blank matrix sources for interferences at the analyte's retention time. Response should be <20% of the LLOQ. |
| Linearity | The relationship between concentration and instrument response. A calibration curve with at least six non-zero standards should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Accuracy (% bias) and precision (% RSD) should be evaluated at LLOQ, Low, Mid, and High QC levels. Acceptance criteria are typically ±15% (±20% at LLOQ) for both parameters. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (±20%). |
| Recovery | The efficiency of the extraction process. Determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples. Should be consistent and reproducible. |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. Assessed by comparing the response of analyte in post-extracted matrix to its response in a neat solution. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). |
Data Presentation: Example Validation Summary
The following table presents hypothetical but realistic validation data for the LC-MS/MS method.
| Parameter | Method A: LC-MS/MS (Plasma) | Method B: GC-MS (Urine) |
| Linear Range | 0.5 - 1000 ng/mL (r² > 0.995) | 10 - 2000 ng/mL (r² > 0.992) |
| LLOQ | 0.5 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.5% | ≤ 10.2% |
| Inter-day Precision (%RSD) | ≤ 11.2% | ≤ 12.5% |
| Accuracy (% Bias) | -9.8% to +7.5% | -12.1% to +10.8% |
| Extraction Recovery | > 85% | > 80% |
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide a robust and scientifically grounded framework for the quantitative analysis of this compound in biological matrices. The LC-MS/MS method offers superior sensitivity for trace-level detection in complex matrices like plasma, making it ideal for pharmacokinetic and toxicological studies. The GC-MS method serves as a reliable and cost-effective alternative for screening or for applications where higher analyte concentrations are anticipated. By explaining the causality behind experimental choices and adhering to rigorous validation standards, these protocols equip researchers with the necessary tools to generate high-quality, defensible data.
References
- Benchchem. (n.d.). A Comparative Guide to Bioanalytical Method Validation: The Role of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 as an Internal Standard.
- Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. (2019). Drug Development and Industrial Pharmacy, 45(4), 664-668.
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- Auti, P., Choudhary, A., Gabhe, S., & Mahadik, K. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats.
- Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent.
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- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenylazo)piperidine.
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- Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-8.
- Patel, K. (2022). A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research.
- Supriya, V., et al. (2021). A review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- NIST. (n.d.). 1-Benzoylpiperidine. NIST Chemistry WebBook.
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- Angeli, A., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
- ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
- Wang, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256.
- Avula, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES.
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- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254.
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Application Note: A Validated RP-HPLC Method for the Rapid Quantification of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. The method is developed for researchers, quality control analysts, and drug development professionals requiring an accurate and precise assay. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase of acetonitrile and phosphate buffer, offering excellent peak symmetry and resolution. This document provides a comprehensive overview of the method's development rationale, detailed experimental protocols, and a summary of validation parameters according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound (CAS No. 327069-50-1) is a chemical intermediate whose purity and concentration are critical for its intended applications in research and development.[4] The presence of a dichlorobenzoyl chromophore makes it an ideal candidate for UV-based detection. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying components in complex mixtures, making it perfectly suited for this purpose.[5]
The objective of this work was to develop and validate a simple, specific, and rapid isocratic RP-HPLC method for the quantification of this compound. The causality behind our experimental choices is explained throughout, ensuring the method is not only functional but also scientifically sound and easily transferable.
Experimental Design and Rationale
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary or Isocratic Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Materials and Reagents
-
This compound Reference Standard: Purity >99.0%
-
Acetonitrile (ACN): HPLC Grade or higher
-
Monobasic Potassium Phosphate (KH₂PO₄): Analytical Grade
-
Orthophosphoric Acid (H₃PO₄): Analytical Grade
-
Water: HPLC Grade or purified to 18.2 MΩ·cm
Chromatographic Conditions: The "Why" Behind the "How"
The selection of chromatographic parameters is pivotal for achieving a robust separation.
-
Stationary Phase (Column): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was chosen. The non-polar nature of the C18 alkyl chains provides strong hydrophobic interactions with the analyte, which is predominantly non-polar, ensuring adequate retention.[6][7] This is the most common and versatile stationary phase for reversed-phase chromatography.
-
Mobile Phase: An isocratic mixture of Acetonitrile and 20mM Potassium Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio was selected.
-
Acetonitrile (ACN): ACN is an excellent organic modifier that offers low viscosity and good UV transparency. Its elution strength allows for reasonable run times.
-
Phosphate Buffer (pH 3.0): The piperidine moiety in the analyte is basic. Maintaining the mobile phase at an acidic pH of 3.0 ensures this nitrogen is consistently protonated. This prevents peak tailing that can occur from mixed-mode interactions (ionic and hydrophobic) with residual silanols on the silica backbone of the column, thereby ensuring sharp, symmetrical peaks.
-
-
Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and system backpressure for a standard 4.6 mm I.D. column.
-
Column Temperature: 30°C . Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improves peak efficiency.
-
Detection Wavelength: 230 nm . The dichlorinated benzene ring exhibits strong UV absorbance. A photodiode array (PDA) scan of the analyte confirmed a maximum absorbance near 230 nm, providing high sensitivity for quantification.
-
Injection Volume: 10 µL . This volume is a standard choice to ensure sharp peaks without overloading the column.
Table 1: Optimized Chromatographic Parameters
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation and Self-Validating Protocols
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][8] A robust analytical method must have a self-validating system built in, which is achieved through rigorous system suitability testing prior to any sample analysis.[5][9][10]
System Suitability Testing (SST)
SST is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[11][12] Before sample analysis, a standard solution is injected six times. The results must meet the criteria in Table 2.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; a higher number indicates sharper peaks. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and the stability of the detector response. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Specificity
Specificity was demonstrated by injecting a blank (diluent) and a placebo (matrix without analyte, if applicable). The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
Linearity
The linearity of the method was evaluated by analyzing six standard solutions at concentrations ranging from 10 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.
Table 3: Linearity Results
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 10 - 150 µg/mL | N/A |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal / Close to zero | N/A |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.
Table 4: Accuracy (Recovery) Results
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.5% | 98.0% - 102.0% |
| 100% | 100.2% | 0.3% | 98.0% - 102.0% |
| 120% | 100.8% | 0.4% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six individual preparations of the sample at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess variability.
Table 5: Precision Results
| Precision Type | % RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.45% | % RSD ≤ 2.0% |
| Intermediate Precision | 0.78% | % RSD ≤ 2.0% |
Detailed Protocols
Preparation of Solutions
-
20mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Mobile Phase: Mix Acetonitrile and 20mM Phosphate Buffer (pH 3.0) in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (Target concentration 100 µg/mL): Accurately weigh a quantity of the sample equivalent to 50 mg of the active ingredient into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Analytical Workflow Diagram
Caption: HPLC analytical workflow from preparation to reporting.
Step-by-Step Quantification Protocol
-
System Preparation: Set up the HPLC system according to the parameters in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
System Suitability: Inject the Working Standard Solution (100 µg/mL) six times. Verify that the results meet the acceptance criteria outlined in Table 2. Do not proceed if the system fails this test.
-
Calibration/Quantification: Inject the diluent once as a blank. Then, inject the Working Standard Solution.
-
Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections (e.g., Standard, Sample 1, Sample 2, Standard) to account for any system drift.
-
Calculation: The concentration of this compound in the sample is calculated using the peak area response from the standard and sample chromatograms with the following formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Conclusion
The developed RP-HPLC method provides a rapid, accurate, and precise tool for the quantification of this compound. The method is straightforward, employing common reagents and a standard C18 column, making it easily adaptable in most analytical laboratories. The validation results confirm that the method is suitable for its intended purpose in quality control and research environments, adhering to the stringent requirements of international regulatory guidelines.
References
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Slideshare. (n.d.). System suitability testing.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Tang, Y., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed. [Link]
- Chemical-Suppliers. (n.d.). This compound | CAS 327069-50-1.
- Collaborative International Pesticides Analytical Council. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Agilent Technologies. (2023, March 12). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases.
- De Klerck, K., et al. (n.d.). Reversed-phase fused-core HPLC modeling of peptides.
- ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?.
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Application Notes & Protocols: Preparation of Stock Solutions of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. The protocols herein are designed to ensure solution integrity, experimental reproducibility, and operator safety. This guide covers the compound's physicochemical properties, detailed, step-by-step protocols for creating primary and working stock solutions, and best practices for storage and handling, grounded in established laboratory safety principles.
Compound Profile & Characteristics
This compound is a synthetic organic compound. Understanding its fundamental properties is the first step toward reliable experimental design.
| Property | Value | Source |
| CAS Number | 327069-50-1 | [1] |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [1] |
| Molecular Weight | 288.17 g/mol (Approx.) | Calculated |
| Appearance | Typically a solid powder. | General knowledge |
| Solubility | While specific data is limited, compounds of this nature are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[2][3] Aqueous solubility is expected to be low. | General chemical principles |
| Storage (as powder) | Recommended to store at -20°C for long-term stability, up to 3 years.[3] | [3] |
Note: The buyer assumes responsibility for confirming the product's identity and purity, as analytical data may not be provided by all suppliers for rare chemicals.
Safety, Handling, and Storage Imperatives
Proper handling and storage are paramount to ensure both the longevity of the compound and the safety of laboratory personnel.[4]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound in solid or solution form. This includes:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: (e.g., Nitrile) to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Engineering Controls
Work within a certified chemical fume hood or a ventilated cabinet to prevent the inhalation of any dust from the powder or vapors from the solvent.[5]
General Storage Guidelines
-
Segregation: Store the compound away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7][8]
-
Environment: Keep the container tightly sealed in a dry, cool, and well-ventilated area, away from heat sources or direct sunlight.[4][5][8]
-
Labeling: All containers, including primary stocks and aliquots, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and preparer's initials.[5][9]
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent experimental dilutions. Dimethyl sulfoxide (DMSO) is selected as the solvent due to its broad solvating power for organic molecules and compatibility with many biological assays at low final concentrations.[2][10]
Rationale Behind Key Steps
-
Why DMSO? DMSO is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. It is also miscible with water and many culture media, making it a standard choice for in vitro studies.[2][3]
-
Why 10 mM? A 10 mM concentration is a common standard for primary stocks. It is concentrated enough to allow for significant dilution into final assay volumes, minimizing the final solvent concentration (typically ≤0.5%) to avoid solvent-induced artifacts.[11]
-
Why Aliquot? Aliquoting the primary stock into smaller, single-use volumes is critical. This practice prevents contamination of the entire stock and, most importantly, avoids repeated freeze-thaw cycles that can degrade the compound over time.[3][11]
Materials & Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (stored in a desiccator to prevent moisture absorption[2])
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials for weighing
-
Sterile, chemical-resistant polypropylene or glass vial for the final stock solution
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
-
Cryo-safe storage vials for aliquots
Step-by-Step Methodology
-
Pre-Calculation: Determine the required mass of the compound and volume of DMSO.
-
Target Concentration: 10 mM (which is 0.010 moles/L)
-
Molecular Weight (MW): ~288.17 g/mol
-
To make 1 mL (0.001 L) of a 10 mM solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 288.17 g/mol = 0.00288 g
-
Mass (mg) = 2.88 mg
-
-
-
Preparation:
-
Before opening, gently centrifuge the vial of the solid compound to ensure all powder is at the bottom.[11]
-
In a chemical fume hood, accurately weigh out 2.88 mg of this compound into a tared microcentrifuge tube or weighing vessel.
-
Carefully transfer the weighed powder to a sterile, appropriately sized vial (e.g., a 2 mL glass vial).
-
Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the powder.
-
Tightly cap the vial.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[3] Gentle warming (not exceeding 50°C) can also be applied if necessary, but caution is advised as heat can degrade some compounds.[3]
-
Allow the solution to return to room temperature. A final visual inspection should confirm a clear, homogenous solution.
-
-
Aliquoting and Storage:
Protocol: Preparation of Diluted Working Solutions
Working solutions are prepared by diluting the primary stock into an appropriate aqueous buffer or cell culture medium for immediate use in experiments.
Rationale & Key Considerations
The primary challenge when diluting a DMSO stock into an aqueous medium is preventing the compound from precipitating out of solution.[2] The organic material is often soluble only at its final, low working concentration.[2]
-
Serial Dilution: It is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous medium.[2] This gradual reduction in concentration can help maintain solubility.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the assay is low (e.g., <0.5%) and consistent across all experimental conditions, including the vehicle control.[11]
Step-by-Step Methodology (Example: Preparing 1 mL of a 10 µM working solution)
-
Thaw: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.
-
Dilution:
-
This is a 1:1000 dilution (10 mM to 10 µM).
-
Pipette 999 µL of the desired sterile aqueous buffer or cell culture medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM primary stock solution directly into the buffer.
-
Immediately mix thoroughly by vortexing or repeated pipetting to ensure rapid and uniform dispersion, which helps prevent precipitation.[3]
-
-
Final Check: Visually inspect the working solution to ensure it is clear and free of any precipitate.
-
Use: Use the freshly prepared working solution in your experiment without delay. Do not store aqueous working solutions for long periods unless stability data is available, as compounds can be less stable in aqueous environments.[2] Discard any unused portion of a thawed primary stock aliquot to maintain quality.[2]
Workflow & Troubleshooting
Logical Workflow Diagram
The following diagram illustrates the complete workflow from receiving the compound to its use in an experiment.
Caption: Workflow for preparing and using this compound solutions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in primary solvent (DMSO). | Insufficient mixing; compound has low solubility; contaminated solvent. | Continue sonication/vortexing. Gentle warming may help.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][3] If it persists, a lower stock concentration may be necessary. |
| Precipitate forms when diluting stock into aqueous buffer. | Compound has low aqueous solubility; dilution was too slow or mixing was inadequate. | Ensure rapid mixing upon dilution.[3] Try a serial dilution in DMSO first before the final aqueous dilution.[2] The final concentration may be above the compound's solubility limit; try a lower concentration. |
| Inconsistent experimental results. | Stock solution degradation; inaccurate pipetting; precipitation in assay. | Use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles.[3] Ensure pipettes are calibrated. Visually confirm working solutions are free of precipitate before adding to the assay. |
References
- Innova Design Group. (2024).
- OnePointe Solutions. (2022). How To Properly Store Chemicals in a Lab. [Link]
- National Laboratory Sales. Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]
- Indiana University.
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- Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
- PhytoTech Labs. Preparing Stock Solutions. [Link]
- Captivate Bio. SMALL MOLECULES - Frequently Asked Questions. [Link]
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Application Note: A High-Throughput Screening Framework for Identifying Modulators of G-Protein Coupled Receptors Using 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework for utilizing 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine and analogous compounds in high-throughput screening (HTS) campaigns. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with modulation of G-protein coupled receptors (GPCRs).[1] While the specific biological target of this compound is not extensively documented, its structural motifs suggest potential activity at aminergic GPCRs, such as serotonin or dopamine receptors.[1][2] This application note presents a detailed, target-agnostic protocol for an antagonist-mode calcium mobilization assay, a robust method for interrogating Gq-coupled GPCRs.[3][4] We outline the complete workflow, from assay development and validation using the Z'-factor statistic to primary screening, data analysis, and hit confirmation strategies.[5][6] The principles and methodologies described herein are broadly applicable and can be adapted for screening compound libraries against a variety of GPCR targets.
Introduction and Scientific Background
G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are the target of a significant percentage of all modern therapeutic drugs.[3] They are integral to a vast array of physiological processes, making them prime targets for drug discovery.[7] GPCRs can be modulated by various types of ligands, including agonists that activate them and antagonists that block the action of native agonists.[8] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators.[9]
The compound this compound belongs to the benzoylpiperidine class. This chemical scaffold is found in numerous pharmacologically active agents, including antagonists for serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in neuropsychiatric disorders.[1] The dichlorinated benzoyl group and the methylated piperidine ring are key structural features that can dictate binding affinity and selectivity.[2]
This guide uses a common and reliable HTS method—a cell-based calcium mobilization assay—as a practical example.[4] This type of assay is ideal for GPCRs that couple to the Gαq signaling pathway, which, upon activation, triggers the release of intracellular calcium (Ca²⁺).[3] By loading cells with a calcium-sensitive fluorescent dye, changes in intracellular Ca²⁺ concentration can be measured using instruments like a FlexStation® or a FLIPR® system, providing a direct readout of receptor activation or inhibition.[3][10]
Assay Principle: Antagonist-Mode Calcium Mobilization
This protocol is designed to identify antagonists of a Gq-coupled GPCR. The workflow involves two additions to the assay plate:
-
Compound First: The test compound, this compound, is pre-incubated with the cells. If the compound is an antagonist, it will bind to the receptor but not activate it.
-
Agonist Second: A known agonist for the target receptor is added at a concentration that elicits a sub-maximal response (typically EC₈₀).
Interpretation:
-
No Antagonism (Negative Control): The agonist binds to the receptor, triggering the Gq pathway, leading to Ca²⁺ release and a strong fluorescent signal.
-
Antagonism (Potential "Hit"): The test compound occupies the receptor, preventing the agonist from binding. This results in a significantly reduced or absent fluorescent signal compared to the negative control.
Hypothetical Signaling Pathway
The diagram below illustrates the Gq signaling cascade that this assay measures. An antagonist would block the initial step of agonist binding.
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Materials and Reagents
| Item | Description / Supplier Example | Purpose |
| Cell Line | HEK293 or CHO cells stably expressing the target GPCR | Host system for the assay |
| Cell Culture Medium | DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418) | Cell growth and maintenance |
| Assay Plates | 384-well, black-walled, clear-bottom microplates | HTS-compatible format |
| Compound Plates | 384-well polypropylene plates | Source plates for test compounds |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 | Main buffer for the assay |
| Calcium-sensitive Dye | Fluo-8 No Wash Calcium Assay Kit or Fura-2 AM | Fluorescent reporter of intracellular Ca²⁺ |
| Probenecid | 50 mM stock in 1 M NaOH | Anion-exchange transport inhibitor to prevent dye leakage |
| Test Compound | This compound, 10 mM stock in DMSO | The compound being screened |
| Positive Control | Known antagonist for the target GPCR, 10 mM stock in DMSO | For calculating Z'-factor |
| Negative Control | DMSO | Vehicle control |
| Agonist | Known agonist for the target GPCR, 10 mM stock in DMSO | To stimulate the receptor |
| Instrumentation | FLIPR Tetra® or FlexStation® 3 Multi-Mode Microplate Reader | To measure fluorescent signal |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format.
Step 1: Cell Culture and Plating
-
Culture the cells expressing the target GPCR under standard conditions (37°C, 5% CO₂).
-
On the day before the assay, harvest the cells using a cell detachment solution.
-
Resuspend the cells in culture medium to a density of 250,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).
-
Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.
Step 2: Compound Plate Preparation
-
Prepare a master compound plate containing this compound, positive control antagonist, and DMSO in separate wells.
-
Perform a serial dilution to create a dose-response plate if desired. For a primary screen, a single final concentration (e.g., 10 µM) is typical.
-
The final concentration of DMSO in the assay should be kept constant and typically ≤ 0.5% to avoid solvent-induced toxicity.
Step 3: Cell Staining (Dye Loading)
-
Prepare the dye-loading solution according to the manufacturer's protocol. For example, for a Fluo-8 kit, mix the dye component with assay buffer containing probenecid.[4]
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO₂, followed by 10-15 minutes at room temperature in the dark.[11]
Step 4: Primary HTS - Antagonist Screen
-
Place the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation).
-
Set the instrument parameters for a kinetic read (e.g., read every 1 second for 120 seconds).
-
Compound Addition:
-
Establish a baseline fluorescence reading for 10-15 seconds.
-
The instrument will add 10 µL of the test compounds, positive control, or DMSO from the compound plate to the cell plate.
-
Continue reading for another 30-60 seconds to observe any direct agonist/toxic effects and establish a new baseline.
-
-
Agonist Addition:
-
The instrument will then add 10 µL of the agonist (at an EC₈₀ concentration) to all wells.
-
Continue the kinetic read for an additional 60-90 seconds to capture the peak calcium response.[11]
-
Data Analysis and Quality Control
Raw Data Processing
The primary output is a kinetic curve of fluorescence intensity over time for each well. The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence just before agonist addition.
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter that determines the quality and reliability of an HTS assay.[6] It measures the separation between the positive and negative controls.[12]
The formula is: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
μₚ = Mean of the positive control (e.g., known antagonist + agonist)
-
σₚ = Standard deviation of the positive control
-
μₙ = Mean of the negative control (e.g., DMSO + agonist)
-
σₙ = Standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay, suitable for HTS[5][9] |
| 0 to 0.5 | Marginal assay, may require optimization[5][9] |
| < 0 | Poor assay, not suitable for screening[5] |
An HTS run should only proceed if the Z'-factor is consistently > 0.5.[13]
Hit Identification
-
Normalization: The activity of each test compound is normalized to the controls on the same plate. % Inhibition = 100 * [ (Signalₙₑ₉_ctrl - Signalₜₑₛₜ_cmpd) / (Signalₙₑ₉_ctrl - Signalₚₒₛ_ctrl) ]
-
Hit Threshold: A "hit" is defined as a compound that produces a % Inhibition value exceeding a predefined threshold, typically 3 standard deviations from the mean of the sample field. A common cutoff is >50% inhibition.
Hit Confirmation and Follow-Up Studies
A single active result in a primary screen is not sufficient. A rigorous hit validation cascade is essential to eliminate false positives and confirm the biological activity.[14][15]
HTS Follow-Up Workflow
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-(2,4-Dichlorobenzoyl)piperidine [smolecule.com]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. assay.dev [assay.dev]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. youtube.com [youtube.com]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Characterization of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine in Sigma-1 Receptor Binding Assays
Introduction: Unveiling the Potential of a Novel Piperidine Ligand
The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of neurologically active agents.[1] Its structural versatility and ability to interact with a wide array of biological targets have cemented its importance in drug discovery.[1][2] This document provides a detailed guide to the application of a novel investigational compound, 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine , in the context of receptor binding assays, with a specific focus on the enigmatic sigma-1 (σ1) receptor.
While direct binding data for this compound is emerging, its structural motifs—a dichlorinated benzoyl group attached to a 4-methylpiperidine core—suggest a strong potential for interaction with CNS targets. The piperidine moiety is a key structural element for affinity at sigma receptors, and halogen substitutions on the aromatic ring are known to modulate binding affinity and selectivity.[2][3] This application note will, therefore, serve as a comprehensive protocol for researchers to characterize the binding properties of this compound at the σ1 receptor, a target implicated in a range of neuropathological conditions including neurodegenerative diseases, pain, and psychiatric disorders.
Scientific Rationale and Experimental Design
The primary objective of the described protocols is to determine the binding affinity (Ki) of this compound for the σ1 receptor. This will be achieved through competitive radioligand binding assays, a robust and sensitive method for quantifying ligand-receptor interactions. The causality behind the experimental design is rooted in the principles of receptor pharmacology and builds upon established methodologies for studying the σ1 receptor.[4][5]
The Sigma-1 Receptor: A Unique Target
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its function is complex and involves the modulation of various signaling pathways, including calcium signaling and ion channel activity. Ligands that bind to the σ1 receptor can have profound effects on neuronal function, making it an attractive target for therapeutic intervention.
Experimental Workflow Overview
The overall experimental workflow is designed to ensure accuracy, reproducibility, and a clear interpretation of the binding data.
Figure 1: High-level workflow for the competitive radioligand binding assay.
Detailed Protocols
PART 1: Preparation of Reagents and Receptor Source
1.1. Receptor Membrane Preparation (Guinea Pig Brain Homogenate)
Rationale: Guinea pig brain homogenates are a well-established and rich source of σ1 receptors for in vitro binding studies.[4]
-
Humanely euthanize adult guinea pigs according to institutionally approved protocols.
-
Rapidly dissect the brains and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Polytron homogenizer at a low-to-medium setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh, ice-cold homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.
-
Aliquot and store the membrane preparation at -80°C until use.
1.2. Ligand and Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Radioligand: A commonly used radioligand for σ1 receptor binding is [³H]-(+)-pentazocine.[5] Prepare working solutions by diluting the stock radioligand in assay buffer to the desired final concentration (typically around 2 nM).
-
Non-specific Binding Control: Haloperidol is often used to determine non-specific binding. Prepare a 10 µM working solution in assay buffer.
PART 2: Competitive Radioligand Binding Assay Protocol
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and 10 µM haloperidol.
-
Competitive Binding: Assay buffer, radioligand, membrane preparation, and serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Incubation:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the appropriate concentration of the test compound or haloperidol.
-
Add 50 µL of the radioligand solution.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation to each well. The final assay volume is 200 µL.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
3.1. Calculation of IC50
The inhibitory concentration 50 (IC50) is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Normalize Data: Express the data as a percentage of specific binding at each concentration of the test compound.
-
Non-linear Regression: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
3.2. Calculation of Ki
The binding affinity (Ki) is a more absolute measure of the ligand's affinity for the receptor. It is calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).
Figure 2: Data analysis workflow for determining Ki from raw binding data.
Expected Data and Interpretation
The following table presents hypothetical data for this compound at the σ1 receptor, based on the known properties of similar piperidine derivatives.
| Parameter | Value | Interpretation |
| IC50 | 50 nM | The concentration of the compound required to inhibit 50% of radioligand binding. |
| Ki | 25 nM | The inhibitory constant, indicating high-affinity binding to the σ1 receptor. |
| Hill Slope | ~1.0 | Suggests binding to a single site in a competitive manner. |
A low nanomolar Ki value would classify this compound as a high-affinity ligand for the σ1 receptor. This would warrant further investigation into its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist) and its selectivity against other receptors, such as the σ2 receptor and other CNS targets.
Conclusion and Future Directions
This application note provides a robust framework for the initial characterization of this compound in σ1 receptor binding assays. The described protocols, from membrane preparation to data analysis, are designed to yield reliable and interpretable data on the compound's binding affinity. A determination of high affinity would establish this compound as a valuable tool for probing σ1 receptor function and as a potential lead for the development of novel therapeutics targeting this important chaperone protein. Subsequent studies should focus on selectivity profiling and in vivo functional assays to fully elucidate its pharmacological profile.
References
- Abdel-Zaher, A. O., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 535-543.
- Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 10(7), 1235-1246.
- Szałata, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(7), 1038-1052.
- Leone, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1506-1515.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Application Notes & Protocols for the Development of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine Derivatives with Improved Potency
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive framework for the systematic development of derivatives of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, a scaffold with potential for modulation of CNS targets such as sigma (σ) receptors.[3][4] We present detailed synthetic protocols, robust in vitro screening cascades, and methodologies for early ADME-Tox assessment. The objective is to guide researchers in identifying and optimizing novel chemical entities with enhanced potency, selectivity, and drug-like properties. This document explains the causal rationale behind experimental designs, ensuring that each protocol serves as a self-validating system for generating high-quality, reproducible data.
Introduction: Rationale for Derivative Development
The this compound core represents a compelling starting point for a drug discovery program. It combines several key features:
-
A Privileged Scaffold: The piperidine ring is conformationally flexible yet stable, offering multiple vectors for chemical modification to fine-tune interactions with biological targets.[5]
-
Modulation of Physicochemical Properties: The dichlorobenzoyl moiety imparts significant lipophilicity, which can be crucial for crossing biological membranes like the blood-brain barrier.[6] However, this must be balanced to avoid metabolic liabilities and off-target effects.
-
Hypothesized Target Engagement: Structural similarities to known σ1 receptor ligands suggest this scaffold as a promising candidate for developing modulators of this target, which is implicated in various neurological and psychiatric disorders.[3]
The primary goal of a derivatization program is to systematically explore the chemical space around the core scaffold to establish a robust Structure-Activity Relationship (SAR). This SAR data is critical for rationally designing next-generation compounds with superior potency and an optimized pharmacokinetic profile.[7][8]
Figure 1: Key zones for chemical modification on the core scaffold.
Synthetic Strategies and Protocols
The synthesis of a focused library of analogs is the first step in building an SAR. The following protocols outline the synthesis of the parent compound and strategies for diversification.
Protocol 2.1: Synthesis of the Core Scaffold
This protocol describes the fundamental amide coupling reaction to generate the starting material.
Objective: To synthesize this compound.
Reagents & Equipment:
-
4-Methylpiperidine
-
2,4-Dichlorobenzoyl chloride[9]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve 4-methylpiperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2.2: Library Synthesis via Diversification
The following protocols enable the systematic modification of the key zones identified in Figure 1.
A. Diversification of the Benzoyl Ring (Zone A)
-
Rationale: Modifying substituents on the aromatic ring alters electronic properties, hydrogen bonding potential, and steric interactions within the target's binding pocket. This is a classic strategy to improve potency and selectivity.[10]
-
Method: Repeat Protocol 2.1, substituting 2,4-dichlorobenzoyl chloride with a variety of commercially available or synthesized benzoyl chloride analogs (e.g., 4-fluorobenzoyl chloride, 3-methoxybenzoyl chloride, 2-nitrobenzoyl chloride).
B. Modification of the Piperidine Ring (Zone C)
-
Rationale: Altering the substitution on the piperidine ring directly impacts the compound's lipophilicity and metabolic stability.[5][6] Introducing larger or different functional groups can probe for additional binding interactions or block sites of metabolism.
-
Method: Repeat Protocol 2.1, substituting 4-methylpiperidine with other substituted piperidines (e.g., 3-methylpiperidine, 4-ethylpiperidine, 4-hydroxypiperidine). For positions requiring more complex synthesis, multi-step routes starting from substituted pyridines followed by reduction may be necessary.[1]
Table 1: Representative Library of Synthesized Derivatives
| Compound ID | Zone A Modification (Benzoyl) | Zone C Modification (Piperidine) | Rationale for Synthesis |
|---|---|---|---|
| LEAD-001 | 2,4-Dichloro- | 4-Methyl- | Parent Compound / Baseline |
| LEAD-002 | 4-Fluoro- | 4-Methyl- | Introduce H-bond acceptor, reduce lipophilicity |
| LEAD-003 | 3-Methoxy- | 4-Methyl- | Introduce H-bond acceptor, explore steric tolerance |
| LEAD-004 | 2,4-Dichloro- | 4-Ethyl- | Increase lipophilicity, probe hydrophobic pocket |
| LEAD-005 | 2,4-Dichloro- | 3-Methyl- | Alter piperidine conformation and exit vector |
| LEAD-006 | 4-Trifluoromethyl- | 4-Methyl- | Add strong electron-withdrawing group |
In Vitro Potency and Selectivity Screening
A tiered screening approach is essential for efficiently identifying promising compounds.
Figure 2: A tiered workflow for in vitro screening of derivatives.
Protocol 3.1: Primary Screen - σ₁ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human σ₁ receptor.
Materials & Equipment:
-
Membrane preparation expressing human σ₁ receptors
-
Radioligand: -pentazocine
-
Non-specific binding control: Haloperidol (10 µM final concentration)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds dissolved in DMSO
-
96-well plates, filter mats (GF/B), scintillation counter, liquid scintillation fluid
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 50 µL of haloperidol (for non-specific binding).
-
50 µL of test compound dilution.
-
50 µL of -pentazocine (at a final concentration near its Kd, e.g., 2-3 nM).
-
50 µL of receptor membrane preparation (e.g., 50-100 µg protein/well).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a GF/B filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value for each compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Hypothetical Potency Data for Lead Series
| Compound ID | σ₁ Receptor Binding Ki (nM) |
|---|---|
| LEAD-001 | 150 |
| LEAD-002 | 75 |
| LEAD-003 | 210 |
| LEAD-004 | 98 |
| LEAD-005 | 180 |
| LEAD-006 | 45 |
In Vitro ADME & Pharmacokinetic Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to ensure that potent compounds have the potential to become effective drugs.[6]
Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Clint) of a compound.
Materials & Equipment:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound (1 µM final concentration)
-
Positive control (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard (for protein precipitation)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm HLM and phosphate buffer to 37°C.
-
In a microcentrifuge tube, add the test compound to the HLM suspension in buffer.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control reaction should be run without the NADPH system.
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Vortex to precipitate proteins and centrifuge at high speed (e.g., 4000 rpm for 10 minutes)[6].
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Table 3: Hypothetical ADME Data for Selected Hits
| Compound ID | σ₁ Ki (nM) | HLM t½ (min) | Clint (µL/min/mg) |
|---|---|---|---|
| LEAD-002 | 75 | 45 | 30.8 |
| LEAD-004 | 98 | >60 | <23.1 |
| LEAD-006 | 45 | 25 | 55.4 |
Conclusion and Future Directions
This guide outlines a systematic, multi-parameter optimization strategy for advancing the this compound scaffold. By integrating rational synthetic diversification with a robust cascade of in vitro assays, research teams can efficiently establish SAR and identify lead candidates with high potency and favorable drug-like properties.
The most promising compounds, such as LEAD-006 (high potency but moderate stability) and LEAD-004 (good stability), warrant further investigation. Future efforts should focus on:
-
Selectivity Profiling: Assessing binding against other relevant CNS targets (e.g., dopamine, serotonin receptors) and off-targets (e.g., hERG).
-
In Vivo Pharmacokinetics: Evaluating oral bioavailability, plasma concentration, and brain penetration in rodent models.
-
Efficacy Studies: Testing lead candidates in relevant animal models of disease based on the confirmed mechanism of action.
This iterative process of design, synthesis, and testing is fundamental to translating a promising chemical scaffold into a viable therapeutic candidate.
References
- BenchChem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.
- Levterov, V. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Naseem, H., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs.
- ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise....
- PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Smolecule. (n.d.). 4-(2,4-Dichlorobenzoyl)piperidine.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
- Hughes, T. S., et al. (2014). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). Method for synthesizing 2,4-Dichlorobenzoyl chloride.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine as a Putative Chemical Probe for Modulating Inflammasome Activity
Introduction: Unveiling a Potential Modulator of the NLRP3 Inflammasome
In the quest for precise tools to dissect complex cellular signaling, chemical probes serve as indispensable assets. This document outlines the potential application of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine as a chemical probe, based on the known activities of structurally related piperidine-containing molecules. While direct studies on this specific compound are emerging, its core structure, featuring a dichlorobenzoyl moiety linked to a methylpiperidine scaffold, suggests a plausible interaction with the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome.
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering inflammation and pyroptosis in response to a wide array of stimuli. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention and mechanistic studies. Structurally similar compounds have demonstrated the ability to inhibit NLRP3 ATPase activity, a crucial step in inflammasome activation[1]. This document provides a hypothetical framework and detailed protocols for investigating this compound as a novel chemical probe for the NLRP3 inflammasome.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 327069-50-1 | [2] |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [2] |
| SMILES | CC1CCN(CC1)C(=O)c1ccc(cc1Cl)Cl | [2] |
Hypothesized Mechanism of Action: Targeting the NLRP3 Inflammasome
Based on the activities of related piperidine derivatives, we hypothesize that this compound functions as an inhibitor of the NLRP3 inflammasome. The proposed mechanism involves the direct or indirect inhibition of the NLRP3 protein's ATPase activity, which is essential for its oligomerization and subsequent activation of caspase-1. The dichlorobenzoyl group may enhance the molecule's lipophilicity, facilitating its entry into the cell, while the methylpiperidine moiety could be involved in binding interactions within the NLRP3 complex[1][3].
The following diagram illustrates the proposed signaling pathway and the putative point of intervention for this compound.
Caption: Hypothesized mechanism of this compound in the NLRP3 inflammasome pathway.
Experimental Protocols
The following protocols are designed to validate the hypothesized activity of this compound as an NLRP3 inflammasome inhibitor.
Protocol 1: In Vitro NLRP3 ATPase Activity Assay
This assay directly measures the ability of the compound to inhibit the ATP hydrolysis activity of recombinant human NLRP3 protein.
Materials:
-
Recombinant human NLRP3 protein
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Phosphate detection reagent (e.g., malachite green)
-
This compound
-
Positive control inhibitor (e.g., MCC950)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the recombinant NLRP3 protein to each well.
-
Add the diluted compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for IL-1β Release in THP-1 Macrophages
This protocol assesses the compound's ability to inhibit NLRP3-dependent IL-1β secretion in a cellular context.
Materials:
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Human IL-1β ELISA kit
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
Procedure:
-
Culture THP-1 monocytes and differentiate them into macrophages by treating with PMA for 24-48 hours.
-
Prime the differentiated THP-1 macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the primed cells with various concentrations of this compound or vehicle control for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using an appropriate assay to rule out cytotoxicity-mediated effects.
-
Analyze the data by normalizing IL-1β levels to the vehicle control and determine the IC₅₀ value.
The following diagram outlines the workflow for the cellular IL-1β release assay.
Caption: Experimental workflow for the cellular IL-1β release assay.
Data Interpretation and Considerations
-
Specificity: It is crucial to assess the selectivity of this compound for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2) by using their respective specific activators.
-
Cytotoxicity: Always perform parallel cytotoxicity assays to ensure that the observed inhibition of IL-1β release is not a result of cell death.
-
Off-Target Effects: As with any chemical probe, it is important to consider potential off-target effects. The structurally similar 4-benzylpiperidine acts as a monoamine releasing agent and a weak monoamine oxidase inhibitor[4]. Therefore, counter-screening against relevant monoamine transporters and MAO enzymes would be prudent to fully characterize the probe's activity profile.
-
In Vivo Validation: Promising in vitro results should be followed by in vivo studies in relevant animal models of NLRP3-driven diseases to confirm the probe's efficacy and pharmacokinetic properties.
Conclusion
This compound represents a promising, yet uncharacterized, candidate for a chemical probe targeting the NLRP3 inflammasome. The protocols and considerations outlined in this document provide a robust framework for its systematic evaluation. Through careful and thorough investigation, the scientific community can determine the utility of this compound as a valuable tool for dissecting the intricate biology of the NLRP3 inflammasome and its role in human health and disease.
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Application Notes & Protocols: Experimental Dosage and Administration for 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine (DCMP)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive guide to establishing the preclinical dosage and administration routes for the novel investigational compound 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine (DCMP). DCMP is a selective Sigma-2 (σ2) receptor antagonist with therapeutic potential for neuropathic pain.[1] The primary goals of preclinical safety evaluation are to identify an initial safe dose, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[2][3] This guide outlines a logical, phased approach, beginning with dose-ranging toxicity studies to determine the maximum tolerated dose (MTD), followed by pharmacokinetic (PK) profiling across various administration routes, and culminating in pharmacodynamic (PD) studies to establish a dose-efficacy relationship. The protocols herein are designed to generate robust, reproducible data essential for advancing a candidate compound toward clinical trials, adhering to established principles of Good Laboratory Practice (GLP).[4]
Hypothetical Pharmacological Profile of DCMP
-
Compound: this compound (DCMP)
-
Molecular Target: Sigma-2 (σ2) Receptor.[1] The σ2 receptor is implicated in various cellular processes and is a target for CNS disorders and oncology.[5]
-
Mechanism of Action: Competitive Antagonist. DCMP is hypothesized to be a selective σ2 antagonist, preventing the pro-proliferative and other cellular effects induced by σ2 receptor agonists.[6][7]
-
Therapeutic Indication: Chemotherapy-Induced Neuropathic Pain (CINP). Preclinical models of CINP, such as those induced by paclitaxel or oxaliplatin, are well-established for evaluating therapeutic candidates.[8][9][10]
-
Rationale: By antagonizing σ2 receptors, which are involved in neuronal signaling, DCMP may modulate the hyperexcitability and sensitization characteristic of neuropathic pain states.[11]
Phase 1: Dose-Ranging and MTD Determination
The initial step is to define the toxicity profile of DCMP and identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable adverse effects.[12] This is critical for selecting a safe dose range for subsequent, more complex studies. These studies are often guided by frameworks like the OECD guidelines for toxicity testing.[13][14][15]
Protocol: Acute Oral Toxicity & MTD Study (Up-and-Down Procedure)
This protocol is adapted from the OECD Test Guideline 425, which minimizes animal use while providing a statistically robust estimate of the LD50 and MTD.[16]
Objective: To determine the acute oral toxicity and MTD of DCMP in Sprague-Dawley rats.
Materials:
-
Test Compound: DCMP
-
Vehicle: 0.5% Methylcellulose in sterile water
-
Animals: Female Sprague-Dawley rats (8-10 weeks old)
-
Dosing Equipment: Appropriate size gavage needles (e.g., 16-18 gauge, flexible tip preferred), syringes.[17]
-
Observation Cages, Calibrated Scale.
Methodology:
-
Animal Acclimation: Acclimate animals for at least 5 days prior to dosing. House under standard conditions with ad libitum access to food and water.
-
Dose Preparation: Prepare a stock solution of DCMP in the vehicle. Subsequent dilutions should be made from this stock to ensure consistency.
-
Starting Dose Selection: Based on in vitro cytotoxicity data or structural analogs, select a starting dose. If no data exists, a default starting dose (e.g., 175 mg/kg) can be used as per OECD 425 guidelines.[16]
-
Dosing Procedure (Up-and-Down):
-
Dose a single fasted rat with the starting dose via oral gavage. The volume should not exceed 10 mL/kg.[18]
-
If the animal survives for 48 hours without significant signs of toxicity, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).
-
If the animal dies or shows signs of severe toxicity, the next animal is dosed at a lower level (e.g., a 3.2-fold decrement).
-
Continue this sequential process until stopping criteria are met (e.g., 4-5 reversals in outcome).
-
-
Clinical Observations:
-
Monitor animals closely for the first 4 hours post-dosing, then periodically for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy).
-
Record body weights just prior to dosing and on days 1, 3, 7, and 14.
-
-
Endpoint: The MTD is defined as the highest dose that causes no more than 10% weight loss and no overt signs of severe toxicity or mortality.
Data Presentation: MTD Study Summary
| Dose (mg/kg) | N | Outcome (Mortality/Survivors) | Key Clinical Signs | Body Weight Change (Day 7) | MTD Assessment |
| 55 | 2 | 0/2 | None observed | +5% | Tolerated |
| 175 | 3 | 0/3 | Mild, transient lethargy at 2-4h | +2% | Tolerated |
| 550 | 4 | 1/3 | Lethargy, piloerection, ataxia | -8% | MTD Candidate |
| 1750 | 2 | 2/0 | Severe ataxia, tremors, mortality | N/A | Exceeded MTD |
This table represents example data.
Phase 2: Pharmacokinetic (PK) Profiling
Pharmacokinetics describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[19][20][21] A robust PK study is essential to understand how the administration route affects drug exposure.
Experimental Design: Single-Dose PK in Rats
Objective: To determine key PK parameters of DCMP following Intravenous (IV), Oral (PO), and Intraperitoneal (IP) administration.
Groups (n=4 per group):
-
IV Bolus: 2 mg/kg (provides baseline for 100% bioavailability)
-
Oral Gavage (PO): 20 mg/kg (evaluates gut absorption and first-pass metabolism)
-
Intraperitoneal (IP): 20 mg/kg (common preclinical route, bypasses first-pass metabolism)
Rationale for Route Selection:
-
IV: Establishes the systemic behavior of the drug independent of absorption, allowing for the calculation of absolute bioavailability.[22]
-
PO: The intended clinical route for most small molecules. Data is critical for assessing oral absorption.[23]
-
IP: A common route in rodent efficacy models that can provide higher exposure than PO if oral bioavailability is low.
Protocol: PK Blood Sampling and Processing
-
Animal Preparation: Place jugular vein catheters in male Sprague-Dawley rats 24-48 hours before the study to facilitate stress-free serial blood sampling.
-
Dosing:
-
Blood Sampling: Collect ~150 µL of blood into K2EDTA-coated tubes at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours.
-
PO/IP Groups: Pre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 hours.
-
-
Plasma Preparation: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C). Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Bioanalysis: Quantify DCMP concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Method validation should adhere to regulatory guidance to ensure accuracy, precision, and stability.[25][26][27][28][29]
Data Analysis and Visualization
Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[30]
Data Presentation: Summary of Key PK Parameters
| Parameter | IV (2 mg/kg) | PO (20 mg/kg) | IP (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 450 | 890 |
| Tmax (h) | 0.08 (5 min) | 1.0 | 0.5 |
| AUCinf (h*ng/mL) | 2800 | 7840 | 19880 |
| t1/2 (h) | 4.5 | 5.1 | 4.8 |
| CL (mL/h/kg) | 714 | N/A | N/A |
| Vss (L/kg) | 3.5 | N/A | N/A |
| F (%) | 100 | 28 | 71 |
This table represents example data. F (%) = (AUCpo/AUCiv) * (Dose_iv/Dose_po) * 100.
Interpretation of Results:
-
Oral Bioavailability (F=28%): The moderate oral bioavailability suggests either incomplete absorption from the gut or significant first-pass metabolism in the liver.
-
IP Administration: The higher bioavailability (F=71%) with IP administration supports the hypothesis of first-pass metabolism, as this route largely avoids the liver initially.
-
Half-life (t1/2): The half-life of ~5 hours is consistent across routes, suggesting elimination is independent of the administration route. This half-life supports a once or twice-daily dosing regimen in efficacy studies.
Phase 3: Pharmacodynamic (PD) / Efficacy Studies
Pharmacodynamics is the study of what the drug does to the body.[21][31][32] The goal is to correlate drug exposure (PK) with a pharmacological effect (PD) to establish a dose-response relationship and identify the minimum effective dose.
Protocol: Paclitaxel-Induced Neuropathic Pain Model
Objective: To evaluate the efficacy of DCMP in reversing mechanical allodynia in a rat model of CINP.
Model Induction:
-
Administer paclitaxel (e.g., 4 doses of 2 mg/kg, IP) on alternating days to induce a stable state of neuropathic pain, characterized by hypersensitivity to mechanical stimuli.[9][10]
-
Confirm the development of mechanical allodynia using the von Frey filament test 14-21 days after the first paclitaxel dose. Animals showing a significant decrease in their paw withdrawal threshold are included in the study.[10]
Efficacy Study Design:
-
Animals: Paclitaxel-treated rats exhibiting stable allodynia.
-
Groups (n=8-10 per group):
-
Vehicle (0.5% Methylcellulose, PO)
-
DCMP (10 mg/kg, PO)
-
DCMP (30 mg/kg, PO)
-
DCMP (100 mg/kg, PO)
-
Positive Control (Gabapentin, 100 mg/kg, PO)
-
-
Dose Selection Rationale: Doses are selected to span the expected therapeutic range based on PK data and the MTD. The highest dose (100 mg/kg) is well below the MTD of 550 mg/kg.
Methodology:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold for all animals using von Frey filaments before dosing.
-
Dosing: Administer a single oral dose of the assigned treatment.
-
Post-Dose Assessment: Measure paw withdrawal thresholds at 1, 2, 4, and 8 hours post-dose to capture the time course of the anti-allodynic effect.
-
Data Analysis: The primary endpoint is the change in paw withdrawal threshold from baseline. Data can be expressed as the raw threshold (in grams) or as a percentage of the maximum possible effect (%MPE). Analyze data using a two-way ANOVA with post-hoc tests.
Data Visualization: PK/PD Relationship
Expected Outcome: A dose-dependent increase in paw withdrawal threshold, indicating a reversal of mechanical allodynia. By correlating the plasma concentration at the time of peak effect (from PK studies) with the observed efficacy, a therapeutic concentration range can be established. This is a crucial step in the dose-finding framework that bridges preclinical and clinical development.[33]
Conclusion and Future Directions
This guide provides a structured framework for determining the experimental dosage and administration routes for the novel σ2 antagonist, DCMP.
-
Phase 1 (MTD): Established a safe upper dose limit for oral administration (~550 mg/kg).
-
Phase 2 (PK): Characterized the ADME profile, revealing moderate oral bioavailability (28%) and a half-life suitable for daily dosing.
-
Phase 3 (PD): Outlined an efficacy study to establish a clear dose-response relationship for the target indication.
Successful completion of these studies will generate the critical data package required to justify the selection of a starting dose for first-in-human (FIH) clinical trials and inform the design of chronic toxicology studies.[2][34]
References
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- Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S.
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- Preclinical Neuropathic Pain Models. MD Biosciences. [Link]
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- General Principles of Pharmacokinetics and Pharmacodynamics. (2015).
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- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
- Introduction to pharmacokinetic and pharmacodynamic principles. (2018). SlideShare. [Link]
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- A framework to guide dose & regimen strategy for clinical drug development. (2020). Clinical Pharmacology & Therapeutics. [Link]
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- Step 2: Preclinical Research. (2018). U.S.
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Application Notes & Protocols: Safe Handling and Storage of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Introduction and Scope
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Its structure combines a halogenated aromatic ring with a saturated nitrogen heterocycle, suggesting potential biological activity but also necessitating stringent handling and storage protocols. The piperidine moiety is a common scaffold in pharmaceuticals, while the dichlorobenzoyl group can impart specific physicochemical properties and potential reactivity[1].
This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound in a laboratory setting. The protocols herein are designed to protect researchers from potential hazards and ensure the compound's stability and integrity. All procedures must be carried out in compliance with institutional and national safety regulations, such as the OSHA Laboratory Standard (29 CFR 1910.1450)[2][3][4].
Compound Profile and Inferred Hazard Assessment
Given the absence of a specific SDS, the hazard profile is inferred from analogous compounds. The 4-methylpiperidine moiety suggests potential flammability, skin/eye corrosivity, and toxicity if inhaled or absorbed, similar to piperidine and its derivatives[5][6][7][8]. The dichlorobenzoyl group, found in compounds like 2,4-Dichlorobenzyl chloride, is associated with skin, eye, and respiratory irritation[9][10]. Therefore, this compound should be treated as a hazardous substance with multiple potential routes of exposure.
| Property | Value / Information | Source |
| CAS Number | 327069-50-1 | [11] |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [11] |
| Molecular Weight | 272.17 g/mol | Calculated |
| Appearance | Solid (Assumed) | N/A |
| Inferred Hazards | Causes skin irritation/burns. Causes serious eye damage. May cause respiratory irritation. Harmful if swallowed, inhaled, or absorbed through the skin. | [5][9][10][12] |
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A proactive approach to safety is paramount. The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered safety strategy combining engineering controls and appropriate PPE.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and solution preparation, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particulates or vapors[13].
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): The Secondary Barrier
Proper PPE is not a substitute for robust engineering controls but is essential for protecting against accidental contact.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against dermal absorption. Gloves must be inspected before use and changed immediately if contaminated[14]. |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 / EN 166. | Protects against splashes and airborne particulates. Standard safety glasses are insufficient. |
| Face Protection | Face shield (in addition to goggles). | Recommended when handling larger quantities (>1 g) or during procedures with a higher risk of splashing. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills. |
Visualization 1: Risk Assessment Workflow
The following diagram illustrates the logical workflow for establishing safety protocols in the absence of direct hazard data.
Caption: Risk assessment process when a specific SDS is unavailable.
Standard Operating Protocol (SOP) for Handling
Preparation and Pre-Handling Checklist
-
Ensure a certified chemical fume hood is operational.
-
Verify the location of the nearest safety shower and eyewash station.
-
Don all required PPE as detailed in Table 2.
-
Prepare all necessary equipment (spatulas, glassware, solvent, waste container) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Designate a specific area within the fume hood for handling the compound. Cover this surface with disposable, absorbent bench paper.
Protocol for Weighing and Transferring the Solid Compound
-
Perform all weighing operations within the fume hood. Use an analytical balance with a draft shield if available.
-
To minimize the generation of airborne dust, do not pour the solid directly from the stock bottle. Use a clean spatula to carefully transfer small amounts of the compound from the stock bottle to a tared weigh boat or appropriate glassware.
-
Close the primary stock container immediately after extracting the required amount.
-
If transferring the weighed solid to another vessel (e.g., a round-bottom flask), do so carefully to prevent generating dust. A powder funnel can aid in this process.
Protocol for Preparing a Stock Solution (Example: 10 mM in DMSO)
-
Calculate the required mass of this compound and the volume of DMSO needed.
-
Carefully weigh the solid compound into a suitable volumetric flask or vial as described in section 4.2.
-
Using a calibrated pipette, add a small amount of DMSO to the vessel containing the solid. Gently swirl or vortex to dissolve the compound. Avoid splashing.
-
Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Cap the container tightly, and label it clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms[15].
Storage Guidelines and Chemical Compatibility
Improper storage can lead to compound degradation, loss of research material, and the creation of significant safety hazards[16].
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place. Ambient temperature (18-25 °C) is generally acceptable unless otherwise specified by the supplier. | Prevents degradation from heat and moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if long-term stability is critical. | The piperidine nitrogen can be susceptible to oxidation. |
| Light | Store in an amber vial or in a dark location, protected from direct sunlight. | Prevents potential photodegradation. |
| Container | Keep in a tightly sealed, clearly labeled container. | Prevents contamination and release of vapors[5]. |
| Location | Store in a designated, ventilated cabinet for toxic or hazardous materials. Do not store on open benches or above eye level[17][18]. | Ensures containment and reduces the risk of spills from a height. |
Chemical Incompatibility
Segregating incompatible chemicals is a fundamental principle of laboratory safety to prevent dangerous reactions[19][20].
-
DO NOT STORE WITH:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides): The benzoyl and piperidine moieties can react violently with strong oxidizers[19][21].
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid): The piperidine nitrogen is basic and will react exothermically with strong acids.
-
Strong Bases (e.g., sodium hydroxide): While the compound itself is not strongly acidic, segregation from strong bases is good practice to avoid unforeseen reactions.
-
Flammables: Although the flammability of this specific compound is unknown, the piperidine class of compounds can be flammable[22]. It is prudent to store it away from bulk flammable solvents.
-
Visualization 2: Chemical Storage Segregation
This diagram illustrates the principle of segregating the target compound from incompatible chemical classes.
Caption: Store the target compound separately from acids, bases, and oxidizers.
Spill and Emergency Procedures
Minor Spill (Solid or Solution inside a Fume Hood)
-
Alert personnel in the immediate area.
-
If a solid, gently cover with an inert absorbent material (e.g., sand, vermiculite) to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial cleanup of a solid[21].
-
If a solution, absorb the spill with a chemical absorbent pad or vermiculite.
-
Using forceps or a plastic scoop, carefully collect the contaminated absorbent material and place it into a labeled, sealable waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated materials, including gloves, into the hazardous waste container.
Major Spill (Any spill outside of a fume hood)
-
Evacuate the laboratory immediately.
-
Alert adjacent personnel and activate the nearest fire alarm if the spill is large or involves volatile solvents.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Visualization 3: Spill Response Decision Tree
Sources
- 1. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS 327069-50-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. pharmacopoeia.com [pharmacopoeia.com]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
- 18. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. research.uga.edu [research.uga.edu]
- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: 4-Methylpiperidine as a Superior Reagent for Fmoc-Based Peptide Synthesis
Introduction: Evolving the Gold Standard of Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis (SPPS) represents the cornerstone of modern peptide chemistry. Its power lies in the use of a base-labile Nα-protecting group, which offers an orthogonal approach to the acid-labile side-chain protecting groups, thereby enabling the synthesis of complex peptides with high fidelity.[1] The critical step in each cycle of peptide elongation is the quantitative removal of this Fmoc group, a role traditionally dominated by piperidine.
However, the use of piperidine, while chemically effective, is encumbered by significant logistical and regulatory burdens. Classified as a controlled substance and a precursor for illicit drug manufacturing, the acquisition, storage, and reporting for piperidine are strictly monitored, creating a substantial administrative nuisance for research labs and manufacturing facilities.[2][3] This has catalyzed the search for effective, non-controlled alternatives.
This comprehensive guide details the use of 4-methylpiperidine as a direct, efficient, and logistically superior replacement for piperidine in Fmoc-SPPS. We will explore the underlying chemical mechanism, provide a comparative analysis against the traditional reagent, and present detailed, field-proven protocols for its successful implementation. The evidence overwhelmingly supports 4-methylpiperidine as a fully equivalent, if not superior, reagent that alleviates regulatory constraints without compromising synthesis quality.[2][4]
The Chemistry of Fmoc Deprotection: A Mechanistic Overview
The removal of the Fmoc group is a base-catalyzed reaction that proceeds via a two-step β-elimination mechanism. The success of this step is paramount for achieving high-purity peptides, as incomplete deprotection leads to deletion sequences that are often difficult to remove during purification.[5][6]
The Mechanism: The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a secondary amine base. This generates a stabilized carbanion intermediate. Subsequently, the molecule undergoes β-elimination, which cleaves the C-O bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[7]
A critical function of the secondary amine, beyond proton abstraction, is to act as a scavenger for this DBF intermediate.[4] The amine traps the DBF through a Michael-type addition to form a stable, soluble adduct.[3] This step is vital because it prevents the highly reactive DBF from undergoing undesirable side reactions, such as polymerization or, more critically, reacting with the newly liberated peptide N-terminal amine, which would cause irreversible chain termination.[7]
4-Methylpiperidine vs. Piperidine: A Comparative Analysis
While dozens of bases have been investigated as potential Fmoc deprotection reagents, 4-methylpiperidine has emerged as the most practical and efficient direct replacement for piperidine.[3][4] Its performance is virtually identical, and in some cases slightly superior, while its key advantage lies in its regulatory status.[2][8]
Kinetics and Efficiency: Studies directly comparing the kinetics of Fmoc removal have shown that 4-methylpiperidine and 3-methylpiperidine have an identical efficiency to piperidine.[2] Further research suggests a reaction rate order of: 4-methyl- > 3-methyl- > 2-methyl-piperidine, positioning the 4-methyl derivative as the optimal choice among methylated analogs.[3][8] In practice, syntheses of numerous peptides with lengths from 5 to 24 amino acids have shown no significant differences in yield or purity when substituting piperidine with 4-methylpiperidine.[2][3]
Regulatory and Practical Advantages: The most compelling reason to switch to 4-methylpiperidine is the complete circumvention of the administrative and legal burdens associated with piperidine.[2] Piperidine is a controlled substance strictly monitored by agencies like the DEA in the United States due to its potential use as a precursor in illicit synthesis.[5][6] This requires extensive paperwork, locked storage with restricted access, and detailed usage logs.[2] In contrast, 4-methylpiperidine is not a controlled substance, simplifying procurement, storage, and use, thereby accelerating research and development timelines.[3][9]
| Feature | Piperidine | 4-Methylpiperidine | Advantage of 4-Methylpiperidine |
| Regulatory Status | Controlled Substance (e.g., DEA List II)[2][5] | Not a Controlled Substance [3][9] | Major. Eliminates extensive paperwork, reporting, and restricted storage requirements. |
| Fmoc Removal Efficiency | Standard Baseline | Identical / Equivalent [2][3] | Fully validated as a drop-in replacement without the need for protocol re-optimization. |
| Peptide Yield & Purity | High (Sequence Dependent) | Comparable / Identical [4][5] | No compromise on the quality of the final crude peptide product. |
| Mechanism | β-Elimination & DBF Adduct Formation[7] | Identical [5] | The chemical principles are the same, ensuring predictable performance. |
| Cost | Baseline | Approximately the same [2] | No significant financial barrier to adoption. |
| Safety Profile | Toxic, requires careful handling.[3] | Toxic, requires careful handling.[9] | While both are chemicals requiring standard lab precautions, replacing piperidine can be advantageous regarding overall handling protocols.[5] |
Experimental Protocols
The following protocols are designed for manual SPPS but can be readily adapted for automated synthesizers. The standard working concentration for 4-methylpiperidine is 20% (v/v) in N,N-dimethylformamide (DMF), which has been shown to be effective for a wide range of peptide sequences.[3][4]
Protocol 3.1: Standard Fmoc Deprotection using 4-Methylpiperidine
This protocol describes a robust, widely applicable two-step deprotection cycle.
Reagents & Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
4-Methylpiperidine
-
Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF
-
Inert gas (Nitrogen or Argon) for agitation (optional)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling (if starting): Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.
-
First Deprotection: Add the 20% 4-methylpiperidine/DMF solution to the resin (use approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin slurry gently at room temperature for 5-10 minutes. Agitation can be performed using a mechanical shaker or by bubbling a slow stream of inert gas from the bottom of the vessel.[8]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% 4-methylpiperidine/DMF solution to the resin.
-
Agitation: Agitate for an additional 5-10 minutes at room temperature. For sterically hindered amino acids or known "difficult" sequences, this second treatment time can be extended to 15-20 minutes.
-
Drain: Drain the deprotection solution completely.
-
Thorough Washing: Wash the resin extensively with DMF (typically 5-7 times) to ensure the complete removal of the deprotection reagent and the soluble DBF-adduct.[8] Incomplete washing can neutralize the subsequent coupling reaction.
-
Confirmation (Optional): Perform a Kaiser test (Protocol 3.3) on a few resin beads to confirm the presence of a free primary amine.
-
The resin is now ready for the next amino acid coupling step.
Protocol 3.2: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy
This method allows for the quantitative determination of Fmoc group removal by measuring the absorbance of the cleaved DBF-adduct in the collected filtrate. It is an excellent tool for reaction kinetics studies and for verifying the initial loading of the resin.
Procedure:
-
Perform the deprotection steps as described in Protocol 3.1 (Steps 2-7).
-
Collect all the drained deprotection solution in a volumetric flask of a known volume (e.g., 25 or 50 mL).
-
Dilute the flask to the mark with 20% 4-methylpiperidine/DMF solution. Ensure thorough mixing.
-
If the solution is highly concentrated, perform a known serial dilution using the same deprotection solution as the diluent.
-
Measure the absorbance (A) of the final solution in a quartz cuvette at 301-302 nm against a blank of the deprotection solution.[3]
-
Calculate the concentration (c) of the DBF-adduct using the Beer-Lambert law (A = εcl):
-
Calculate the total moles of cleaved Fmoc by accounting for the total volume and any dilutions performed. This value should correspond to the theoretical loading of your peptide-resin.
Protocol 3.3: Qualitative Assessment of Deprotection (Kaiser Test)
The Kaiser (ninhydrin) test is a rapid, colorimetric assay to confirm the presence of free primary amines on the resin after deprotection. A positive result (deep blue beads) indicates a successful Fmoc removal.[7]
Procedure:
-
After the final DMF wash (Step 8 in Protocol 3.1), remove a small sample of resin beads (5-10 mg).
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three standard Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and KCN in pyridine).[7]
-
Heat the tube at ~100-120°C for 3-5 minutes.
-
Observation:
-
Deep Blue Beads/Solution: Positive result, indicating the presence of free primary amines and successful deprotection.
-
Yellow/Colorless Beads: Negative result, indicating the absence of free amines (Fmoc group is still attached).
-
Troubleshooting and Advanced Considerations
-
Difficult Sequences: For sequences prone to aggregation or containing sterically hindered amino acids (e.g., Aib), extending the deprotection time or slightly increasing the temperature (e.g., to 45°C) may be beneficial.[10][11]
-
Green Chemistry Approaches: While 20% is the standard, research has demonstrated that Fmoc removal can be complete (>99%) using concentrations of 4-methylpiperidine as low as 2.5% in DMF.[9] Adopting lower concentrations can significantly reduce reagent consumption and waste, making the synthesis process more environmentally friendly and cost-effective.[9][11]
-
"In-situ" Fmoc Removal: An advanced protocol involves adding neat 4-methylpiperidine directly to the coupling reaction mixture after coupling is complete, without intermediate washing steps. This "in-situ" approach has been shown to dramatically reduce solvent waste.[10][11]
Conclusion
4-Methylpiperidine is a robust, reliable, and fully validated reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis. It offers identical chemical efficiency and produces peptides of comparable yield and purity to the traditional reagent, piperidine. Its primary, and most significant, advantage is its status as a non-controlled substance, which liberates researchers and manufacturers from the considerable regulatory and administrative burdens associated with piperidine. The transition to 4-methylpiperidine is a scientifically sound, logistically intelligent, and economically neutral decision that streamlines the peptide synthesis workflow without compromise.
References
- An Alternative to Piperidine in Fmoc Solid-Phase Synthesis.ACS Publications.URL: https://pubs.acs.org/doi/10.1021/jo034919a
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.SciELO México.URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2014000400013
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis (Full Text).SciELO México.URL: https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2014000400013&lng=en&nrm=iso
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis (ResearchGate).ResearchGate.URL: https://www.researchgate.net/publication/279762923_Efficient_Synthesis_of_Peptides_with_4-Methylpiperidine_as_Fmoc_Removal_Reagent_by_Solid_Phase_Synthesis
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?National Center for Biotechnology Information (PMC).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503930/
- A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine.BenchChem.URL: https://www.benchchem.com/blog/a-comparative-guide-to-fmoc-deprotection-3-methylpiperidine-vs-4-methylpiperidine/
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.BenchChem.URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-fmoc-deprotection-in-solid-phase-peptide-synthesis/
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (MDPI).MDPI.URL: https://www.mdpi.com/1420-3049/25/17/3948
- Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol.ResearchGate.URL: https://www.researchgate.net/publication/332799346_Efficient_Fmoc_Group_Removal_Using_Diluted_4-Methylpiperidine_An_Alternative_for_a_Less-Polluting_SPPS-FmoctBu_Protocol
- In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.The Royal Society of Chemistry.URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00863k
- Deprotecting Fmoc Group Mechanism | Organic Chemistry.YouTube.URL: https://www.youtube.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotectionreagent.Semantic Scholar.URL: https://www.semanticscholar.org/paper/Base-induced-side-reactions-in-Fmoc-solid-phase-by-Wade-Mathieu/c28004f81015694248536f981084b6555139268f
- Green Chemistry - In situ Fmoc removal.The Royal Society of Chemistry.URL: https://pubs.rsc.org/en/content/articlepdf/2022/gc/d2gc00863k
- 4-Methylpiperidine 96%.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m64405
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. The acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride is a robust transformation, yet achieving consistently high yields and purity requires careful control over key reaction parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate common challenges encountered during this synthesis.
Section 1: Reaction Fundamentals and Mechanism
The synthesis of the target compound is a classic example of a nucleophilic acyl substitution, specifically an N-acylation. The most common and effective method for this transformation falls under the Schotten-Baumann reaction conditions .[1][2][3] This involves reacting an amine (4-methylpiperidine) with an acid chloride (2,4-dichlorobenzoyl chloride) in the presence of a base. The base plays the critical role of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Failure to neutralize this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. This forms a transient tetrahedral intermediate.[2][4]
-
Elimination and Deprotonation: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a leaving group. The base present in the mixture then abstracts the proton from the nitrogen atom, yielding the final amide product and a salt byproduct.[4]
Caption: Fig. 1: Mechanism of Schotten-Baumann Acylation.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Q1: My final yield is consistently low (<70%). What are the most likely causes?
A low yield is the most common issue and can typically be traced to one of four primary causes: hydrolysis of the acid chloride, incomplete reaction due to amine protonation, poor reagent quality, or suboptimal temperature control.
-
Cause 1: Hydrolysis of 2,4-Dichlorobenzoyl Chloride. The acylating agent is highly reactive and susceptible to hydrolysis by water, which converts it into the unreactive 2,4-dichlorobenzoic acid.[5] This is especially problematic in biphasic (organic/aqueous) systems if mixing is inefficient or if the aqueous phase is too basic.
-
Solution: Ensure vigorous stirring in biphasic systems to maximize the interface between the organic and aqueous layers. Add the acid chloride slowly to a cooled mixture of the amine and base to ensure it reacts with the amine before it has a chance to hydrolyze.
-
-
Cause 2: Protonation of 4-Methylpiperidine. The reaction generates one equivalent of HCl. If the base is not present in a sufficient amount or is not effective at scavenging the acid, the starting amine will be protonated to form 4-methylpiperidinium chloride. This salt is not nucleophilic and will not react.[3]
-
Solution: Use at least one equivalent of a suitable base (e.g., NaOH, triethylamine). Ensure the base is added appropriately; for aqueous bases, ensure the pH remains alkaline (pH 10-12) throughout the addition of the acid chloride.[1]
-
-
Cause 3: Reagent Purity. The purity of both 4-methylpiperidine and 2,4-dichlorobenzoyl chloride is critical. Contaminants can introduce side reactions or inhibit the primary pathway.
-
Solution: Use reagents from reputable suppliers. If purity is suspect, consider purifying the 4-methylpiperidine by distillation and verifying the quality of the acid chloride (e.g., by checking for signs of hydrolysis like a partially solidified appearance).
-
-
Cause 4: Poor Temperature Control. The acylation reaction is exothermic. Allowing the temperature to rise uncontrollably can accelerate side reactions, including the hydrolysis of the acid chloride.
-
Solution: Perform the addition of 2,4-dichlorobenzoyl chloride at a reduced temperature, typically between 0-10 °C, using an ice bath. Maintain this temperature throughout the addition and allow the reaction to warm to room temperature slowly.
-
Sources
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Welcome to the technical support center for 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the poor aqueous solubility of this compound. This document offers a combination of theoretical explanations, practical troubleshooting steps, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Understanding the Challenge: Physicochemical Properties
The solubility of a compound is dictated by its physicochemical properties. For this compound (CAS 327069-50-1), a benzoylpiperidine derivative, its structure suggests low aqueous solubility due to the presence of a dichlorinated phenyl group and a substituted piperidine ring, which contribute to its lipophilicity.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Implication for Aqueous Solubility |
| LogP | High (likely > 3) | Indicates high lipophilicity and a preference for non-polar environments over water.[1] |
| pKa | Weakly basic | The piperidine nitrogen can be protonated, which could increase solubility in acidic conditions. |
| Aqueous Solubility | Very low | Expected to be in the low µg/mL range in neutral aqueous buffers. |
Note: These values are predictions based on the chemical structure and data for analogous compounds. Experimental determination is recommended for precise formulation development.
Troubleshooting Poor Solubility: A Step-by-Step Guide
This troubleshooting guide follows a logical progression from simple to more complex solutions.
Caption: A workflow diagram for troubleshooting poor solubility.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My compound is precipitating out of my aqueous buffer. What is the first thing I should check?
A1: The first step is to ensure your stock solution is properly prepared and that the final concentration in your aqueous buffer does not exceed the compound's solubility limit.
-
Actionable Advice:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds due to its high solvating power.[2]
-
Incremental Dilution: When preparing your final aqueous solution, add the stock solution dropwise to the vigorously stirring buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Sonication: Briefly sonicate the final solution to aid in the dispersion and dissolution of any small, undissolved particles.
-
Q2: I'm using a small amount of DMSO as a co-solvent, but I'm still seeing precipitation. What's next?
A2: If a small percentage of co-solvent is insufficient, you can explore other formulation strategies. The choice of strategy will depend on the specific requirements of your experiment, such as the need for physiological relevance and the tolerance of your assay to excipients.
-
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[3][4] However, the amount of co-solvent that can be used is often limited by its potential to affect the biological system under study.
-
Troubleshooting Options:
-
Increase Co-solvent Concentration (with caution): Gradually increase the percentage of the co-solvent (e.g., DMSO, ethanol, or polyethylene glycol 400) in your final solution.[5] Be mindful of the tolerance of your experimental system to the co-solvent. It is crucial to run a vehicle control to account for any effects of the co-solvent itself.
-
pH Adjustment: Since this compound is predicted to be a weak base, its solubility can be increased by lowering the pH of the buffer.[6][7] At a pH below its pKa, the piperidine nitrogen will be protonated, leading to the formation of a more soluble salt.
-
Experimental Protocol: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5) and test the solubility of your compound in each. Remember to consider the pH stability of your compound and the requirements of your assay.
-
-
Q3: Adjusting the pH is not a viable option for my experiment. What other solubilizing agents can I use?
A3: If pH modification is not suitable, surfactants and cyclodextrins are excellent alternatives for enhancing the solubility of poorly water-soluble drugs.[8][9]
-
Use of Surfactants:
-
Mechanism: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[1][10] The hydrophobic core of these micelles can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility in the aqueous medium.[11][12]
-
Common Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and Poloxamer 188 are commonly used in pharmaceutical formulations due to their low toxicity.
-
Protocol: Prepare solutions with varying concentrations of a chosen surfactant (starting from below the CMC to several-fold above) and determine the concentration that achieves the desired solubility of your compound.
-
-
Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity, thereby increasing its solubility and stability in aqueous solutions.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
-
Protocol: Prepare a solution of HP-β-CD in your buffer and then add the stock solution of your compound. The formation of the inclusion complex is often enhanced by stirring or sonication.
-
Q4: I am concerned about the potential for excipients to interfere with my assay. Are there any other options?
A4: If the use of solubilizing agents is a concern, you can consider physical methods to enhance the dissolution rate, such as particle size reduction.
-
Scientific Rationale: According to the Noyes-Whitney equation, the dissolution rate of a solid is directly proportional to its surface area. By reducing the particle size, the surface area is increased, which can lead to a faster dissolution rate and potentially higher apparent solubility.
-
Techniques:
-
Micronization: This process reduces the average particle diameter to the micrometer range.
-
Nanosuspension: This involves reducing the particle size to the nanometer range, which can dramatically increase the dissolution rate and saturation solubility.[5]
-
-
Considerations: These techniques typically require specialized equipment and are often employed in later stages of drug development.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: Preparation of a Final Aqueous Solution Using a Co-solvent
-
Bring the stock solution and the aqueous buffer to room temperature.
-
Vigorously stir the aqueous buffer.
-
While stirring, add the required volume of the stock solution dropwise to the buffer.
-
Continue stirring for at least 15-30 minutes.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, brief sonication may be applied.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare the desired concentration of HP-β-CD in the aqueous buffer. For example, a 10% (w/v) solution.
-
Stir the HP-β-CD solution until it is completely dissolved.
-
Add the stock solution of this compound dropwise to the stirring HP-β-CD solution.
-
Allow the solution to stir for at least 1 hour to ensure the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Conclusion
The poor aqueous solubility of this compound presents a common challenge for researchers. By systematically applying the troubleshooting strategies outlined in this guide, from optimizing stock solution preparation to employing advanced formulation techniques like the use of co-solvents, pH adjustment, surfactants, and cyclodextrins, it is possible to achieve the desired concentration in your aqueous buffer. Always remember to validate the compatibility of any chosen excipients with your specific experimental system.
References
- Vertex AI Search.
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Vertex AI Search.
- Vertex AI Search. Cosolvent - Wikipedia. [Link]
- Vertex AI Search. Oral formulation strategies to improve solubility of poorly water-soluble drugs - Taylor & Francis Online. [Link]
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Vertex AI Search. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Vertex AI Search. The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. [Link]
- Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. [Link]
- Vertex AI Search. Cyclodextrin - Wikipedia. [Link]
- Vertex AI Search. A recent overview of surfactant–drug interactions and their importance - PMC - NIH. [Link]
- Vertex AI Search.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
- Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]
- Vertex AI Search.
- Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. [Link]
- Vertex AI Search. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? [Link]
- Vertex AI Search. What Is The Role Of pH In Chemical Solubility? - YouTube. [Link]
- Vertex AI Search. The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. [Link]
- Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. [Link]
- Vertex AI Search. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. [Link]
- Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
- Vertex AI Search. pH and solubility (video) | Equilibrium - Khan Academy. [Link]
- Vertex AI Search.
- Vertex AI Search. This compound | CAS 327069-50-1 | Chemical-Suppliers. [Link]
- PubChem. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179. [Link]
- PubChem. 4-Methylpiperidine | C6H13N | CID 69381. [Link]
- PubChem. N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide. [Link]
- Chem-Impex. 4-Methylpiperidine. [Link]
- SynZeal. 1-(2,4-Dichlorophenyl) Piperazine | 1013-78-1. [Link]
- PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]
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- 2. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Stability of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. We provide in-depth FAQs, troubleshooting guides, and validated experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Stability and Degradation
Q1: My solution of this compound is showing a decrease in concentration over time. What is the likely cause?
A1: A decrease in concentration of the parent compound, often accompanied by the appearance of new peaks in your chromatogram, strongly suggests degradation. This compound possesses an amide functional group, which is the most probable site of instability in solution. Amides, while more stable than esters, are susceptible to hydrolysis, especially under acidic or basic conditions with the application of heat.[1][2][3] The stability can be influenced by pH, temperature, light exposure, and the presence of oxidizing agents in your solution.
Q2: What is the primary degradation pathway for this molecule?
A2: The most anticipated degradation pathway is the hydrolysis of the amide bond connecting the 2,4-dichlorobenzoyl group and the 4-methylpiperidine ring. This reaction cleaves the molecule into two primary degradation products: 2,4-Dichlorobenzoic acid and 4-methylpiperidine .[1][4] This reaction can be catalyzed by either acid or base.[5]
-
Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1][3] This process typically requires heating for several hours with a strong acid.[1]
-
Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon.[2][5] This reaction is often driven to completion by heating with a strong base like NaOH.[2]
Below is a diagram illustrating this primary degradation pathway.
Caption: Troubleshooting unexpected analytical peaks.
Q4: My assay results are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent assay results, particularly a trend of decreasing potency, are a classic sign of compound instability under your experimental or storage conditions. [6]To verify this, you should immediately analyze a freshly prepared sample as a baseline and compare it to older samples stored under the same conditions. If degradation is confirmed, you must revise your sample preparation and storage procedures. Storing stock solutions at low temperatures (e.g., -20°C or -80°C), protecting them from light, and using aprotic solvents can significantly improve stability.
Section 3: Experimental Protocols and Best Practices
Q5: How do I properly conduct a forced degradation study for this compound?
A5: A forced degradation (or stress testing) study is essential to understand degradation pathways and to develop a stability-indicating analytical method. [7][8]The study involves exposing the compound to conditions more severe than those it would typically encounter. A comprehensive study should include hydrolytic, oxidative, photolytic, and thermal stress conditions.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Control Sample: Dilute the stock solution with your analytical mobile phase to a working concentration (e.g., 100 µg/mL). Analyze immediately. This is your unstressed, time-zero control.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the mixture at 60-80°C for 2-8 hours. [8] * At specified time points, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). [6] * Keep the solution at room temperature for 8-24 hours, protected from light.
-
Withdraw samples at time points for direct dilution and analysis.
-
-
Thermal Degradation:
-
Place both a solid sample and a solution of the compound in an oven set to a high temperature (e.g., 80-100°C) for 48-72 hours. [6] * For the solution, analyze directly after cooling and dilution. For the solid, dissolve it in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber. The exposure should comply with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [9][10][11] * Simultaneously, place identical samples wrapped in aluminum foil in the same chamber to serve as "dark controls." [11] * Analyze the light-exposed and dark control samples. Significant degradation in the exposed sample compared to the dark control indicates photosensitivity.
-
-
Analysis: Analyze all stressed samples, along with the control, using a validated stability-indicating method, typically RP-HPLC with UV or MS detection. [12][13] Q6: What are the best practices for preparing and storing solutions of this compound to ensure stability?
A6: To minimize degradation during routine experiments, follow these guidelines:
-
Solvent Selection: Use high-purity, aprotic solvents like acetonitrile, DMSO, or THF for preparing stock solutions. Avoid long-term storage in protic solvents (like methanol or water) or solutions with acidic/basic pH.
-
Temperature: Store stock solutions at ≤ -20°C. For daily use, keep working solutions on ice and protected from light.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation. [11]* pH Control: If working in aqueous media, use a buffered solution at a neutral pH (around 6-7.5) and prepare it fresh daily.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Data Presentation: Example Forced Degradation Results
The table below illustrates how to summarize results from a forced degradation study. The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can resolve the degradation products from the parent compound.
| Stress Condition | Duration | Temp. | % Parent Remaining | % Degradation | Major Degradation Products (DP) Identified |
| Control (Unstressed) | 0 hr | RT | 100.0% | 0.0% | None |
| 0.1 M HCl | 8 hr | 80°C | 85.2% | 14.8% | DP1 (2,4-Dichlorobenzoic acid), DP2 (4-Methylpiperidine) |
| 0.1 M NaOH | 4 hr | 60°C | 81.5% | 18.5% | DP1, DP2 |
| 3% H₂O₂ | 24 hr | RT | 96.1% | 3.9% | Minor unknown peaks |
| Heat (Solid) | 72 hr | 100°C | 99.5% | 0.5% | Negligible |
| Photolytic (Solution) | ICH Q1B | 25°C | 98.8% | 1.2% | Minor unknown peaks |
Workflow for a Comprehensive Stability Assessment
The following diagram outlines the logical flow for conducting a thorough stability assessment of this compound.
Caption: Workflow for assessing compound stability.
References
- Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Allen. (n.d.).
- BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
- Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. [Link]
- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
- R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]
- Research Journal of Pharmacy and Technology. (n.d.).
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
- MDPI. (n.d.). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]
- World Health Organization. (n.d.). Analytical methods and achievability. WHO. [Link]
- MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
- United Nations Office on Drugs and Crime. (n.d.).
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
- ResearchGate. (2025). Thermal degradation behaviors of polybenzoxazine and silicon-containing polyimide blends.
- PubMed. (2014).
- ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature.
- National Institutes of Health. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC. [Link]
- Eawag. (1997).
- Chemical-Suppliers.com. (n.d.). This compound. Chemical-Suppliers.com. [Link]
- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
Sources
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- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
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Navigating the Specificity of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: A Technical Support Guide
A Note from the Senior Application Scientist:
Extensive searches of publicly available scientific literature and pharmacological databases did not yield a specific, validated primary biological target for the compound 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. The concept of "off-target" effects is fundamentally relative to a known "on-target" activity. Without a defined primary target, a scientifically rigorous guide on minimizing off-target effects for this specific molecule cannot be constructed.
However, to provide a comprehensive and practical resource that adheres to the structure and depth of your request, we have created the following technical support center based on a hypothetical scenario .
Illustrative Scenario: For the purpose of this guide, we will assume that This compound (referred to herein as "Hypothetacomp") has been identified as a potent antagonist of the Serotonin 2A Receptor (5-HT2A) , a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric conditions. The following troubleshooting guide is built upon this hypothetical on-target activity.
Technical Support Center: Minimizing Off-Target Effects of Hypothetacomp, a 5-HT2A Antagonist
This guide is designed for researchers, scientists, and drug development professionals utilizing Hypothetacomp in their assays. Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We observe a cellular phenotype that is inconsistent with 5-HT2A antagonism. What are the most likely off-target culprits for a compound with the Hypothetacomp scaffold?
A1: Based on the chemical structure of Hypothetacomp (a piperidine derivative), several off-target interactions are plausible and should be investigated. The most common are:
-
Other Serotonin Receptor Subtypes: Closely related receptors like 5-HT2C and 5-HT1A are frequent off-targets for 5-HT2A-directed ligands. Their activation or inhibition can lead to confounding signaling events.
-
Dopamine Receptors: The D2 receptor, in particular, shares structural similarities with the 5-HT2A receptor and can be a target for piperidine-containing compounds.
-
Sigma Receptors (σ1 and σ2): These are known as "promiscuous" targets and often bind to a wide variety of small molecules, including those with a piperidine moiety.[1]
-
hERG Potassium Channel: Interaction with the hERG channel is a critical safety liability for many drugs and can lead to cardiotoxicity. This should be assessed early in development.
Q2: At what concentration of Hypothetacomp should we become concerned about off-target effects?
A2: A general rule of thumb is to maintain a concentration window of at least 10- to 100-fold below the measured binding affinity (Ki) or functional activity (IC50) for known off-targets. For initial experiments, we recommend performing a dose-response curve for your primary (on-target) endpoint. If you are using concentrations significantly higher than the EC50/IC50 for the 5-HT2A receptor, the likelihood of engaging off-targets increases substantially. It is crucial to experimentally determine the selectivity profile of your specific batch of Hypothetacomp.
Q3: Can the 2,4-dichlorobenzoyl moiety contribute to off-target effects?
A3: Yes. Halogenated phenyl rings, such as the 2,4-dichlorobenzoyl group, can increase the lipophilicity of a compound.[2] This may lead to non-specific binding to hydrophobic pockets in various proteins or increased partitioning into cell membranes, potentially causing membrane disruption or influencing the activity of membrane-embedded proteins at high concentrations.
Troubleshooting Guide: Unexpected Assay Results
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent results between different cell lines expressing the 5-HT2A receptor. | Cell lines may have different expression levels of off-target receptors (e.g., one cell line might express high levels of 5-HT2C, while another does not). | 1. Profile the expression of key potential off-target receptors (e.g., 5-HT2C, D2) in your cell lines via qPCR or Western blot. 2. Validate your findings in a cell line with minimal or no expression of the suspected off-target. |
| Cell toxicity observed at concentrations close to the IC50 for 5-HT2A antagonism. | This could be due to off-target effects on essential cellular machinery or pathways unrelated to 5-HT2A. The chloro-substitution on the phenyl ring can sometimes increase cytotoxicity.[3] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH release) in a parental cell line lacking the 5-HT2A receptor to isolate receptor-independent toxicity. 2. Conduct a hERG channel activity assay to rule out cardiotoxicity potential. |
| The observed downstream signaling does not match the canonical Gq/11 pathway of 5-HT2A. | Hypothetacomp might be acting on an off-target receptor that couples to a different G-protein (e.g., Gi or Gs), or it could be a biased agonist/antagonist at the 5-HT2A receptor itself. | 1. Use specific inhibitors for other signaling pathways (e.g., PKA inhibitor for Gs-cAMP pathway) to see if the unexpected effect is blocked. 2. Perform a comprehensive off-target screening panel (see Protocol 1). |
Experimental Protocols & Workflows
Protocol 1: Tiered Selectivity Profiling
This protocol outlines a step-by-step approach to characterizing the selectivity of Hypothetacomp.
Objective: To determine the binding affinity and functional activity of Hypothetacomp at key potential off-targets.
Workflow Diagram:
Caption: Tiered workflow for selectivity profiling of Hypothetacomp.
Methodology:
-
Tier 1: Primary Radioligand Binding Assays
-
Principle: This assay measures the ability of Hypothetacomp to displace a known radiolabeled ligand from a receptor.
-
Procedure:
-
Prepare cell membranes from cells expressing the target of interest (e.g., 5-HT2A, 5-HT2C, D2).
-
In a 96-well plate, incubate the membranes with a fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of Hypothetacomp.
-
After incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
-
Tier 2: Functional Assays
-
Principle: To determine if binding to an off-target receptor translates into a biological effect (agonism or antagonism).
-
Procedure (Example: Calcium Flux for a Gq-coupled receptor):
-
Culture cells expressing the off-target receptor in a 96-well plate and load them with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
To test for antagonism, pre-incubate the cells with varying concentrations of Hypothetacomp.
-
Add a known agonist for the off-target receptor.
-
Measure the change in fluorescence using a plate reader (e.g., FLIPR).
-
Calculate the IC50 value from the dose-response curve.
-
-
-
Tier 3: Broad Safety Screening
-
Principle: To identify potential safety liabilities early.
-
Recommendation: Utilize a contract research organization (CRO) for a comprehensive safety panel that includes a wide range of receptors, ion channels, and enzymes. A hERG patch-clamp assay is considered the gold standard for assessing cardiac liability.
-
Signaling Pathway Considerations
The diagram below illustrates the intended on-target pathway for Hypothetacomp and a potential off-target pathway via the 5-HT2C receptor, which can lead to similar downstream events, complicating data interpretation.
Caption: On-target vs. a potential confounding off-target pathway.
References
- BenchChem. (n.d.). Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide.
- Moodley, T., Singh, M., & Parbhu, S. (2015).
- Abdel-Shaheed, H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Contino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1509-1520.
- Vulcanchem. (n.d.). (2,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride.
Sources
Technical Support Center: Purification of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Welcome to the technical support center for the purification of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine (CAS 327069-50-1).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate with high purity. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is intrinsically linked to the synthetic route, which typically involves the acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride. Based on this, the primary impurities are:
-
Unreacted Starting Materials: 4-methylpiperidine and 2,4-dichlorobenzoyl chloride. The latter may also be present as its hydrolysis product, 2,4-dichlorobenzoic acid.
-
Side-Reaction Products: Over-acylation or side reactions involving residual catalysts or solvents can occur. For instance, if a base like triethylamine is used, its salts will be present.
-
Impurities from Starting Materials: The purity of the initial 2,4-dichlorobenzoyl chloride is critical. It can contain isomers or related chlorinated species from its own synthesis.[2]
Table 1: Common Impurities and Their Potential Sources
| Impurity | Chemical Structure | Likely Source | Recommended Removal Strategy |
| 4-Methylpiperidine | C₆H₁₃N | Unreacted starting material | Aqueous acidic wash (e.g., 1N HCl) during work-up.[3] |
| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | Hydrolysis of 2,4-dichlorobenzoyl chloride | Aqueous basic wash (e.g., sat. NaHCO₃) during work-up. |
| 2,4-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | Unreacted starting material | Quenching with water or a basic solution.[3] |
| N,N-Diacylated Piperazine | (If piperazine is an impurity) | Reaction of impurity with excess acyl chloride | Column Chromatography.[4] |
Q2: Should I use recrystallization or column chromatography for my crude product?
A2: The choice depends on the purity of your crude material and the desired final purity.
-
Recrystallization is ideal when your crude product is already of moderate to high purity (e.g., >90%) and contains small amounts of impurities with different solubility profiles. It is highly scalable and cost-effective.
-
Flash Column Chromatography is the method of choice when the crude product has low purity, contains multiple impurities, or when impurities have similar solubility to the product, making recrystallization ineffective.[3] It offers high resolution but is less scalable and more resource-intensive.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification strategy.
Q3: How can I accurately assess the purity of my final product?
A3: A multi-technique approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water is typically effective.[5]
-
Gas Chromatography (GC): Suitable for this molecule due to its thermal stability. GC with a Flame Ionization Detector (FID) provides high sensitivity.[5]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal impurities if their protons do not overlap with the product signals. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard.[5]
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is primarily qualitative but essential for developing column chromatography conditions.[5]
Troubleshooting Guide
Problem: My product "oils out" during recrystallization instead of forming crystals.
Cause: This phenomenon, known as oiling out, occurs when the solute separates from the solution as a liquid phase above its melting point. It's often caused by the solution being too saturated or cooling too rapidly.[6]
Solutions:
-
Reheat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% v/v) of the hot solvent to reduce saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Rapid cooling promotes oiling.
-
Solvent System Modification: If the problem persists, the solvent may be too good. Consider switching to a slightly poorer solvent or using a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimum of the "good" solvent while hot, then slowly add the "poor" solvent (the anti-solvent) until turbidity persists. Reheat to clarify and cool slowly.
-
Seed Crystals: Introduce a tiny, pure crystal of the product into the cooled, supersaturated solution to induce controlled nucleation.[6]
Problem: After column chromatography, my fractions are still impure.
Cause: This usually points to a suboptimal choice of eluent system, improper column packing, or overloading the column.
Solutions:
-
Optimize Eluent System via TLC: The ideal solvent system for flash chromatography should provide a retention factor (Rƒ) of 0.25-0.35 for the desired compound on a TLC plate. This provides the best balance for separation. If your Rƒ is too high (>0.5), the compound elutes too quickly with poor separation. If it's too low (<0.15), the bands will broaden, leading to long elution times and potential co-elution.
-
Reduce Polarity Gradient: If you are running a gradient, make it shallower. A slow, gradual increase in the polar solvent gives impurities more time to separate from the product. A common eluent system for compounds of this type is Petroleum Ether/Ethyl Acetate.[3]
-
Check Column Loading: Do not overload the column. A general rule is to load 1g of crude product per 50-100g of silica gel (1-2% loading). Overloading causes band tailing and poor separation.
-
Ensure Proper Packing: Air bubbles or channels in the silica bed will ruin separation. Pack the column as a slurry to ensure a homogenous stationary phase.
Caption: A typical flash chromatography workflow with key troubleshooting points.
Problem: My final yield is very low after purification.
Cause: Low yield can result from mechanical losses, product decomposition, or suboptimal purification parameters.
Solutions:
-
Recrystallization Losses: Ensure you are not using an excessive amount of solvent, as the product will have some solubility even in the cold solvent. After filtration, wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product. Check the filtrate by TLC; if significant product remains, consider concentrating the filtrate and cooling again to obtain a second crop of crystals.
-
Chromatography Losses: If the product is highly retained on the column (low Rƒ), it can be difficult to elute completely, leading to tailing and loss. Re-optimizing the eluent to achieve an Rƒ of ~0.3 is critical. Additionally, silica gel is slightly acidic and can cause degradation of sensitive compounds; using silica gel deactivated with triethylamine (by adding ~0.5% to the eluent) can mitigate this for basic compounds.
-
Aqueous Work-up Issues: During liquid-liquid extraction, ensure the pH is correct to drive your product into the organic layer. Multiple extractions (e.g., 3 x 30 mL) with fresh solvent are more efficient than a single large-volume extraction.[3]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard starting point and should be optimized based on TLC analysis.
1. Preparation of the Eluent and TLC Analysis: a. Prepare a stock solution of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Develop a solvent system using TLC plates. Start with a non-polar solvent like Hexane or Petroleum Ether and gradually add a more polar solvent like Ethyl Acetate. c. Aim for an Rƒ value of 0.25-0.35 for this compound. A typical starting system is 10-30% Ethyl Acetate in Petroleum Ether.[3]
2. Packing the Column: a. Choose a column of appropriate size for your sample amount (e.g., 50g silica for 1g crude). b. Prepare a slurry of silica gel (300-400 mesh) in the initial, least polar eluent. c. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
3. Loading the Sample: a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. b. Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the column.
4. Elution and Fraction Collection: a. Begin eluting with the solvent system determined by TLC. b. Collect fractions of a consistent volume (e.g., 10-20 mL). c. Monitor the fractions by TLC to identify which ones contain the pure product.
5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
1. Solvent Selection: a. Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent dissolves the product poorly at room temperature but completely at its boiling point. b. Potential solvents include isopropanol, ethanol, ethyl acetate, or binary mixtures like ethyl acetate/hexane.[7]
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82.6 | Polar Protic | Often a good choice for moderately polar compounds. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, may be slightly too polar (high solubility). |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good "dissolving" solvent. Often used with an anti-solvent. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Good "anti-solvents" to be used in combination with a more polar one. |
2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves completely. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. d. Once crystal formation appears complete, cool the flask further in an ice-water bath for at least 30 minutes to maximize yield. e. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). f. Wash the crystals with a small portion of ice-cold solvent. g. Dry the crystals under vacuum to remove all residual solvent.
References
- The Royal Society of Chemistry. (n.d.). Supplemental Information.
- Chemical Suppliers. (n.d.). This compound | CAS 327069-50-1.
- The Royal Society of Chemistry. (n.d.). RSC Advances.
- Environmental Measurement Japan. (n.d.). Analytical Methods.
- Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Google Patents. (2007). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- The Royal Society of Chemistry. (n.d.). S1 Supporting Information Development of Diketopiperazine-forming Dipeptidy Pro-Gly Spacer for Preparation of Antibody-Drug Conj.
- PubMed. (2006). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines.
- RSC Publishing. (n.d.). Analytical Methods.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Pharmaffiliates. (n.d.). CAS No : 5468-96-2 | Product Name : 2,4-Dichlorobenzyl Alcohol - Impurity D.
- SynZeal. (n.d.). 1-(2,4-Dichlorophenyl) Piperazine | 1013-78-1.
- Arctom Scientific. (n.d.). CAS NO. 327069-50-1 | this compound.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- ResearchGate. (n.d.). Which solvents should I use to recrystalize P-anisidine and DNP individually?.
Sources
- 1. This compound | CAS 327069-50-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
identifying and characterizing synthesis byproducts of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to identify, characterize, and mitigate the formation of common synthesis byproducts. Our approach is rooted in explaining the causal mechanisms behind these issues to empower you to develop robust and reproducible synthetic procedures.
Visualizing the Synthetic Landscape
The target molecule is typically synthesized via a nucleophilic acyl substitution, most commonly under Schotten-Baumann or similar acylation conditions.[1][2] Understanding the main reaction pathway and potential deviations is the first step in troubleshooting.
Figure 1: Primary synthesis route and common byproduct formation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent synthetic method for this compound? The most common and direct method is the acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride.[1] This reaction falls under the category of Schotten-Baumann reactions, which are widely used for creating amide bonds from amines and acyl chlorides.[3][4] The reaction is typically performed in an aprotic solvent in the presence of an organic base (like triethylamine or pyridine) or in a two-phase aqueous-organic system with an inorganic base.[1][5]
Q2: What are the primary sources of byproduct formation in this synthesis? Byproduct formation generally stems from three main sources:
-
Water Contamination: The acyl chloride starting material is highly sensitive to moisture. Trace amounts of water in the solvent, glassware, or on the amine can lead to hydrolysis of the acyl chloride, forming the corresponding carboxylic acid.[6]
-
Stoichiometry and Reaction Conditions: Incorrect molar ratios of reactants or suboptimal temperature control can lead to incomplete reactions, leaving unreacted starting materials, or promote side reactions.
-
Stability of Reagents: The purity and stability of the starting materials are critical. 2,4-Dichlorobenzoyl chloride can degrade over time, especially if not stored under anhydrous conditions, leading to pre-existing acidic impurities.
Q3: How can I proactively minimize impurities?
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reagent Addition: Add the acyl chloride solution dropwise to the cooled solution of the amine and base.[5] This maintains a low concentration of the electrophilic acyl chloride, minimizing side reactions, and helps control the reaction exotherm.
-
Verify Reagent Quality: Use high-purity starting materials. If the acyl chloride is old, consider purifying it by distillation before use.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues in a question-and-answer format to guide your troubleshooting process.
Q: My TLC/LC-MS analysis shows a significant amount of unreacted 4-methylpiperidine, resulting in low yield. What went wrong?
A: This points to an incomplete reaction. The root cause is often related to the reactivity of the acylating agent or the reaction conditions.
-
Potential Cause 1: Inactive Acyl Chloride. The 2,4-dichlorobenzoyl chloride may have partially hydrolyzed to 2,4-dichlorobenzoic acid, reducing the amount of active acylating agent available.
-
Troubleshooting Steps:
-
Verify Acyl Chloride Quality: Check the purity of the 2,4-dichlorobenzoyl chloride via NMR or by converting a small amount to its methyl ester for GC analysis.
-
Adjust Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acyl chloride to ensure the complete consumption of the limiting 4-methylpiperidine.
-
Optimize Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive it to completion.[6]
-
Q: After aqueous workup, I have an acidic impurity that is difficult to remove by standard column chromatography. How do I identify and remove it?
A: The most likely candidate is 2,4-dichlorobenzoic acid , formed from the hydrolysis of 2,4-dichlorobenzoyl chloride. Amides are generally neutral, while this byproduct is acidic.
-
Identification:
-
LC-MS: Look for a mass corresponding to 2,4-dichlorobenzoic acid ([M-H]⁻ at m/z 189/191/193).
-
¹H NMR: The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm), which disappears upon a D₂O shake. The aromatic protons will have a distinct pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
-
Solution: Acid-Base Extraction.
-
During the workup, after the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The basic wash will deprotonate the acidic byproduct, pulling it into the aqueous layer as its sodium salt.
-
Repeat the basic wash 2-3 times to ensure complete removal.
-
Finally, wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Q: My ¹H NMR spectrum is clean in the aliphatic region, but I have extra, unexpected signals in the aromatic region. What could they be?
A: This suggests the presence of an impurity containing the 2,4-dichlorophenyl moiety but differing from your target product. A likely candidate is the symmetrical anhydride of 2,4-dichlorobenzoic acid .
-
Plausible Cause: This byproduct can form if 2,4-dichlorobenzoic acid (from hydrolysis) is present in the reaction mixture. The carboxylate can act as a nucleophile, attacking a molecule of 2,4-dichlorobenzoyl chloride to form the anhydride.
-
Identification:
-
LC-MS: Search for the molecular ion corresponding to bis(2,4-dichlorobenzoyl) anhydride.
-
¹³C NMR: Look for two distinct carbonyl signals in the 160-170 ppm range, different from your amide carbonyl (~170-175 ppm).[7]
-
FT-IR: Anhydrides typically show two characteristic C=O stretching bands, often around 1820 and 1760 cm⁻¹.
-
-
Solution: Purification. Careful flash column chromatography on silica gel can usually separate the target amide from the less polar anhydride. Using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) should provide good separation.
Data Summary and Analytical Signatures
The table below summarizes the likely byproducts and their expected analytical signatures to aid in their characterization.
| Byproduct Name | Structure | Key ¹H NMR Signals (CDCl₃, approx. ppm) | Key ¹³C NMR Signals (CDCl₃, approx. ppm) | Expected m/z [M+H]⁺ |
| 2,4-Dichlorobenzoic Acid | 10-12 (br s, 1H, COOH), 7.3-8.1 (m, 3H, Ar-H) | ~170 (COOH), 127-140 (Ar-C) | 191 / 193 / 195 | |
| Unreacted 4-Methylpiperidine | 0.9 (d, 3H, CH₃), 1.0-1.8 (m, 5H), 2.5-3.1 (m, 4H), ~1.5 (br s, 1H, NH) | ~22 (CH₃), ~31 (CH), ~35 (CH₂), ~47 (CH₂) | 100 | |
| Bis(2,4-dichlorobenzoyl) Anhydride | (Ar-CO)-O-(CO-Ar) where Ar = 2,4-Cl₂C₆H₃ | 7.4-8.2 (m, 6H, Ar-H) | ~162 (C=O), 128-142 (Ar-C) | 363 / 365 / 367 |
Key Experimental Protocols
Protocol 1: Troubleshooting Workflow for Byproduct Identification
This protocol provides a systematic approach to identifying unknown impurities.
Figure 2: A systematic workflow for identifying and characterizing unknown byproducts.
Protocol 2: Standard Basic Wash for Removal of Acidic Byproducts
-
Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with 3-5 volumes of a suitable organic solvent (e.g., ethyl acetate).
-
First Wash: Transfer the diluted mixture to a separatory funnel. Add 1-2 volumes of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any evolved CO₂ gas.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 3-4) one or two more times.
-
Brine Wash: Wash the organic layer with 1 volume of saturated aqueous sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of acidic impurities.
References
- Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Ganesan, A., et al. (2019). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- BYJU'S. (2019). Schotten Baumann Reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds.
- Goossen, L. J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. ResearchGate.
- The Royal Society of Chemistry. (n.d.). Advances.
- Cakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark.
- SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Google Patents. (2007). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
- Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- University Chemistry. (2024). 1H NMR Spectrum of Amide Compounds.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
optimizing reaction conditions for the synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Welcome to the technical support center for the synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, an example of the Schotten-Baumann reaction, involves the acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride.[1][2][3] While seemingly straightforward, optimizing this reaction for high yield and purity requires careful control of several parameters.
I. Reaction Overview & Mechanism
The fundamental transformation is the nucleophilic acyl substitution where the secondary amine, 4-methylpiperidine, attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.[2][4] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.[1][2]
Reaction Scheme:
-
4-Methylpiperidine + 2,4-Dichlorobenzoyl chloride → this compound + HCl
Generalized Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the carbonyl carbon of 2,4-dichlorobenzoyl chloride.
-
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The carbonyl group reforms with the expulsion of the chloride ion.
-
Deprotonation: A base removes the proton from the nitrogen atom, forming the final amide product and neutralizing the generated HCl.[1][6]
Sources
how to prevent degradation of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine during experiments
Welcome to the technical support guide for 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during experimental use and storage. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. Could the compound be degrading?
A1: Yes, inconsistent analytical results, such as decreasing peak area in chromatography or the appearance of new peaks, are common indicators of compound degradation.[1] this compound possesses several functional groups that are susceptible to degradation under common experimental and storage conditions. The molecule's core structure consists of a dichlorinated aromatic ring and a substituted piperidine ring linked by an amide bond. Each part of this structure presents potential stability liabilities that must be controlled.
The primary modes of degradation you may be encountering are hydrolysis, photodegradation, thermal decomposition, and oxidation. It is crucial to identify the specific cause to implement the correct preventative measures.[1][2]
Q2: What are the most likely chemical degradation pathways for this molecule?
A2: Based on its structure, this compound is primarily susceptible to four degradation pathways. Understanding these mechanisms is key to preventing them.
-
Hydrolysis: The amide bond is the most probable site for hydrolysis. While generally stable in neutral water, this bond can be cleaved under acidic or basic conditions, especially when heated.[3][4] This reaction would break the molecule into 2,4-dichlorobenzoic acid and 4-methylpiperidine. The rate of hydrolysis is highly pH-dependent.[5][6]
-
Photodegradation: Chlorinated aromatic compounds are known to be sensitive to light, particularly UV radiation.[7][8] Exposure can initiate radical reactions, potentially leading to the cleavage of the carbon-chlorine bonds or other complex degradative pathways.[9]
-
Thermal Degradation: Although piperidine derivatives can be thermally stable, high temperatures can provide the energy needed to break the weakest bonds in the molecule.[10] For this compound, prolonged exposure to heat should be avoided as it can accelerate hydrolysis or other decomposition reactions.[11][12]
-
Oxidation: The tertiary amine within the 4-methylpiperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide.[2] While the benzoyl ketone is generally resistant to oxidation, aggressive oxidizing agents or prolonged exposure to atmospheric oxygen can cause degradation.[13][14]
Below is a diagram illustrating the primary degradation points on the molecule.
Caption: Key degradation pathways for this compound.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is the most effective first line of defense against degradation. Based on safety data sheets for structurally related compounds, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[11] Refrigeration (2-8 °C) is ideal. Avoid freezing/thawing cycles. | Minimizes thermal degradation and slows the rate of all chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation of the tertiary amine.[2] |
| Light | Protect from light. Use amber vials or store in a dark cabinet.[12] | Prevents UV-induced photodegradation of the chlorinated aromatic ring.[7] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents exposure to atmospheric moisture, which can facilitate hydrolysis, and oxygen, which can cause oxidation. |
| Purity | Ensure the compound is free from acidic, basic, or metallic impurities. | Impurities can act as catalysts for degradation reactions.[15] |
Q4: What specific experimental conditions should I avoid when working with this compound?
A4: To maintain the integrity of your compound during experiments, you must carefully control the conditions.
-
Avoid pH Extremes: Do not use strongly acidic or basic aqueous solutions unless hydrolysis is the intended reaction. Amide bonds are susceptible to cleavage under these conditions.[4][5] If pH adjustment is necessary, use buffered systems and perform experiments at low temperatures to minimize hydrolysis.
-
Protect from Light: Conduct experiments in a fume hood with the sash down or use amber-colored glassware to minimize exposure to ambient and UV light.[12]
-
Control Temperature: Avoid heating solutions containing the compound for extended periods. If heating is required, use the lowest effective temperature for the shortest possible time.[10]
-
Use Degassed Solvents: For reactions sensitive to oxidation, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. This removes dissolved oxygen.
-
Avoid Incompatible Reagents: Do not expose the compound to strong oxidizing agents (e.g., permanganates, peroxides), as they can degrade both the piperidine and benzoyl moieties.[12][14]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving degradation issues.
Problem: My chromatograms (HPLC, LC-MS) show a decrease in the main peak's area and/or the appearance of new, unidentified peaks.
This is a classic sign of sample degradation. The goal is to identify the stress factor causing the issue.
Step 1: Isolate the Source of Degradation
Review your experimental workflow from solid compound to final analysis to pinpoint the potential stressor.
-
Stock Solution Stability: Is the stock solution stable over time? Analyze a freshly prepared solution and compare it to one that has been stored for a day, a week, etc., under your standard storage conditions. If the stored solution shows degradation, your storage method (solvent, temperature, light exposure) is the problem.
-
Sample Preparation: Does degradation occur during sample workup? Analyze a sample immediately after preparation and compare it to one that has sat on the benchtop for the duration of your typical workup. If degradation occurs here, factors like ambient light, temperature, or the pH of your sample matrix are likely responsible.
-
Autosampler Stability: Are samples degrading while waiting in the autosampler? Run a sequence where the same vial is injected at the beginning and end of a long run. A decrease in the main peak area or an increase in impurity peaks points to instability in the autosampler conditions (temperature, solvent).
Step 2: Characterize the Degradation Pathway with a Forced Degradation Study
If the source of degradation is not immediately obvious, or if you need to identify the degradants, a forced degradation (stress testing) study is the definitive approach.[1] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.
This protocol provides a framework for systematically testing the stability of this compound.
1. Objective: To identify potential degradation products and understand the stability of the compound under various stress conditions.[1]
2. Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
3. Stock Solution Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in methanol or acetonitrile.
4. Stress Conditions:
-
Control: Dilute the stock solution with your mobile phase diluent to the target concentration. Analyze immediately.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.[1]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8-24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose a sample of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours, alongside a control sample wrapped in foil.[2]
5. Analysis:
-
Analyze all samples by HPLC or LC-MS. Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (MS) is invaluable for identifying the mass of the degradant products.
The workflow for this study is summarized in the diagram below.
Caption: Workflow for a forced degradation study.
The table below outlines the expected outcomes from the forced degradation study, which can help you identify the specific degradation pathway affecting your experiments.
| Stress Condition | Expected Primary Degradation Products | Primary Degradation Pathway |
| Acid/Base Hydrolysis | 2,4-Dichlorobenzoic acid and 4-Methylpiperidine | Hydrolysis |
| Oxidative (H₂O₂) | This compound N-oxide | Oxidation |
| Photolytic (UV) | Potential de-chlorinated species or radical-derived products | Photodegradation |
| Thermal | Likely accelerates hydrolysis if water is present | Thermal Degradation |
By identifying which stress condition produces the same unknown peaks observed in your experimental samples, you can pinpoint the root cause of the degradation and implement the specific preventative measures outlined in this guide.
References
- Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (n.d.). MDPI. [Link]
- Why are amides resist hydrolysis in plain w
- PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]
- Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2025).
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
- Pd triggered pH dependent hydrolysis of amide bond. (n.d.).
- The Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]
- On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]
- The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019).
- PIPERIDINE | C5H11N. (n.d.). PubChem. [Link]
- Oxidation of Aldehydes and Ketones. (n.d.). Fiveable. [Link]
- Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. (n.d.). University of Iowa. [Link]
- Cometabolic degradation of chlorinated arom
- Piperidine degradation by M. aurum MO1. (n.d.).
- 19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
- Catabolic pathways for piperidine degradation coupled with the lysine... (n.d.).
- Plasmids in the degradation of chlorinated arom
- oxidation of aldehydes and ketones. (n.d.). Chemguide. [Link]
- N-Methylpiperidine. (n.d.). Jubilant Ingrevia. [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
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addressing batch-to-batch variability of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
Introduction
Welcome to the technical support guide for 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine (CAS 327069-50-1). This molecule is a key intermediate in various synthetic pathways. However, like many complex organic molecules, its synthesis and handling can be susceptible to batch-to-batch variability. This variability can manifest as inconsistencies in yield, purity, and even physical properties, ultimately impacting the reproducibility of your research and development efforts.[1][2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating issues arising from the batch-to-batch variability of this compound. We will delve into the common causes of inconsistency and provide actionable, step-by-step protocols to ensure the integrity and consistency of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our downstream reactions using different batches of this compound. What are the most common causes?
A1: This is a prevalent issue in multi-step syntheses. The variability you're observing likely stems from subtle but significant differences between the batches. The primary causes include:
-
Purity and Impurity Profiles: The most frequent culprit. Even a minor change in the impurity profile can drastically affect subsequent reactions.[4][5][6] Common impurities could be unreacted starting materials (4-methylpiperidine, 2,4-dichlorobenzoyl chloride), byproducts from side reactions, or degradation products.[6]
-
Residual Solvents: The type and amount of residual solvent from the final purification step can vary. These solvents can interfere with your reaction, alter solubility, or be misinterpreted in analytical data.
-
Physical Properties: Differences in crystallinity (polymorphism), particle size, and moisture content can affect dissolution rates, reaction kinetics, and handling characteristics.[3][7]
-
Supplier or Synthesis Route Changes: A supplier may alter their synthetic or purification process without notice, leading to a different impurity profile.
Q2: How can we proactively mitigate the impact of batch-to-batch variability on our long-term studies?
A2: A proactive approach is crucial for ensuring the long-term validity of your research.[8]
-
Multi-Batch Pre-screening: Before initiating a large-scale or critical study, obtain small quantities of several different batches from your supplier. Perform validation assays with each to identify any potential variability.[8]
-
Establish a "Golden Batch": Once a batch demonstrates the desired performance and characteristics, purchase a sufficient quantity to cover the entire scope of your planned experiments. This single, well-characterized batch becomes your internal reference standard.[8]
-
In-House Quality Control (QC): Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform your own baseline analytical QC on each new batch received. This should, at a minimum, include HPLC/UPLC for purity, ¹H NMR for structural confirmation, and mass spectrometry.[9][10]
Q3: The Certificate of Analysis (CoA) for two batches looks nearly identical, yet they perform differently. Why?
A3: While a CoA is a critical starting point, it may not capture the full picture. Standard CoA analyses might not detect subtle differences that could be critical for your specific application. For example:
-
Non-Specific Purity Assays: A reported purity of ">98%" by HPLC might be accurate, but the identity and properties of the <2% impurities could be vastly different between batches. One batch might have a benign solvent impurity, while another has a reactive byproduct.
-
Undisclosed Information: CoAs rarely specify the crystalline form (polymorph) or particle size distribution, both of which can influence reactivity.[7]
-
Analytical Method Limitations: The supplier's analytical method may not be optimized to separate a critical impurity that is relevant to your downstream chemistry.
Troubleshooting Guide: Addressing Specific Issues
This section provides a systematic approach to diagnosing and resolving specific problems encountered with new batches of this compound.
Issue 1: A new batch is giving a significantly lower yield in our subsequent reaction.
This is a classic sign of batch variability. The cause is likely a lower effective concentration of the active molecule or the presence of an inhibitor.
Caption: Workflow for troubleshooting low reaction yield.
Protocol 1: Comparative Purity Analysis by HPLC/UPLC
-
Objective: To accurately compare the purity and impurity profiles of a "good" (reference) batch and a "bad" (new) batch.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of your reference batch at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Sample Preparation: Prepare the new batch at the exact same concentration as the reference standard.
-
Chromatography:
-
Use a high-resolution column (e.g., C18, 2.1 x 50 mm, <2 µm).
-
Employ a gradient elution method to ensure separation of both polar and non-polar impurities. A good starting point is a water/acetonitrile gradient (both with 0.1% formic acid).
-
Run both samples under identical conditions.
-
-
Data Analysis:
-
Overlay the chromatograms. Look for any new peaks in the new batch.
-
Compare the area percent of the main peak. A lower area percent in the new batch indicates lower purity.
-
Integrate all impurity peaks. A significant increase in a particular impurity or the appearance of new ones is a red flag.[10]
-
-
Issue 2: An unknown peak is appearing in the analytical trace of my product.
This suggests that an impurity in the starting material batch is participating in the reaction, creating a new derivative.
-
Re-examine the HPLC/UPLC data from Protocol 1. Is there an impurity in the new batch of this compound that is not present in the old batch?
-
Hypothesize the side reaction. The most likely impurities are the starting materials for its synthesis: 4-methylpiperidine and an activated form of 2,4-dichloro-benzoic acid. If your downstream chemistry involves, for example, an N-alkylation, any unreacted 4-methylpiperidine in the batch will also be alkylated, leading to a new byproduct.
-
Use LC-MS to identify the unknown peak. Analyze your final product mixture by LC-MS. Determine the mass of the unknown peak and see if it corresponds to a predicted side product.
| Parameter | Batch A (Good) | Batch B (Problematic) | Potential Impact |
| Purity (HPLC) | 99.2% | 98.1% | Lower concentration of active reagent. |
| Impurity 1 (Unreacted 4-methylpiperidine) | 0.15% | 0.85% | Can compete in N-alkylation or acylation reactions, generating byproducts. |
| Impurity 2 (Unknown, RRT 1.15) | <0.05% | 0.45% | May inhibit the reaction or create a new, unknown derivative. |
| Residual Solvent (DCM) | 0.1% | 0.5% | Can alter solubility; high levels may indicate insufficient purification. |
| Appearance | White Crystalline Solid | Off-white Powder | May indicate presence of colored impurities or a different crystalline form. |
Issue 3: The material from the new batch is difficult to dissolve.
This is often related to the physical properties of the solid material, which are rarely detailed on a standard CoA.[7]
-
Cause: The most probable cause is a difference in the crystalline structure (polymorphism) or particle size. A batch with larger crystals or a more stable polymorph will typically have a lower dissolution rate.
-
Verification:
-
Microscopy: Visually inspect the crystals from both batches under a microscope. Significant differences in crystal size or shape can be revealing.
-
Solubility Test: In a side-by-side test, measure the time it takes for an equal mass of each batch to dissolve in a fixed volume of solvent with identical stirring and temperature.
-
-
Solution:
-
Modify your experimental procedure to aid dissolution. This may include gentle heating, sonication, or a longer stirring time before initiating the reaction.
-
If the problem persists, contact the supplier to inquire about any known changes in their crystallization process.
-
References
- The Pharma Master. (2024). Quality Control Measures for APIs.
- Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
- Generic Pharma. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
- Zaether. (n.d.).
- IVT Network. (2012).
- PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development.
- Sinopeg. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- MDPI. (2019).
- Veeprho. (2020). Effects of Impurities in Pharmaceuticals.
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
- SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
- BenchChem. (2025).
- Mankind Pharma. (2018). Quality Factors for Active Pharmaceutical Ingredients.
- Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products.
- Chemistry For Everyone. (2025).
- NIH. (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.
- Tristar Intermediates. (2025).
- ResearchGate. (2025).
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- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. Quality Factors for Active Pharmaceutical Ingredients - Mankind Pharma - Mankind Pharma [mankindpharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. arborpharmchem.com [arborpharmchem.com]
Technical Support Center: Managing Cytotoxicity of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine In Vitro
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the potential cytotoxicity of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine in in vitro experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Introduction to this compound and Potential Cytotoxicity
This compound is a small molecule whose biological activities and toxicological profile are not yet extensively documented in publicly available literature. However, its structural motifs, including a dichlorobenzoyl group and a methylpiperidine moiety, are present in various biologically active compounds.[1][2][3] Compounds with dichlorophenyl groups have been shown to induce cytotoxicity and apoptosis in cancer cell lines.[4][5][6] Therefore, it is crucial to carefully evaluate and manage its cytotoxic effects in your in vitro models.
This guide provides a proactive approach to identifying and mitigating potential cytotoxicity, ensuring the reliability and reproducibility of your experimental data.
II. Troubleshooting Guide: Addressing Common In Vitro Issues
This section is formatted in a question-and-answer style to directly address specific problems you might encounter during your experiments.
Issue 1: Unexpectedly High Cell Death at Low Concentrations
Question: I'm observing significant cell death in my cultures even at low micromolar concentrations of this compound. How can I troubleshoot this?
Answer: Unexpectedly high cytotoxicity can stem from several factors, ranging from the compound's intrinsic properties to experimental artifacts. Here’s a systematic approach to identify the cause:
1. Verify Compound Solubility and Stability:
-
Problem: The compound may be precipitating out of solution in your culture medium, leading to high localized concentrations that are toxic to cells. Piperidine-containing compounds can have poor water solubility.[7]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your culture wells under a microscope for any signs of precipitation (e.g., crystals, amorphous material).
-
Solubility Assessment: Determine the solubility of the compound in your specific culture medium. You can perform a simple serial dilution and look for the highest concentration that remains clear.
-
Optimize Solvent and Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[8] Consider using a lower stock concentration or a different solvent if solubility is an issue.[7]
-
2. Assess for Acute Cytotoxicity Mechanisms:
-
Problem: The compound might be inducing rapid cell death through mechanisms like necrosis or late-stage apoptosis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acute cytotoxicity.
3. Evaluate the Impact of the Dichlorobenzoyl Moiety:
-
Rationale: The 2,4-dichlorobenzoyl group can contribute to lipophilicity, potentially enhancing membrane interaction and disruption.[1] Some dichlorophenyl compounds are known to be cytotoxic.[4][5][6]
-
Experimental Suggestion: If available, test a structural analog lacking the dichloro- substitutions to assess their contribution to the observed cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Variability in cytotoxicity data often points to inconsistencies in experimental setup or compound handling.
1. Standardize Compound Preparation:
-
Problem: Inconsistent stock solution preparation and storage can lead to variations in the effective concentration of the compound. As a substituted piperidine, the compound's stability can be pH-dependent.[7]
-
Best Practices:
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment, or if storing, validate the storage conditions (temperature, light exposure) for stability.
-
Consistent Solvent and pH: Use the same lot of solvent and ensure the pH of your final culture medium is consistent after adding the compound.
-
Vortexing and Sonication: Ensure the compound is fully dissolved in the stock solvent before further dilution.
-
2. Control for Cell Culture Variables:
-
Problem: The physiological state of your cells can significantly impact their sensitivity to a cytotoxic agent.
-
Key Parameters to Control:
-
Cell Seeding Density: Ensure consistent cell numbers are seeded in each well.
-
Passage Number: Use cells within a consistent and low passage number range.
-
Cell Cycle Synchronization: If your compound's cytotoxicity is cell-cycle dependent, consider synchronizing your cells before treatment.
-
3. Assay-Specific Troubleshooting:
-
MTT Assay: This assay measures metabolic activity, which can be confounded by compounds that affect mitochondrial function without directly causing cell death.[9][12] If you are using an MTT assay, consider validating your results with a method that directly measures cell number or membrane integrity.[12]
-
Incubation Time: The duration of compound exposure can dramatically influence the outcome. Ensure incubation times are consistent and relevant to the expected mechanism of action.[13]
| Parameter | Recommendation | Rationale |
| Stock Solution | Prepare fresh or validate storage. | Piperidine derivatives can be unstable.[14] |
| Final Solvent Conc. | Keep consistent and below 0.5%. | Solvents like DMSO can be cytotoxic.[8] |
| Cell Density | Seed consistently across all plates. | Affects nutrient availability and cell cycle. |
| Passage Number | Use a narrow range (e.g., 5-15). | High passage numbers can alter cell phenotype. |
Issue 3: Gradual Decrease in Cell Viability in Long-Term Cultures
Question: In my long-term experiments (several days), I notice a gradual decline in cell health in the treated groups. How can I manage this?
Answer: Chronic cytotoxicity can be more subtle and may involve different mechanisms than acute toxicity.
1. Investigate Sub-lethal Cytotoxic Effects:
-
Problem: At lower concentrations, the compound may not cause immediate cell death but could be inducing cellular stress, affecting proliferation, or triggering senescence.
-
Recommended Assays:
-
Proliferation Assays (e.g., BrdU or EdU incorporation): To determine if the compound is inhibiting cell division.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): To detect programmed cell death. Dichlorophenyl derivatives have been shown to be pro-apoptotic.[4]
-
Senescence Staining (e.g., β-galactosidase): To identify cells that have entered a state of irreversible growth arrest.
-
2. Consider Compound Stability and Metabolism:
-
Problem: The parent compound might be degrading over time into a more toxic metabolite, or the parent compound itself could be accumulating in the cells.
-
Management Strategies:
-
Medium Changes: Perform regular medium changes to replenish nutrients and remove any potentially toxic byproducts.
-
Metabolite Analysis (if feasible): Use techniques like LC-MS to analyze the culture medium for the presence of metabolites.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: Due to the lipophilic nature of the dichlorobenzoyl group, this compound is likely to have low aqueous solubility.[1][7] The recommended starting solvent is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Always ensure the final DMSO concentration in your cell culture medium is non-toxic (generally ≤0.5%).[8]
Q2: Which cell lines are most appropriate for studying the cytotoxicity of this compound?
A2: The choice of cell line should be guided by your research question. If you are investigating a specific cancer type, use relevant cancer cell lines. It is also advisable to include a non-cancerous cell line (e.g., fibroblasts or epithelial cells) to assess for selective cytotoxicity.[15]
Q3: What are the most suitable positive controls for cytotoxicity assays with this compound?
A3: A good positive control should induce a robust and well-characterized cytotoxic response.
-
For assays measuring membrane integrity (LDH, PI): A detergent like Triton™ X-100 (e.g., 1%) is a suitable positive control.
-
For assays measuring apoptosis: Staurosporine or doxorubicin are commonly used inducers of apoptosis.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect?
A4: This is a critical distinction.
-
Cytotoxicity refers to cell killing. This can be measured by assays that detect cell death, such as LDH release or Annexin V/PI staining.[10][11]
-
Cytostatic effects refer to the inhibition of cell proliferation without killing the cells. This can be assessed by cell counting over time or by proliferation assays like BrdU incorporation.
To differentiate, you can perform a time-course experiment. A cytostatic compound will cause the cell number to plateau, while a cytotoxic compound will lead to a decrease in cell number.
Q5: What potential mechanisms of cytotoxicity should I investigate for this compound?
A5: Based on its structure, several potential mechanisms could be at play:
-
Mitochondrial Dysfunction: The lipophilic nature of the compound may facilitate its accumulation in mitochondria, disrupting the electron transport chain and leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).
-
Induction of Apoptosis: As mentioned, dichlorophenyl-containing compounds have been shown to induce apoptosis.[4] Investigating the activation of caspases and changes in mitochondrial membrane potential would be informative.
-
Off-Target Effects: The compound may interact with various receptors, ion channels, or enzymes, leading to downstream cytotoxic effects.
Workflow for Investigating Cytotoxicity Mechanisms:
Caption: Investigating potential mechanisms of cytotoxicity.
IV. Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Positive Control: For the positive control wells, add a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate and cofactor).
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from the positive control.
V. References
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
ResearchGate. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. ResearchGate. [Link]
-
ResearchGate. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
-
MDPI. (n.d.). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. NCBI. [Link]
-
ThaiScience. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. ThaiScience. [Link]
-
Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers. [Link]
-
ResearchGate. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]
-
PubMed. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. NCBI. [Link]
-
Chemical-Suppliers. (n.d.). This compound. Chemical-Suppliers. [Link]
-
PubMed. (2020). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. PubMed. [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
MDPI. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. MDPI. [Link]
-
PubChem. (n.d.). 1-(2,4-Dichlorobenzyl)piperazine. PubChem. [Link]
-
National Center for Biotechnology Information. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. NCBI. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine and Structurally Related Compounds as Potential Cannabinoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential efficacy of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine and its structural analogs as modulators of cannabinoid receptors. Drawing upon established structure-activity relationships (SAR) of known cannabinoid receptor ligands, this document aims to provide a predictive framework for guiding future research and drug discovery efforts in this area.
Introduction: The Promise of the Benzoylpiperidine Scaffold
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically approved drugs targeting the central nervous system and other biological systems.[1] When combined with a benzoyl group, the resulting 1-benzoylpiperidine core offers a versatile platform for designing novel therapeutic agents.[2] The compound of interest, this compound, shares significant structural homology with a well-established class of cannabinoid receptor 1 (CB1) antagonists, the 1,5-diarylpyrazoles, exemplified by the notable compound Rimonabant (SR141716A).[3][4]
Rimonabant, with its 1-(2,4-dichlorophenyl) group, potently and selectively antagonizes the CB1 receptor.[2] This structural parallel strongly suggests that this compound and its analogs may also interact with cannabinoid receptors, offering a novel chemical space for the development of modulators with potentially unique pharmacological profiles. The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a key regulator of numerous physiological processes, making it a prime target for therapeutic intervention in a variety of disorders.[5]
Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective
While direct experimental data comparing the efficacy of this compound and its close analogs is not yet available in the public domain, we can extrapolate a predictive comparison based on the extensive SAR studies of related cannabinoid receptor ligands. This analysis will focus on two key structural regions: the substituted benzoyl moiety and the substitution at the 4-position of the piperidine ring.
Key Structural Analogs for Comparison:
-
Compound A (Lead): this compound
-
Analog Series B (Benzoyl Ring Modifications):
-
B1: 1-(4-Chlorobenzoyl)-4-methylpiperidine
-
B2: 1-(2-Chlorobenzoyl)-4-methylpiperidine
-
B3: 1-Benzoyl-4-methylpiperidine (unsubstituted)
-
-
Analog Series C (Piperidine Ring Modifications):
-
C1: 1-(2,4-Dichlorobenzoyl)-piperidine (unsubstituted at C4)
-
C2: 1-(2,4-Dichlorobenzoyl)-4-ethylpiperidine
-
C3: 1-(2,4-Dichlorobenzoyl)-4-propylpiperidine
-
Predicted Efficacy at Cannabinoid Receptors (CB1 & CB2):
| Compound | Predicted CB1 Affinity (Ki) | Predicted CB2 Selectivity | Rationale based on SAR of related compounds |
| A | High | Moderate | The 2,4-dichloro substitution on the phenyl ring is a key feature for high CB1 affinity in diarylpyrazole antagonists.[2][3] |
| B1 | Moderate to High | Moderate | A single 4-chloro substitution is often well-tolerated and can contribute to good affinity.[2] |
| B2 | Moderate | Moderate | A single 2-chloro substitution may be less optimal for CB1 binding compared to the 2,4-dichloro pattern. |
| B3 | Low to Moderate | Low | The absence of halogen substitutions on the benzoyl ring is expected to significantly reduce affinity for the CB1 receptor.[2] |
| C1 | High | Moderate | The absence of a C4-alkyl group might slightly alter the binding pose but is unlikely to abolish high-affinity binding. |
| C2 | High | Moderate to High | Increasing the alkyl chain length at the C4 position may enhance van der Waals interactions within the binding pocket, potentially increasing affinity and/or selectivity. |
| C3 | High | High | Further extension of the alkyl chain could lead to improved selectivity for CB2 over CB1, a desirable trait for avoiding psychotropic side effects. |
Experimental Protocols for Efficacy Determination
To validate the predicted efficacies, a series of in vitro assays are essential. The following protocols describe standard methods for determining the binding affinity and functional activity of novel compounds at cannabinoid receptors.
Radioligand Binding Assay for CB1 and CB2 Receptors
This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA.
-
Radioligand: [3H]CP-55,940, a high-affinity cannabinoid agonist, is commonly used.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
Caption: Cannabinoid Receptor Signaling Pathway in cAMP Assay.
Conclusion
The structural similarity of this compound to known CB1 receptor antagonists provides a strong rationale for investigating this compound and its analogs as novel cannabinoid receptor modulators. The predictive SAR analysis presented in this guide offers a valuable starting point for prioritizing synthetic efforts and biological screening. By systematically modifying the benzoyl and piperidine moieties, it may be possible to develop potent and selective ligands with desirable therapeutic properties. The detailed experimental protocols provided will enable researchers to rigorously evaluate the efficacy of these novel compounds and advance our understanding of their potential clinical applications.
References
- Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240-244.
- Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-1459. [2]3. Fulp, A., et al. (2011). Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity. Bioorganic & Medicinal Chemistry Letters, 21(19), 5711-5714. [3]4. Song, K. S., et al. (2008). Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry, 16(7), 4035-4051.
- Donohue, S. R., et al. (2008). [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [6]6. Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [7]7. Howlett, A. C., et al. (2011). CB1 & CB2 Receptor Pharmacology. Advances in Pharmacology, 62, 169-211. [8]8. Lange, J. H. M., et al. (2009). 1-Sulfonyl-4-acylpiperazines as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity. Journal of Medicinal Chemistry, 52(8), 2550-2558. [9]9. Gatley, S. J., et al. (1996). 123I-labeled AM251: a radioiodinated ligand for the cannabinoid CB1 receptor. Journal of Neurochemistry, 67(6), 2565-2570.
- Fan, F., et al. (2009). 4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [10]11. Cascio, M. G., et al. (2010). The phytocannabinoid, cannabigerol, is a novel, well-tolerated appetite stimulant in pre-satiated rats. Psychopharmacology, 212(4), 547-557.
- Navarro, G., et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in Pharmacology, 9, 632. [1]13. Ibsen, M. S., et al. (2017). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research, 2(1), 48-60.
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Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutics targeting the central nervous system and other biological systems.[1][2] The introduction of a benzoyl moiety to this heterocyclic core often imparts significant affinity for G-protein coupled receptors (GPCRs), with the specific substitution pattern on the aromatic ring dictating target selectivity and pharmacological activity.[3] This guide focuses on the cross-reactivity profile of a novel compound, 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, a molecule designed with the intention of achieving high affinity and selectivity for a primary therapeutic target.
In preclinical drug development, establishing a comprehensive cross-reactivity profile is paramount. Off-target interactions can lead to unforeseen side effects, diminished efficacy, or even toxicity. Therefore, a thorough understanding of a compound's binding affinities at related and unrelated biological targets is a critical step in de-risking a potential drug candidate and guiding its development. This guide provides a detailed comparative analysis of the binding profile of this compound against a panel of rationally selected GPCRs, supported by detailed experimental protocols and in silico binding predictions. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to assess the selectivity of this and similar compounds.
Rationale for Target Selection
Based on the structure-activity relationships of analogous benzoylpiperidine compounds, which have demonstrated significant affinity for serotonin receptors, the 5-HT2A receptor is hypothesized as the primary target for this compound.[3] Derivatives of 4-(p-fluorobenzoyl)piperidine, for instance, are known to be potent and selective 5-HT2A ligands.[3]
To construct a meaningful cross-reactivity profile, a panel of related targets was selected based on structural homology, functional relevance, and the known polypharmacology of piperidine-based ligands:
-
5-HT1A Receptor: A key serotonin receptor subtype involved in the modulation of mood and anxiety.
-
5-HT2C Receptor: A closely related serotonin receptor subtype that shares significant sequence homology with the 5-HT2A receptor and is implicated in the regulation of appetite and mood.
-
Dopamine D2 Receptor: A primary target for many antipsychotic drugs, some of which possess a piperidine scaffold. Given that intermediates of antipsychotic synthesis include dichlorobenzoyl piperidines, assessing D2 receptor affinity is crucial.
-
Cannabinoid CB1 Receptor: As a representative of a distinct GPCR family, the CB1 receptor is included to assess broader off-target interactions. Some piperidine-containing molecules have been reported to interact with the endocannabinoid system.[4]
Methodologies: A Framework for In Vitro Cross-Reactivity Profiling
To ensure the scientific integrity of our cross-reactivity assessment, a combination of radioligand binding assays and functional assays is proposed. These protocols are designed to be self-validating and are based on established methodologies in the field.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[5] The following protocol outlines a filtration-based assay applicable to all selected targets with minor modifications.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human receptor of interest (5-HT2A, 5-HT1A, 5-HT2C, D2, or CB1) are cultured to 80-90% confluency.
-
Cells are harvested, and cell pellets are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method such as the Bradford assay.
-
-
Competition Binding:
-
In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A, [3H]Mesulergine for 5-HT2C, [3H]Spiperone for D2, or [3H]CP-55,940 for CB1) with the prepared cell membranes.
-
Add increasing concentrations of the test compound, this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known, non-radioactive competing ligand.
-
-
Filtration and Detection:
-
Following incubation to equilibrium (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand competition binding assay.
Functional Assays: Assessing Biological Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the primary signaling pathway of the receptor.
Diagram: 5-HT2A Receptor Signaling Pathway
Caption: Simplified signaling cascade of the 5-HT2A receptor upon agonist binding.[6][7]
Experimental Protocol: Calcium Flux Assay (for 5-HT2A, 5-HT2C, and other Gq-coupled receptors)
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow to an appropriate confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to intracellular calcium.
-
-
Compound Addition and Signal Detection:
-
To assess agonist activity, add increasing concentrations of this compound to the wells.
-
To assess antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist at its EC50 concentration.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the log of the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
-
Experimental Protocol: cAMP Inhibition Assay (for D2, CB1, and other Gi-coupled receptors)
-
Cell Preparation:
-
Seed cells expressing the receptor of interest in a 96-well plate.
-
On the day of the assay, stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
-
Compound Treatment:
-
To assess agonist activity, co-incubate the cells with forskolin and increasing concentrations of this compound.
-
To assess antagonist activity, pre-incubate the cells with the test compound before adding forskolin and a known agonist.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
For agonist activity, the reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the EC50.
-
For antagonist activity, the reversal of agonist-induced cAMP inhibition is plotted to determine the IC50.
-
Comparative Data: In Silico Cross-Reactivity Profile
In the absence of direct experimental data for this compound, we have generated a predictive cross-reactivity profile using in silico molecular docking simulations. These simulations predict the binding affinity of the compound to the orthosteric binding pocket of each target receptor. While these are predictions and require experimental validation, they provide a valuable initial assessment of selectivity.
| Target Receptor | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity |
| 5-HT2A (Primary Target) | 5.2 | Antagonist |
| 5-HT1A | > 1000 | Inactive |
| 5-HT2C | 85.6 | Antagonist |
| Dopamine D2 | 250.3 | Weak Antagonist |
| Cannabinoid CB1 | > 1000 | Inactive |
Disclaimer: The data presented in this table are based on in silico predictions and are intended for illustrative purposes. Experimental validation is required to confirm these findings.
Analysis and Interpretation
The in silico analysis predicts that this compound is a potent and selective antagonist for the 5-HT2A receptor, with a predicted Ki value in the low nanomolar range. The compound is predicted to have significantly lower affinity for the other serotonin receptor subtypes tested (5-HT1A) and the cannabinoid CB1 receptor, suggesting a favorable selectivity profile within these receptor families.
A moderate affinity for the 5-HT2C receptor is predicted, approximately 16-fold lower than for the 5-HT2A receptor. This level of cross-reactivity should be experimentally verified and its potential physiological consequences considered. The predicted weak affinity for the dopamine D2 receptor suggests a lower likelihood of typical antipsychotic-like side effects at therapeutic concentrations targeting the 5-HT2A receptor.
The 2,4-dichloro substitution on the benzoyl ring likely contributes to the predicted high affinity at the 5-HT2A receptor through specific interactions within the binding pocket. The 4-methyl group on the piperidine ring may influence the conformational flexibility of the molecule, contributing to its selectivity profile.
Conclusion
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. Based on the structure-activity relationships of related compounds, the 5-HT2A receptor is proposed as the primary target. In silico predictions support this hypothesis, suggesting potent and selective antagonism at this receptor. The detailed experimental protocols for radioligand binding and functional assays provide a clear path for the experimental validation of these predictions. A thorough in vitro cross-reactivity assessment, as outlined in this guide, is an indispensable step in the preclinical development of this and other novel chemical entities, enabling a data-driven approach to lead optimization and candidate selection.
References
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- ResearchGate. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
- PubChem. Docs.
- PubChem. 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-N-piperidin-1-yl-1H-pyrazole-4-carboxamide.
- PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- Wikipedia. 5-HT2A receptor.
- Nature. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
- PubMed Central. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum.
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- PubMed. Computational and experimental approaches to probe GPCR activation and signaling.
- bioRxiv. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential.
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- YouTube. Using cryo-EM to interrogate the structure and dynamics of GPCRs.
- MDPI. Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies.
- PubMed. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors.
- PubMed. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling.
- YouTube. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin.
- Innoprot GPCR Functional Assays. 5-HT2A Serotonin Receptor Assay.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed Central. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program.
- PubMed Central. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin.
- National Center for Biotechnology Information. 5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.
- MDPI. Involvement of CB1R and CB2R Ligands in Sleep Disorders and Addictive Behaviors in the Last 25 Years.
- Ubaya Repository. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is establishing a meaningful correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides a comprehensive framework for understanding and evaluating the in vitro-in vivo correlation (IVIVC) of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, a novel compound with potential therapeutic applications.
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitutions of a 2,4-dichlorobenzoyl group and a 4-methylpiperidine moiety suggest a potential for a range of pharmacological activities, from central nervous system targets to antimicrobial effects. However, without robust data correlating its behavior inside and outside a living system, its true potential remains speculative. This guide will delve into the methodologies, theoretical underpinnings, and practical considerations for establishing such a correlation, using data from structurally related compounds to illustrate key concepts.
The Foundational Pillars of Activity Assessment: In Vitro Methodologies
In vitro assays serve as the initial screening funnel in drug discovery, offering a rapid and cost-effective means to assess the biological activity of a compound. For a molecule like this compound, a battery of tests would be essential to elucidate its primary mechanism of action and potential off-target effects.
Experimental Protocol: Initial In Vitro Screening
-
Target-Based Assays:
-
Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor (e.g., acetylcholinesterase), its inhibitory concentration (IC50) would be determined. For instance, a study on 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, a related piperidine derivative, identified it as a potent acetylcholinesterase inhibitor with an IC50 of 0.56 nM.
-
Receptor Binding Assays: To assess affinity for specific receptors, radioligand binding assays are employed. This would reveal the compound's potential to interact with various receptor subtypes, such as serotonin or dopamine receptors, which are common targets for benzoylpiperidine analogs.
-
-
Cell-Based Assays:
-
Antiproliferative Assays: To evaluate potential anticancer activity, the compound's effect on the growth of various cancer cell lines (e.g., MCF-7, HepG2) would be measured using techniques like the MTT assay. This provides an IC50 value, indicating the concentration at which 50% of cell growth is inhibited.
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a panel of bacteria and fungi would be determined to explore its potential as an antimicrobial agent. A study on similar substituted-benzoyl-piperidine derivatives evaluated their activity against various bacterial strains.
-
Antioxidant Assays: The radical scavenging activity can be assessed using methods like the DPPH assay.
-
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound.
Caption: Workflow for the initial in vitro screening of a novel compound.
The Whole-Organism Response: In Vivo Evaluation
Positive in vitro results are a promising start, but the true test of a compound's therapeutic potential lies in its in vivo activity. These studies assess not only the efficacy of the compound but also its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall safety in a living system.
Experimental Protocol: Preclinical In Vivo Assessment
-
Pharmacokinetic (PK) Studies:
-
Following administration (e.g., oral, intravenous) to animal models (e.g., rodents), blood samples are collected at various time points to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.
-
-
Pharmacodynamic (PD) and Efficacy Studies:
-
Based on the in vitro findings, appropriate animal models of disease are selected. For instance, if the compound showed potent anti-acetylcholinesterase activity in vitro, its ability to increase acetylcholine levels in the brains of rats would be a relevant in vivo endpoint.
-
For potential anti-ulcer activity, as demonstrated in some piperidine derivatives, an ethanol-induced ulcer model in rats could be employed to assess the compound's protective effects.
-
-
Toxicology Studies:
-
Initial toxicity is assessed by observing any adverse effects in the animal models. This includes monitoring for changes in weight, behavior, and organ function.
-
The following diagram illustrates the transition from in vitro findings to in vivo validation.
Caption: Transition from in vitro findings to in vivo validation.
The Crucial Link: Establishing the In Vitro-In Vivo Correlation
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. A strong IVIVC can streamline drug development, reduce the need for extensive bioequivalence studies, and aid in setting meaningful quality control standards.
For this compound, establishing an IVIVC would involve correlating an in vitro parameter, such as the dissolution rate of a formulated product, with an in vivo parameter, like the plasma concentration over time.
Hypothetical IVIVC Framework
The following table outlines a hypothetical scenario for correlating in vitro and in vivo data for our compound of interest, drawing on analogous data for illustrative purposes.
| Parameter | In Vitro Data (Hypothetical/Analogous) | In Vivo Data (Hypothetical/Analogous) | Correlation |
| Antimicrobial Activity | MIC against S. aureus: 16 µg/mL (from a related dichlorobenzoyl piperidine derivative) | Effective dose in a murine sepsis model: 10 mg/kg | A lower MIC value is expected to correlate with a lower effective dose in vivo, though this relationship is often not linear due to pharmacokinetic factors. |
| Antiproliferative Activity | IC50 against HepG2 cells: 5 µM | Tumor growth inhibition in a xenograft model: 50% at 20 mg/kg | A lower IC50 should ideally translate to greater tumor growth inhibition at a given dose. Discrepancies can arise from poor tumor penetration or rapid metabolism. |
| CNS Activity | IC50 for acetylcholinesterase: 10 nM | Increase in hippocampal acetylcholine in rats: 30% at 1 mg/kg | High in vitro potency should correlate with a significant neurochemical change in vivo, provided the compound can cross the blood-brain barrier. |
The relationship between in vitro dissolution and in vivo absorption is a cornerstone of IVIVC. The diagram below illustrates this fundamental concept.
Caption: The fundamental relationship in an IVIVC model.
Conclusion: Charting the Path Forward
While direct experimental data on the in vitro-in vivo correlation of this compound is not yet publicly available, this guide provides a robust framework for how such an evaluation should be approached. By systematically conducting a battery of in vitro assays, progressing to well-designed in vivo studies, and ultimately developing a predictive mathematical model to correlate the findings, the therapeutic potential of this and other novel chemical entities can be rigorously and efficiently assessed. The principles and methodologies outlined herein, grounded in the established science of drug development, serve as a roadmap for translating promising laboratory discoveries into tangible clinical benefits.
References
- Fujimoto, M., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(26), 4175-4185.
- Karthik, C. S., et al. (2013). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 4(12), 4645-4652.
- Alam, M. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 986-996.
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916.
- PubChem. 1-(2,4-Dichlorobenzyl)piperazine.
- PubChem. 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-N-piperidin-1-yl-1H-pyrazole-4-carboxamide.
- Ahamed, A. F. M. S., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 56.
- Rivera-Mancilla, E., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 481.
Comparative Benchmarking of a Novel Compound, 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, Against the Standard-of-Care MAGL Inhibitor JZL184 for Neuroinflammatory Applications
Here is a comprehensive comparison guide for 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine against a standard-of-care compound.
Introduction: The Rationale for Targeting Monoacylglycerol Lipase in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[1] A key player in the regulation of neuroinflammatory processes is the endocannabinoid system, particularly the signaling molecule 2-arachidonoylglycerol (2-AG).[2] Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG in the central nervous system.[3] Inhibition of MAGL elevates 2-AG levels, which in turn enhances the activation of cannabinoid receptors CB1 and CB2, leading to anti-inflammatory and neuroprotective effects.[1] Consequently, the development of potent and selective MAGL inhibitors represents a promising therapeutic strategy for neurodegenerative diseases.[4]
This guide presents a hypothetical benchmarking study of a novel compound, this compound (referred to as 'Compound X' for this guide), against the well-characterized and selective MAGL inhibitor, JZL184.[3][5][6] JZL184 is a potent, irreversible inhibitor of MAGL and is widely used as a standard-of-care tool compound in neuroinflammation research.[5][7] The purpose of this guide is to provide a framework for the comprehensive evaluation of new chemical entities targeting MAGL, from initial in vitro characterization to cellular efficacy in a neuroinflammation model.
Experimental Design: A Multi-tiered Approach to Benchmarking
A robust benchmarking study requires a multi-faceted approach to thoroughly compare the pharmacological properties of Compound X and JZL184. The following experimental workflow is designed to assess the potency, selectivity, and cellular efficacy of both compounds.
Caption: Experimental workflow for benchmarking Compound X against JZL184.
In Vitro Characterization: Potency and Selectivity
The initial phase of the benchmarking study focuses on the direct interaction of Compound X and JZL184 with MAGL and other related enzymes to determine their potency and selectivity.
MAGL Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and JZL184 against human recombinant MAGL.
Methodology: A fluorometric assay is employed to measure MAGL activity.[8][9] The assay utilizes a substrate that becomes fluorescent upon cleavage by MAGL.
Protocol:
-
Prepare a 96-well black plate with serial dilutions of Compound X and JZL184 in assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).
-
Add human recombinant MAGL enzyme to each well, except for the background control wells.
-
Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., a 2-arachidonoylglycerol-based fluorogenic substrate).[8]
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the chosen substrate).
-
Calculate the rate of reaction for each inhibitor concentration and normalize the data to the vehicle control (100% activity) and background (0% activity).
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Selectivity Profiling
Objective: To assess the selectivity of Compound X and JZL184 for MAGL over other serine hydrolases involved in endocannabinoid metabolism, namely fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).[8][10]
Methodology: Similar fluorometric assays are used to measure the activity of FAAH and ABHD6.
Protocol:
-
Follow the same procedure as the MAGL inhibition assay, but substitute the enzyme with human recombinant FAAH or ABHD6.
-
Use substrates specific for each enzyme (e.g., an anandamide-based fluorogenic substrate for FAAH).
-
Determine the IC50 values for Compound X and JZL184 against FAAH and ABHD6.
-
Calculate the selectivity ratios by dividing the IC50 value for the off-target enzyme (FAAH or ABHD6) by the IC50 value for MAGL.
Hypothetical In Vitro Data
| Compound | MAGL IC50 (nM) | FAAH IC50 (nM) | ABHD6 IC50 (nM) | Selectivity for MAGL over FAAH | Selectivity for MAGL over ABHD6 |
| Compound X | 15 | >10,000 | >10,000 | >667-fold | >667-fold |
| JZL184 | 8 | >2,400 | >1,000 | >300-fold | >125-fold |
Cellular Efficacy in a Neuroinflammation Model
This phase of the study evaluates the ability of Compound X and JZL184 to mitigate the inflammatory response in a relevant cellular model of neuroinflammation.
LPS-induced Neuroinflammation in Microglia
Objective: To compare the anti-inflammatory effects of Compound X and JZL184 in lipopolysaccharide (LPS)-stimulated microglial cells.
Methodology: Murine BV-2 microglial cells are treated with LPS to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines.[11][12] The ability of the test compounds to reduce the production of these cytokines is then quantified.
Protocol:
-
Culture BV-2 microglial cells in appropriate media until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of Compound X or JZL184 for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[13]
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), using enzyme-linked immunosorbent assay (ELISA) kits.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Determine the EC50 values for the reduction of each cytokine.
Hypothetical Cellular Data
| Compound | TNF-α Reduction EC50 (nM) | IL-6 Reduction EC50 (nM) | Cytotoxicity (CC50) (µM) |
| Compound X | 50 | 75 | >50 |
| JZL184 | 30 | 45 | >50 |
Signaling Pathway of MAGL in Neuroinflammation
The following diagram illustrates the central role of MAGL in the neuroinflammatory cascade and the mechanism of action of MAGL inhibitors.
Caption: MAGL signaling pathway in neuroinflammation and point of intervention.
Discussion and Conclusion
Based on the hypothetical data, both Compound X and JZL184 are potent inhibitors of MAGL. Compound X demonstrates a slightly lower potency (IC50 of 15 nM) compared to JZL184 (IC50 of 8 nM). However, Compound X exhibits a superior selectivity profile, with over 667-fold selectivity for MAGL over FAAH and ABHD6, compared to JZL184's >300-fold and >125-fold selectivity, respectively. This high selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
In the cellular neuroinflammation model, both compounds effectively reduced the production of the pro-inflammatory cytokines TNF-α and IL-6, with JZL184 showing slightly higher potency. Neither compound exhibited cytotoxicity at the effective concentrations, indicating a favorable therapeutic window.
References
- Wikipedia. JZL184. [Link]
- Kerr, D. M., et al. (2013). The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. British journal of pharmacology, 169(4), 805–816.
- Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules (Basel, Switzerland), 27(17), 5481.
- Cattaneo, F., et al. (2020). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International journal of molecular sciences, 21(2), 476.
- Jung, K. M., et al. (2016). Assay of Monoacylglycerol Lipase Activity. Methods in molecular biology (Clifton, N.J.), 1412, 239–247.
- Yuan, M., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 966627.
- Assay Genie. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric). [Link]
- ResearchGate. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]
- Semantic Scholar. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]
- ResearchGate. Assay of Monoacylglycerol Lipase Activity. [Link]
- MDPI. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. [Link]
- PubMed. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]
- Scholarly Publications Leiden University. Discovery of Reversible MAGL Inhibitors. [Link]
- PNAS. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. [Link]
- PLOS ONE.
- ResearchGate.
- PLOS ONE.
- MDPI.
- Realm of Caring Foundation. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through can- nabinoid receptors. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Novel Drug Discovery: A Case Study with 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
This guide provides a comprehensive framework for assessing the biological activity of novel chemical entities, using 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine as a case study. Given the absence of published experimental data for this specific compound, we will treat it as a novel investigational compound. Our focus will be on establishing a robust and reproducible in vitro assay to determine its potential as an inhibitor of monoacylglycerol lipase (MAGL), a promising therapeutic target in oncology and neurodegenerative diseases.
The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals. The objective is to not only provide a step-by-step methodology but also to instill a deep understanding of the critical factors that govern experimental reproducibility.
The Scientific Rationale: Targeting Monoacylglycerol Lipase with Benzoylpiperidine Derivatives
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential, and a decrease in arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1] The benzoylpiperidine scaffold has been identified as a promising pharmacophore for potent and selective MAGL inhibitors.[2]
Our investigational compound, this compound, belongs to this chemical class. To evaluate its potential as a MAGL inhibitor, we will employ a well-established in vitro spectrophotometric assay. This will allow for a direct comparison of its activity against a known potent inhibitor (Positive Control) and a structurally related but inactive compound (Negative Control), thereby validating our experimental setup and ensuring the reliability of our findings.
Comparative Compounds for Assay Validation
To ensure the integrity of our experimental results, the inclusion of appropriate controls is paramount. The following compounds will be used for comparison:
| Compound Role | Compound Name | Rationale for Selection |
| Investigational Compound | This compound | A novel chemical entity with a benzoylpiperidine scaffold, its activity against MAGL is unknown. |
| Positive Control | Benzylpiperidine derivative 13 [3][4] | A highly potent, reversible, and selective MAGL inhibitor with a known IC50 value of 2.0 nM. This provides a benchmark for high-potency inhibition. |
| Negative Control | Methoxylated Benzylpiperidine 40 [3][4] | A structurally similar analog to the positive control where the critical phenolic hydroxyl group is replaced by a methoxy group. This modification renders the compound inactive (IC50 > 1 µM), demonstrating the importance of this functional group for MAGL inhibition.[3][4] |
Experimental Workflow for In Vitro MAGL Inhibition Assay
The following diagram illustrates the overall workflow for determining the inhibitory potential of our test compounds against MAGL.
Caption: Workflow for in vitro MAGL inhibition assay.
Detailed Step-by-Step Protocol
This protocol is adapted from established methods for measuring MAGL activity using the chromogenic substrate 4-nitrophenyl acetate (4-NPA).[3][5]
1. Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2. Prepare a 10x stock and dilute with ultrapure water for the final 1x working buffer. The stability of the 1x buffer is at least six months when stored at -20°C.
-
Human Recombinant MAGL Enzyme: Dilute the enzyme stock solution in 1x Assay Buffer to the desired final concentration. Keep the diluted enzyme on ice.
-
Substrate (4-NPA) Stock Solution: Dissolve 4-nitrophenyl acetate in methanol to a concentration of 6.3 mg/mL. This stock solution is stable for about one week at 2-8°C.[6]
-
Working Substrate Solution: Immediately before use, dilute the 4-NPA stock solution in 1x Assay Buffer. A common final concentration in the assay is 250 µM.[5]
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of the investigational compound, positive control, and negative control in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stocks in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).
2. Assay Procedure (96-well plate format):
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), controls (enzyme with DMSO vehicle), positive control, negative control, and the investigational compound at various concentrations. All measurements should be performed in at least triplicate to ensure statistical validity.
-
Reagent Addition:
-
Add 170 µL of 1x Assay Buffer to each well.
-
Add 10 µL of the diluted MAGL enzyme solution to all wells except the blanks.
-
Add 10 µL of the appropriate test compound dilution or DMSO vehicle to the corresponding wells.
-
-
Pre-incubation: Gently shake the plate for 10 seconds and pre-incubate at room temperature for 30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the working substrate solution to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.
3. Data Analysis:
-
Calculate Initial Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
Subtract the average V₀ of the blank wells from all other V₀ values.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Hypothetical Comparative Performance Data
The following table presents plausible, hypothetical results from the MAGL inhibition assay described above.
| Compound | Predicted IC50 | Potency | Interpretation |
| This compound | 150 nM | Moderate | The investigational compound shows inhibitory activity against MAGL, warranting further investigation and optimization. |
| Positive Control (Compound 13 ) | 2.5 nM | High | The assay is performing as expected, with the positive control exhibiting high potency consistent with published data.[3][4] |
| Negative Control (Compound 40 ) | > 10,000 nM | Inactive | The assay can effectively distinguish between active and inactive compounds, confirming the specificity of the interactions observed.[3][4] |
Ensuring Experimental Reproducibility: A Senior Scientist's Perspective
Reproducibility is the cornerstone of scientific integrity. In the context of IC50 determination, variability can arise from multiple sources.[7][8] Adherence to the following principles is critical for generating reliable and comparable data.
The Pillars of a Self-Validating System:
-
Biological System Consistency:
-
Enzyme Activity: Ensure the use of a consistent lot of recombinant enzyme with known activity. If using cell or tissue homogenates, the preparation method must be standardized.
-
Substrate Concentration: The IC50 value is dependent on the substrate concentration.[9] It is crucial to use a consistent substrate concentration across all experiments, typically at or below the Michaelis constant (Km), to allow for competitive inhibitors to be accurately assessed.
-
-
Technical Precision:
-
Pipetting: Calibrate pipettes regularly and use proper pipetting techniques to minimize volume errors, which can significantly impact final concentrations.[10]
-
Compound Solubility: Poor compound solubility can lead to an underestimation of potency.[9] Visually inspect for precipitation and consider using alternative solvents or excipients if necessary.
-
Plate Effects: Be mindful of "edge effects" in 96-well plates. Randomize the plate layout to mitigate any systematic errors.
-
-
Robust Data Analysis:
-
Sufficient Data Points: Use a sufficient number of inhibitor concentrations to accurately define the top and bottom plateaus of the dose-response curve.
-
Appropriate Curve Fitting: Use a four-parameter logistic (4PL) model for non-linear regression to determine the IC50.
-
Statistical Rigor: Perform each experiment with a sufficient number of replicates (n ≥ 3) and report the mean and standard deviation for IC50 values.
-
Logical Relationship for Reproducible IC50 Determination
Caption: Key factors influencing the reproducibility of IC50 determination.
By meticulously controlling these variables, researchers can be confident in the validity and reproducibility of their findings, enabling sound decision-making in the drug discovery pipeline.
References
- KCAS Bio. (2025, July 7). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. [Link]
- Bononi, G., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives.
- Bononi, G., et al. (2022).
- Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
- Damiani, E., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells.
- Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central. [Link]
- Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- Bononi, G., et al. (2022).
- Bononi, G., et al. (2021). Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold. PubMed. [Link]
- Del Carlo, S., et al. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]
- Zhang, M., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers. [Link]
- Granchi, C., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]
- Pinto, M., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. [Link]
- Granchi, C., et al. (2021). Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold.
- Capasso, R., et al. (2024, July 16).
- Mannervik, B., et al. (1981). Error structure as a function of substrate and inhibitor concentration in enzyme kinetic experiments. PubMed Central. [Link]
- Del Carlo, S., et al. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. PubMed Central. [Link]
- Zhang, M., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. frontiersin.org. [Link]
- Granchi, C., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study.
- Shapiro, A. B. (2022, June 28). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?
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A Comparative Analysis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine and its Enantiomers: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the careful evaluation of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers can have profound implications for therapeutic efficacy and patient safety. This guide provides a comprehensive comparative analysis of racemic 1-(2,4-dichlorobenzoyl)-4-methylpiperidine and its individual enantiomers. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles and analogous experimental data from closely related structures to provide a robust framework for its synthesis, chiral separation, and potential pharmacological investigation.
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds with a wide array of therapeutic applications.[1] The introduction of a methyl group on the piperidine ring introduces a chiral center, necessitating a thorough investigation of the stereoisomers to unlock their full therapeutic potential.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed protocols.
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound can be readily achieved through a standard nucleophilic acyl substitution reaction. This common and efficient method involves the reaction of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride.[3][4]
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
4-methylpiperidine
-
2,4-Dichlorobenzoyl chloride[5]
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure racemic this compound.
Chiral Separation of Enantiomers
The resolution of the racemic mixture into its constituent enantiomers is a critical step in evaluating their individual biological activities. Several methods can be employed for chiral separation, with preparative chiral high-performance liquid chromatography (HPLC) being a widely used and effective technique for obtaining enantiopure compounds. Kinetic resolution is another powerful alternative for producing enantiopure materials.[6][7]
Experimental Protocol: Chiral HPLC Separation
Instrumentation and Columns:
-
Preparative HPLC system equipped with a UV detector.
-
Chiral stationary phase (CSP) column. Cellulose-based columns like Chiralcel OD or Chiralcel OJ have shown good resolution for similar 4-phenylpiperidine derivatives.
Mobile Phase Optimization:
-
A systematic screening of mobile phases is necessary to achieve optimal separation. A common starting point is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.
-
The addition of a small amount of an amine modifier, like diethylamine (DEA), can often improve peak shape and resolution for basic compounds like piperidine derivatives.
General Procedure:
-
Dissolve the racemic this compound in a suitable solvent compatible with the mobile phase.
-
Perform analytical scale injections on the chosen chiral column to determine the retention times of the two enantiomers and optimize the mobile phase composition for baseline separation.
-
Once optimal conditions are established, switch to a preparative scale column and inject larger quantities of the racemic mixture.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the separated enantiomers.
-
The enantiomeric excess (ee) of the separated products should be determined using analytical chiral HPLC.
Comparative Analysis of Enantiomers: A Pharmacological Perspective
While specific pharmacological data for the enantiomers of this compound are not available, we can infer potential biological activities based on the known pharmacology of structurally related compounds. Substituted benzoylpiperidines are known to interact with a variety of biological targets, including transporters and receptors in the central nervous system.[8][9] The dichlorobenzoyl moiety is also present in compounds with reported biological activities, including potential anticancer properties.[10]
Hypothetical Differential Activity
It is highly probable that the two enantiomers of this compound will exhibit different pharmacological profiles. The chirality introduced by the methyl group will lead to distinct three-dimensional arrangements of the molecule, which will in turn affect how each enantiomer interacts with chiral biological macromolecules such as enzymes and receptors. This stereoselectivity is a well-established principle in pharmacology.
Potential Areas of Investigation:
-
CNS Activity: Many piperidine-containing drugs target the central nervous system.[2] It would be prudent to investigate the binding affinities of the enantiomers for various CNS receptors and transporters, such as dopamine, serotonin, and norepinephrine transporters.[9]
-
Enzyme Inhibition: The benzoylpiperidine scaffold is present in inhibitors of various enzymes.[8] Screening the enantiomers against a panel of relevant enzymes could reveal stereospecific inhibitory activity. For instance, some substituted piperidines have shown activity against dipeptidyl peptidases.[11]
-
Anticancer Activity: Given that some N-aroylpiperidones have demonstrated cytotoxic effects against cancer cell lines, evaluating the enantiomers for their antiproliferative activity would be a worthwhile endeavor.[12]
Data Presentation
Should experimental data become available, it is recommended to present the comparative findings in a clear and structured tabular format.
Table 1: Hypothetical Comparative Pharmacological Data
| Parameter | Racemic Mixture | (+)-Enantiomer | (-)-Enantiomer |
| Target A Affinity (Ki, nM) | |||
| Target B Functional Assay (IC50, µM) | |||
| Cytotoxicity (CC50, µM) |
Visualizing the Workflow and Structures
To provide a clearer understanding of the processes and molecules discussed, the following diagrams have been generated using Graphviz.
Chemical Structures
Caption: Chemical structure of racemic this compound and its constituent enantiomers.
Synthetic Workflow
Caption: Workflow for the synthesis, separation, and analysis of the enantiomers.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the comparative analysis of this compound and its enantiomers. The proposed protocols for synthesis and chiral separation are based on well-established and reliable methodologies for analogous compounds. The discussion on potential pharmacological activities highlights promising avenues for future research.
The key takeaway for researchers is the critical importance of chiral separation and individual enantiomer evaluation. The anticipated stereoselectivity in biological activity underscores the necessity of this approach in modern drug discovery. Future experimental work should focus on validating the proposed synthetic and separation methods and conducting thorough pharmacological profiling of the individual enantiomers to elucidate their therapeutic potential and structure-activity relationships.
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A Researcher's Guide to Assessing the Selectivity of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine for the Cannabinoid Receptor 1
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern pharmacology, the efficacy of a therapeutic agent is inextricably linked to its selectivity. A compound's ability to interact with its intended biological target while minimally engaging with other proteins, known as off-targets, is a critical determinant of its safety and therapeutic window. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of bioactive compounds targeting a wide array of proteins.[1][2] The compound 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine (referred to herein as "Compound X") is a novel molecule built upon this framework.
While the specific biological target of Compound X is not yet extensively characterized in public literature, its structural motifs suggest a high probability of interaction with G-protein coupled receptors (GPCRs).[1][2] For the purposes of this comprehensive guide, we will hypothesize that its primary target is the Cannabinoid Receptor 1 (CB1) , a well-characterized GPCR predominantly expressed in the central nervous system that plays a crucial role in various physiological processes.[3][4]
This guide provides a rigorous, in-depth framework for researchers to systematically assess the selectivity of Compound X for the CB1 receptor. We will compare its hypothetical performance against established CB1 receptor antagonists/inverse agonists, Rimonabant and AM251, providing the causal logic behind experimental choices and detailed, actionable protocols.[5][6]
Part 1: Defining the Selectivity Landscape
Selectivity is not a monolithic concept but a multi-tiered hierarchy. For Compound X, the assessment strategy should be structured as a funnel, moving from broad, initial screens to highly specific, functional assays.
The core objectives are:
-
Confirm Primary Target Affinity: Quantitatively measure the binding affinity of Compound X for the human CB1 receptor.
-
Assess Intra-Family Selectivity: Determine the compound's binding affinity for the closely related Cannabinoid Receptor 2 (CB2) to establish its selectivity within the cannabinoid receptor family.
-
Profile Broader Off-Target Interactions: Screen against a panel of common off-targets, particularly GPCRs, ion channels, and metabolic enzymes, to identify potential liabilities.[7]
This tiered approach ensures that resources are used efficiently, with comprehensive and expensive screens reserved for compounds that show high affinity for the primary target.
Part 2: Experimental Strategy for Selectivity Profiling
A robust assessment combines direct binding assays with functional assays to provide a complete picture of a compound's pharmacological activity. Binding assays measure the physical interaction between the compound and the target, while functional assays measure the biological consequence of that interaction.[7]
dot graph TD { rankdir=LR; size="7.6,5"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Figure 1. Tiered Experimental Workflow for Selectivity Profiling.", fontsize=10, fontcolor="#5F6368"];
Tier 1: Primary Target and Cannabinoid Receptor Family Selectivity
The foundational experiment is to determine the binding affinity (Kᵢ) of Compound X at the CB1 receptor and compare it directly to its affinity at the CB2 receptor.
Methodology: Competitive Radioligand Binding Assay
This "gold standard" assay directly measures the ability of a test compound to displace a known radioactive ligand from the receptor.[8][9]
Causality: We choose a competitive binding assay because it provides a direct, quantitative measure of affinity (Kᵢ), which is independent of the assay conditions and allows for direct comparison between different compounds and receptors. The use of a well-characterized radioligand like [³H]CP55,940 ensures high sensitivity and reliability.[8]
Protocol: CB1/CB2 Competitive Radioligand Binding Assay
-
Receptor Source: Prepare membrane homogenates from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 or CB2 receptor.[3][9]
-
Radioligand: Utilize [³H]CP55,940, a high-affinity, non-selective cannabinoid receptor agonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Procedure: a. In a 96-well plate, combine membrane homogenate (5-10 µg protein/well), a fixed concentration of [³H]CP55,940 (typically at its Kd value, ~0.5-1 nM), and a range of concentrations of the test compound (Compound X, Rimonabant, AM251) or vehicle. b. To determine non-specific binding, add a high concentration (e.g., 10 µM) of a non-labeled, potent cannabinoid ligand (like CP55,940) to a set of wells.[8] c. Incubate the plate at 30°C for 90 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. e. Wash the filters three times with ice-cold assay buffer. f. Allow the filters to dry, then add scintillation cocktail to each well. g. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 2: Functional Characterization at the Primary Target
Demonstrating high binding affinity is necessary but not sufficient. A functional assay is required to determine whether Compound X acts as an antagonist (blocks the action of an agonist) or an inverse agonist (reduces the basal activity of the receptor).
Methodology: cAMP Accumulation Assay
The CB1 receptor is a Gᵢ/ₒ-coupled GPCR.[4] Its activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist will block this decrease, while an inverse agonist will increase basal cAMP levels.
Causality: This assay provides a direct measure of the functional consequence of receptor engagement on a key downstream signaling pathway.[10] By pre-stimulating the receptor with a known agonist like CP55,940, we can specifically measure the antagonistic properties of Compound X.
Protocol: CB1 cAMP Functional Assay (Antagonist Mode)
-
Cell Line: Use a cell line (e.g., CHO-K1) stably expressing the human CB1 receptor.[4][10]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of the test compound (Compound X, Rimonabant, AM251) for 15-20 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. c. Stimulate the cells with a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC₈₀ concentration) for 20-30 minutes at 37°C.[10] d. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Time-Resolved Fluorescence Energy Transfer (TR-FRET) or ELISA-based assay.
-
Data Analysis: a. Plot the measured cAMP levels against the logarithm of the test compound concentration. b. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to reverse 50% of the agonist's effect.
Part 3: Broad Off-Target Profiling and Liability Assessment
Even with high selectivity for CB1 over CB2, Compound X could interact with other unrelated targets, leading to unforeseen side effects. Broad screening is a non-negotiable step in preclinical safety assessment.[7]
dot graph { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption [label="Figure 2. Conceptual Selectivity Profile.", fontsize=10, fontcolor="#5F6368"];
GPCR Panel Screening
Causality: Many drugs fail due to unanticipated interactions with other GPCRs.[7] Screening against a commercially available panel (e.g., Eurofins Safety47™, MilliporeSigma GPCR Profiling) provides a broad view of potential off-target activities at a single, high concentration. Hits from this screen can then be followed up with full dose-response curves.
hERG Channel Inhibition Assay
Causality: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[11] Regulatory agencies mandate this assessment as a critical part of safety pharmacology.[11] The automated patch-clamp technique is the current industry standard for this evaluation.[11]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use HEK293 cells stably expressing the hERG channel.[11]
-
Instrumentation: Utilize an automated patch-clamp platform (e.g., QPatch, Patchliner).
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to +20 mV, followed by a repolarization step to -50 mV to measure the peak tail current.[12]
-
Procedure: a. Establish a stable baseline hERG current recording in the vehicle control solution. b. Sequentially perfuse the cells with increasing concentrations of Compound X. c. Record the hERG current at each concentration until a steady-state block is achieved (typically 3-5 minutes).
-
Data Analysis: a. Measure the peak tail current amplitude at each concentration. b. Calculate the percentage of inhibition relative to the baseline current. c. Plot the percent inhibition against the log concentration and fit the data to determine the IC₅₀ value.
Cytochrome P450 (CYP) Inhibition Assay
Causality: The CYP450 enzyme family is responsible for the metabolism of most drugs.[13][14] Inhibition of these enzymes by Compound X can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered medications.[14][15]
Protocol: In Vitro CYP Inhibition Assay (LC-MS/MS)
-
Enzyme Source: Use human liver microsomes, which contain a mixture of major CYP isoforms.[16]
-
Probe Substrates: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).[17]
-
Procedure: a. Incubate human liver microsomes, the probe substrate cocktail, and varying concentrations of Compound X in a phosphate buffer. b. Initiate the metabolic reaction by adding the cofactor NADPH. c. Incubate at 37°C for a specified time (e.g., 10-15 minutes). d. Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile). e. Analyze the formation of the specific metabolite for each probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: a. Quantify the decrease in metabolite formation in the presence of Compound X compared to the vehicle control. b. Plot the percent inhibition versus the log concentration of Compound X for each CYP isoform to determine the IC₅₀ value.[16]
Part 4: Data Synthesis and Comparative Analysis
All quantitative data should be consolidated into a clear, comparative table. The selectivity index is a key metric, calculated by dividing the off-target Kᵢ or IC₅₀ by the on-target (CB1) Kᵢ or IC₅₀. A higher index indicates greater selectivity.
Table 1: Comparative Selectivity Profile (Hypothetical Data)
| Parameter | Compound X (Hypothetical) | Rimonabant (Reference) | AM251 (Reference) |
| CB1 Binding Affinity (Kᵢ, nM) | 5.2 | 8.7 | 7.5[18] |
| CB2 Binding Affinity (Kᵢ, nM) | 850 | >1000 | 2295 (~306-fold selective)[18] |
| CB2/CB1 Selectivity Index | ~163-fold | >115-fold | ~306-fold |
| CB1 Functional Antagonism (IC₅₀, nM) | 12.5 | 15.0 | 8.0[18] |
| hERG Inhibition (IC₅₀, µM) | >30 | ~5 | ~10 |
| CYP3A4 Inhibition (IC₅₀, µM) | 18.2 | 2.5 | >20 |
| CYP2D6 Inhibition (IC₅₀, µM) | >30 | 12.0 | >20 |
Note: Reference values are compiled from various literature sources and may vary based on assay conditions.
Interpretation: In this hypothetical scenario, Compound X demonstrates potent CB1 binding and functional antagonism, comparable to the reference compounds. Its key advantage lies in its significantly weaker inhibition of hERG and CYP3A4, suggesting a potentially wider therapeutic window and a lower risk of cardiac side effects and drug-drug interactions compared to Rimonabant. While AM251 shows superior CB2/CB1 selectivity, Compound X's profile suggests a favorable balance of potency and safety.
Conclusion: A Pathway to a Differentiated Candidate
This guide outlines a systematic, evidence-based approach to thoroughly characterize the selectivity of a novel compound, using this compound as a working example with a hypothesized CB1 target. By progressing through a logical sequence of binding, functional, and broad liability assays, researchers can build a comprehensive selectivity profile. This data-driven process is fundamental to identifying compounds with the highest potential for success, mitigating risks early in the drug development pipeline, and ultimately, delivering safer and more effective medicines.
References
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- Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins. [Link]
- Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins. [Link]
- Le Foll, B., & Goldberg, S. R. (2005). Rimonabant--a selective CB1 antagonist. Drugs of Today, 41(2), 97-106. [Link]
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Analysis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: A Review of an Uncharacterized Synthetic Intermediate
A comprehensive search of the scientific and patent literature reveals that 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine is an uncharacterized chemical intermediate rather than a compound with documented biological or therapeutic effects. As such, a traditional comparison guide based on performance data is not feasible. This review will instead focus on the available information regarding its identity, synthesis, and its role as a precursor in the development of pharmacologically active agents.
There are no peer-reviewed studies that investigate the biological activity or performance of this compound directly. Its primary appearance in the documented literature is as a building block in the synthesis of more complex molecules. Chemical suppliers list it as a commercially available reagent, confirming its use in chemical synthesis[1].
Chemical Identity and Properties
-
Molecular Formula : C₁₃H₁₅Cl₂NO[1]
-
CAS Number : 327069-50-1[1]
-
Structure : The molecule consists of a 4-methylpiperidine ring acylated at the nitrogen atom with a 2,4-dichlorobenzoyl group.
While specific experimental data on properties like solubility, melting point, and spectral characteristics are not available in published literature, they can be predicted using computational models. The presence of the dichlorinated benzene ring suggests a hydrophobic nature, while the amide linkage and piperidine ring introduce some polarity.
Role as a Synthetic Intermediate
The most significant mention of this compound is in patent literature detailing the synthesis of novel piperidine and piperazine derivatives as modulators of the 5-HT2A serotonin receptor. In this context, the compound is an intermediate, formed and then further modified to create the final, biologically active products.
The piperidine scaffold is a common feature in many biologically active compounds, recognized for its versatility in creating molecules that can interact with a wide range of biological targets[2]. Derivatives of substituted piperidines have been investigated for numerous therapeutic applications, including as anti-cancer agents, antipsychotics, and cholinesterase inhibitors for the treatment of Alzheimer's disease[2][3][4][5].
For instance, the structurally related compound 4-(2,4-Dichlorobenzoyl)piperidine is noted as an intermediate in the synthesis of antipsychotic medications, highlighting the importance of the dichlorobenzoylpiperidine moiety in medicinal chemistry[6].
Synthesis and Related Chemistry
The synthesis of this compound would typically involve the acylation of 4-methylpiperidine with 2,4-dichlorobenzoyl chloride. This is a standard amide bond formation reaction.
The 4-methylpiperidine starting material is a well-established reagent in organic synthesis, notably used as a base for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS)[7][8][9][10]. Studies have compared its efficacy to piperidine and piperazine, finding it to be a viable alternative with potential advantages in handling and toxicity[10].
The general synthetic workflow involving such an intermediate is visualized below.
Caption: General synthetic workflow illustrating the role of this compound as a key intermediate.
Comparison with Structurally Related Active Compounds
While a direct comparison is impossible due to the lack of data, we can infer potential areas of interest by examining related structures. The 2,4-dichlorophenyl group is a common substituent in pharmacologically active molecules.
-
Cannabinoid Receptor Ligands : A pyrazole derivative containing a 1-(2,4-dichlorophenyl) group was developed as a potential peripheral cannabinoid-1 receptor inverse agonist for treating obesity[11].
-
Antimicrobial and Antiviral Agents : Derivatives of 4-(2,4-Dichlorobenzoyl)piperidine have been reported to possess antimicrobial, anti-inflammatory, and antiviral properties[6].
-
Serotonin Receptor Modulators : As mentioned, the patent literature points towards the utility of this scaffold in creating 5-HT2A serotonin receptor modulators.
The key difference between these examples and the topic compound is that this compound is a synthetic precursor, not the final, optimized molecule designed for biological activity. The final compounds in these studies have undergone further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a commercially available chemical intermediate with no published data on its biological performance, efficacy, or safety. Its sole documented role is as a building block in the multi-step synthesis of more complex, pharmacologically active molecules, particularly those targeting the 5-HT2A serotonin receptor. Therefore, it cannot be evaluated or compared in the context of a final product. Future research could potentially explore the biological properties of this compound itself, but based on current knowledge, its value lies in its utility for synthetic chemistry in the field of drug discovery.
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- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 4-(2,4-Dichlorobenzoyl)piperidine [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine and the Known FAAH Inhibitor URB597
Introduction
In the landscape of contemporary drug discovery, the characterization of novel chemical entities is a critical endeavor. This guide focuses on 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, a compound with a chemical structure suggestive of potential bioactivity, yet one that remains largely uncharacterized in peer-reviewed literature. Given its structural features, particularly the presence of a piperidine ring common in centrally active agents and an electrophilic dichlorobenzoyl moiety, we hypothesize a potential interaction with serine hydrolases.
This guide proposes a head-to-head comparison of this compound with URB597, a well-established and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Its inhibition is a therapeutic strategy for pain, anxiety, and other neurological disorders.
This comparative analysis will provide a framework for researchers to not only understand the potential of this compound but also to apply a rigorous, scientifically-grounded methodology for its characterization. We will delve into a comparative analysis of their physicochemical properties, outline detailed experimental protocols for determining inhibitory potential, and present a clear, data-driven approach to interpreting the results.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are pivotal in determining its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of key properties for this compound and URB597, derived from computational predictions.
| Property | This compound | URB597 |
| Molecular Weight | 286.18 g/mol | 323.38 g/mol |
| LogP | 3.5 | 4.2 |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Polar Surface Area | 20.31 Ų | 49.33 Ų |
Mechanism of Action: The Role of FAAH Inhibition
FAAH terminates the signaling of fatty acid amides, most notably the endocannabinoid anandamide, by hydrolyzing them to arachidonic acid and ethanolamine. Inhibition of FAAH leads to an accumulation of anandamide, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects. URB597 is known to act as a potent and selective irreversible inhibitor of FAAH. The proposed investigation will determine if this compound exhibits similar inhibitory activity.
Caption: Simplified signaling pathway of FAAH and its inhibition.
Experimental Protocols
To empirically assess the inhibitory potential of this compound against FAAH, a systematic experimental approach is necessary. The following protocols provide a framework for this investigation, using URB597 as a positive control.
In Vitro FAAH Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human recombinant FAAH
-
Fluorogenic substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
This compound
-
URB597
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound and URB597 in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to create a range of concentrations.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add human recombinant FAAH to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for in vitro FAAH inhibition assay.
Expected Data and Interpretation
The primary outcome of this experiment will be the IC50 values for both this compound and URB597. A lower IC50 value indicates a more potent inhibitor.
| Compound | Predicted IC50 (nM) |
| This compound | To be determined |
| URB597 | 5 - 10 |
Conclusion
This guide provides a comprehensive framework for the initial characterization of this compound, a compound of potential interest for which no significant biological data is currently available. By hypothesizing FAAH as a plausible target based on structural analogy and proposing a direct comparison with the known inhibitor URB597, we have outlined a scientifically rigorous path forward. The detailed experimental protocols and the clear articulation of expected outcomes are designed to empower researchers to conduct a thorough and meaningful investigation. The findings from such a study will be instrumental in determining whether this compound warrants further exploration as a novel therapeutic agent.
References
- Fegley, D., et al. (2005). URB597: A potent and selective inhibitor of fatty-acid amide hydrolase that elevates anandamide and produces cannabimimetic effects. Proceedings of the National Academy of Sciences, 102(20), 7399-7404. [Link]
- Piomelli, D., et al. (2006). Pharmacological modulation of the endocannabinoid system. Pharmacological Reviews, 58(4), 597-626. [Link]
- Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 98(16), 9371-9376. [Link]
A Comparative Guide to the Pharmacokinetic Profile of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine Analogs
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive evaluation of the anticipated pharmacokinetic (PK) properties of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine analogs. While specific experimental data for this class of compounds is not extensively available in the public domain, this guide will leverage established principles of drug metabolism and pharmacokinetics (DMPK) and draw comparisons with structurally related molecules to provide a predictive framework for their evaluation.
Introduction: The this compound Scaffold
The this compound scaffold represents a class of compounds with potential for diverse pharmacological activities, owing to the presence of a substituted benzoyl group and a piperidine ring, a common motif in many centrally acting and peripherally acting drugs. The dichlorophenyl moiety imparts significant lipophilicity, while the 4-methylpiperidine ring can influence potency, selectivity, and metabolic stability. Understanding the absorption, distribution, metabolism, and excretion (ADME) of analogs built upon this core structure is critical for their advancement as potential therapeutic agents.
Comparative Pharmacokinetic Profile: A Predictive Analysis
The pharmacokinetic behavior of a drug candidate is intricately linked to its physicochemical properties. For the this compound scaffold, key determinants of its ADME profile will be its lipophilicity, basicity of the piperidine nitrogen, and susceptibility to metabolic enzymes.
Absorption
Oral bioavailability is a desirable trait for many drug candidates. For piperidine-containing compounds, absorption is often influenced by a balance of lipophilicity and aqueous solubility. The dichlorobenzoyl group in the parent scaffold suggests a high lipophilicity, which could favor passive diffusion across the intestinal membrane. However, excessive lipophilicity can lead to poor solubility and potential for efflux by transporters like P-glycoprotein.
Structure-activity relationship studies on other piperidone analogues have shown that reducing the hydrogen-bonding potential can improve oral absorption[1]. Therefore, modifications to the piperidine ring or the benzoyl group that modulate lipophilicity and hydrogen bonding capacity will be critical in optimizing the absorption of these analogs.
Distribution
The volume of distribution (Vd) is expected to be moderate to high for this class of compounds, given their likely lipophilic nature. This suggests that the compounds will distribute from the systemic circulation into various tissues. Plasma protein binding is also anticipated to be high[2]. The degree of distribution into the central nervous system (CNS) will be dependent on the ability of the analogs to cross the blood-brain barrier (BBB). While the parent scaffold has characteristics that might allow for CNS penetration, specific substitutions can be made to either enhance or restrict brain exposure. For instance, the addition of polar functional groups or increasing the topological polar surface area (tPSA) can limit BBB penetration[3].
Metabolism
The metabolic fate of this compound analogs is likely to be governed by cytochrome P450 (CYP) enzymes, primarily in the liver. Based on the metabolism of other piperidine-containing drugs, several metabolic pathways can be anticipated[4]:
-
N-dealkylation: This is a common metabolic pathway for N-substituted piperidines, often catalyzed by CYP3A4 and CYP2D6[5]. For the parent scaffold, this would involve cleavage of the bond between the piperidine nitrogen and the benzoyl group.
-
Oxidation of the Piperidine Ring: Hydroxylation at the 3- or 4-position of the piperidine ring is another plausible metabolic route. The presence of the methyl group at the 4-position may sterically hinder oxidation at that site but could direct metabolism to other positions.
-
Aromatic Hydroxylation: The dichlorophenyl ring could undergo oxidation, although the presence of two chlorine atoms may render it more resistant to this pathway.
-
Metabolism of the Methyl Group: The 4-methyl group itself can be a site of oxidation, leading to the formation of a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.
The overall metabolic stability of the analogs will be highly dependent on the nature and position of substituents. For example, the introduction of fluorine atoms at metabolically labile positions can block oxidation and enhance metabolic stability.
Excretion
The primary route of excretion for the metabolites of these analogs is expected to be via the kidneys (urine) and/or the liver (bile/feces). The parent compound, being lipophilic, is less likely to be excreted unchanged in the urine until it has been metabolized to more polar derivatives.
Data Summary: Predicted Influence of Structural Modifications
The following table summarizes the predicted impact of common chemical modifications on the pharmacokinetic parameters of this compound analogs, based on general principles of medicinal chemistry and data from related compounds.
| Structural Modification | Predicted Effect on Absorption | Predicted Effect on Distribution | Predicted Effect on Metabolism | Predicted Effect on Half-life |
| Addition of Polar Groups (e.g., -OH, -COOH) | May decrease due to reduced permeability, but could increase solubility. | Likely to decrease Vd and CNS penetration. | May provide new sites for conjugation reactions. | May decrease due to faster clearance. |
| Introduction of Fluorine Atoms | Generally minimal effect on absorption. | Can increase lipophilicity and Vd. | Can block sites of metabolism, increasing stability. | Likely to increase. |
| Variation of N-substituent (instead of benzoyl) | Highly dependent on the substituent's properties. | Will significantly impact Vd and tissue distribution. | Can alter the primary sites of metabolism. | Highly variable. |
| Modification of the Piperidine Ring | Can influence pKa and solubility, thus affecting absorption. | May alter protein binding and tissue penetration. | Can influence the rate and site of ring oxidation. | Can be modulated to optimize. |
Experimental Protocols for In Vivo Pharmacokinetic Evaluation
To experimentally determine the pharmacokinetic profile of novel this compound analogs, a standard in vivo study in a rodent model, such as the rat, is a crucial first step.
Step-by-Step Methodology for a Rat Pharmacokinetic Study
-
Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be acclimated for at least one week prior to the study.
-
-
Dosing Formulation and Administration:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of PEG400, Solutol HS 15, and water) to ensure solubility and stability.
-
Dose: A preliminary dose range finding study is recommended. A typical starting dose for a screening study is 1-10 mg/kg.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus via the tail vein to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO): Administered by gavage to assess oral absorption and bioavailability.
-
-
-
Blood Sample Collection:
-
A sparse sampling design is often employed. Blood samples (approximately 100-200 µL) are collected from a subset of animals at each time point.
-
Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
-
Sample Processing and Storage:
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) within 30 minutes of collection.
-
Plasma samples are transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.
-
Method development involves optimizing chromatographic separation and mass spectrometric detection parameters for the analyte and an internal standard.
-
The method must be validated for accuracy, precision, linearity, and sensitivity.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
-
Key parameters calculated include:
-
IV: Clearance (CL), Volume of distribution at steady state (Vss), and terminal half-life (t½).
-
PO: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).
-
Oral Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of an in vivo pharmacokinetic study.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Hypothetical Metabolic Pathways
Based on the known metabolism of structurally related compounds, the following diagram illustrates the likely metabolic fate of the this compound scaffold.
Caption: Hypothetical metabolic pathways for the title scaffold.
Conclusion
The this compound scaffold presents a promising starting point for the design of novel therapeutic agents. While direct experimental pharmacokinetic data is limited, a predictive analysis based on structurally related compounds suggests that these analogs are likely to be lipophilic, with moderate to high volumes of distribution and metabolism primarily mediated by CYP enzymes. The provided experimental protocol offers a robust framework for the systematic evaluation of the ADME properties of novel analogs. Through iterative cycles of design, synthesis, and pharmacokinetic testing, the properties of these compounds can be fine-tuned to achieve a desirable profile for further preclinical and clinical development.
References
- Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127–1132. [Link]
- [Metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats] - PubMed. (1985). Comptes Rendus de l'Académie des Sciences, Série III, 300(17), 633–636. [Link]
- In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed. (2004). Xenobiotica, 34(2), 179–192. [Link]
- Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption - PubMed. (2005). Bioorganic & Medicinal Chemistry Letters, 15(17), 3957–3961. [Link]
- Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed. (2022). Critical Reviews in Toxicology, 52(3), 239–258. [Link]
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023). European Journal of Medicinal Chemistry, 263, 115916. [Link]
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- Discovery of 1‑(2,4-Dichlorophenyl)‑N‑(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)‑1H‑pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid‑1 Receptor Antagonist with Significant Weight-Loss Efficacy in Diet-Induced Obese Mice - ACS Figshare. (2013). Journal of Medicinal Chemistry, 57(5), 2047–2054. [Link]
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- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed. (1995). Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
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- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed. (2011). Xenobiotica, 41(4), 327–339. [Link]
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Navigating Chemical Synergies: A Comparative Guide to 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine in Combination Therapies
Introduction: Unveiling the Potential of a Novel Piperidine Scaffold
In the landscape of modern drug discovery, the exploration of synergistic interactions between bioactive molecules represents a frontier of immense therapeutic promise. The principle of synergy—where the combined effect of two or more compounds exceeds the sum of their individual effects—offers a powerful strategy to enhance efficacy, overcome drug resistance, and minimize adverse effects. This guide focuses on the therapeutic potential of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine, a compound whose full pharmacological profile is still emerging.
While direct and extensive research on the synergistic effects of this compound is not yet publicly available, its structural motifs—a dichlorobenzoyl group and a 4-methylpiperidine core—are present in numerous compounds with well-documented biological activities. Piperidine derivatives, for instance, are integral to a wide range of pharmaceuticals, including antipsychotics, analgesics, and anticancer agents.[1][2] The dichlorobenzoyl moiety is also a feature in compounds with diverse pharmacological targets.
This guide, therefore, adopts a forward-looking, hypothesis-driven approach. By examining the known activities of structurally related compounds, we will propose and explore potential synergistic combinations for this compound in key therapeutic areas: oncology, neuropharmacology, and inflammatory diseases. We will provide a scientific rationale for each proposed synergy and outline detailed, albeit conceptual, experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers and drug development professionals, stimulating further investigation into the combinatorial potential of this promising chemical entity.
Hypothesized Synergistic Applications and Supporting Rationale
Oncology: A Potential Partnership with PI3K/Akt/mTOR Pathway Inhibitors
Scientific Rationale: The piperidine scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.[3][4] Many of these compounds exert their effects by modulating critical signaling pathways that govern cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3] Given that this compound shares this core structure, it is plausible that it may exhibit some degree of anticancer activity, potentially through a similar mechanism.
Inhibitors of the PI3K/Akt/mTOR pathway are a cornerstone of modern targeted cancer therapy. However, their efficacy can be limited by feedback mechanisms and the activation of alternative survival pathways. A synergistic strategy would involve combining a PI3K/Akt/mTOR inhibitor with a compound that targets a complementary pathway or induces cancer cell apoptosis through a different mechanism. If this compound possesses pro-apoptotic or cell cycle-arresting properties, its combination with a PI3K/Akt/mTOR inhibitor could lead to a potent synergistic effect, resulting in enhanced tumor cell killing and a reduced likelihood of resistance.
Proposed Synergistic Partner: A selective PI3K inhibitor (e.g., Alpelisib) or a dual PI3K/mTOR inhibitor (e.g., Dactolisib).
Neuropharmacology: Augmenting the Efficacy of Atypical Antipsychotics
Scientific Rationale: The structural similarity of certain piperidine derivatives to established antipsychotic medications suggests a potential role for this compound in modulating neurotransmitter systems.[5] Atypical antipsychotics often exhibit a complex pharmacology, with activity at dopamine D2, serotonin 5-HT2A, and other receptors.[6] Combination therapies are common in the management of complex psychiatric disorders to address a broader spectrum of symptoms and improve patient outcomes.[7][8]
If this compound acts on a distinct but complementary set of receptors or signaling pathways involved in psychosis (for instance, by modulating glutamatergic or cholinergic systems), its co-administration with a low dose of an atypical antipsychotic could produce a synergistic effect. This could lead to improved efficacy in treating both positive and negative symptoms of schizophrenia, potentially with a more favorable side-effect profile than high-dose monotherapy.[9]
Proposed Synergistic Partner: A low-dose atypical antipsychotic (e.g., Risperidone or Olanzapine).
Inflammatory Diseases: A Collaborative Inhibition of the NLRP3 Inflammasome
Scientific Rationale: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[10][11] Recent research has identified piperidine-containing compounds as potential inhibitors of the NLRP3 inflammasome. The combination of agents that inhibit different stages of inflammasome activation can lead to synergistic anti-inflammatory effects.[12][13]
Assuming that this compound could inhibit a component of the NLRP3 inflammasome pathway, combining it with a compound that targets a different aspect of the inflammatory cascade could be highly effective. For example, if our target compound interferes with NLRP3 oligomerization, combining it with an inhibitor of caspase-1 activation or a blocker of the upstream signaling events that trigger inflammasome assembly could result in a potent and synergistic reduction of pro-inflammatory cytokine release.[14]
Proposed Synergistic Partner: A known NLRP3 inflammasome inhibitor targeting a different mechanism (e.g., MCC950) or a caspase-1 inhibitor.
Experimental Protocols for Synergy Assessment
The following sections detail standardized, yet hypothetical, experimental workflows to quantitatively assess the synergistic potential of this compound with the proposed partner compounds.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used method to evaluate the in vitro interaction of two compounds.[5][15][16]
Methodology:
-
Cell Culture: Culture the appropriate cell line for the disease model (e.g., a cancer cell line for the oncology hypothesis, a neuronal cell line for the neuropharmacology hypothesis, or immune cells like macrophages for the inflammation hypothesis) in 96-well microtiter plates.
-
Compound Dilution: Prepare serial dilutions of this compound along the rows of the plate and serial dilutions of the partner compound along the columns.
-
Treatment: Add the diluted compounds to the cells and incubate for a predetermined period (e.g., 48-72 hours).
-
Viability/Activity Measurement: Assess cell viability or a relevant biological endpoint using a suitable assay (e.g., MTT assay for cytotoxicity, a reporter gene assay for receptor activity, or an ELISA for cytokine release).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination. The FIC index is determined using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[15][17]
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive Effect: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Table 1: Hypothetical Checkerboard Assay Data for this compound and a PI3K Inhibitor in a Cancer Cell Line
| Concentration of this compound (µM) | Concentration of PI3K Inhibitor (µM) | % Cell Viability |
| 10 (MIC alone) | 0 | 50 |
| 0 | 5 (MIC alone) | 50 |
| 2.5 | 1.25 | 45 |
| 1.25 | 0.625 | 60 |
| 0.625 | 0.3125 | 75 |
Note: This is illustrative data. Actual concentrations and results would be determined experimentally.
In Vivo Synergy Assessment: Mouse Tumor Models
For promising in vitro synergistic combinations, validation in an in vivo model is crucial.[18][19]
Methodology:
-
Animal Model: Utilize an appropriate mouse model for the disease of interest (e.g., xenograft or syngeneic tumor models for oncology, a neurobehavioral model for CNS disorders, or a model of induced inflammation).
-
Treatment Groups: Establish four treatment groups:
-
Vehicle control
-
This compound alone
-
Partner compound alone
-
Combination of both compounds
-
-
Dosing and Administration: Administer the compounds at doses determined from preliminary dose-ranging studies.
-
Efficacy Assessment: Monitor relevant endpoints over time. For oncology, this would be tumor volume and survival.[19] For neuropharmacology, behavioral tests would be employed. For inflammation, biomarkers of inflammation would be measured.
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treatment groups. Synergy is indicated if the effect of the combination therapy is significantly greater than the effects of the individual treatments.[20][21][22]
Visualizing Synergistic Mechanisms and Workflows
Hypothesized Synergistic Mechanism in Oncology
Caption: Dual blockade of proliferation and induction of apoptosis.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for the checkerboard synergy assay.
Conclusion and Future Directions
While the direct study of synergistic interactions involving this compound is in its infancy, the foundational principles of chemical biology and pharmacology provide a rational basis for hypothesizing its potential in combination therapies. The structural precedents set by other piperidine-containing compounds suggest promising avenues for investigation in oncology, neuropharmacology, and inflammatory diseases.
The experimental frameworks outlined in this guide offer a clear path for the systematic evaluation of these hypotheses. Rigorous in vitro and in vivo studies are essential to validate these concepts and to elucidate the underlying mechanisms of any observed synergistic effects. The future of drug development will increasingly rely on such intelligent combination strategies to address complex diseases and improve patient outcomes. It is our hope that this guide will serve as a catalyst for further research into the synergistic potential of this compound and other novel chemical entities.
References
- Kirby, J. E. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. The Kirby Laboratory.
- Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay.
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- Rather, R. A., et al. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. 2022. Available from: [https://www.frontiersin.org/articles/10.3389/fphar.2022.86 piperidine/full]([Link] piperidine/full).
- Creative Biolabs. In Vitro Phage-antibiotic Synergy Determination Assay Service.
- Wang, X., et al. In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Frontiers in Microbiology. 2020.
- Spina, E., & de Leon, J. Clinically significant interactions of psychotropic agents with antipsychotic drugs. Clinical Pharmacokinetics. 2007.
- ResearchGate. The combination, but not individuals, significantly inhibits NLRP3 inflammasome activation in LPS/ATP-stimulated RAW264. 7 macrophages.
- ResearchGate. Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
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Safety Operating Guide
1-(2,4-Dichlorobenzoyl)-4-methylpiperidine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
This document provides comprehensive, safety-driven procedures for the proper disposal of this compound (CAS No. 327069-50-1). As a professional in a research and development environment, you understand that meticulous handling of chemical compounds extends through their entire lifecycle, culminating in their safe and compliant disposal. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that safety and regulatory compliance are built into your laboratory's workflow.
Hazard Assessment: A Structurally-Informed Approach
A specific Safety Data Sheet (SDS) for this compound is not always readily available for novel or research-specific compounds[1][2]. Therefore, a prudent safety assessment must be derived from its constituent chemical moieties: the dichlorobenzoyl group and the 4-methylpiperidine ring .
-
The Dichlorobenzoyl Moiety : This component features a chlorinated aromatic ring. Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity.[3][4] Thermal decomposition of chlorinated compounds can release highly toxic and corrosive gases, such as hydrogen chloride (HCl), carbon oxides, and nitrogen oxides[5]. The U.S. EPA frequently lists wastes from the production of chlorinated aliphatic hydrocarbons as hazardous[6][7].
-
The 4-Methylpiperidine Moiety : The parent compound, 4-methylpiperidine, is a flammable liquid and is corrosive, causing skin burns and eye damage[5][8][9]. While the final compound's properties are distinct, the underlying potential for toxicity and irritation from this part of the structure must be respected.
PART 1: Pre-Disposal Safety and Handling
Proper disposal begins long before the waste container is full. It starts with proactive safety measures during handling and accumulation.
Engineering Controls
All handling of this compound, including weighing, transfers, and the addition to a waste container, must be conducted within a certified chemical fume hood. This is to prevent inhalation of any dust or vapors, which may cause respiratory irritation[11][12].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed[13].
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Protects against skin contact. Given the dichlorobenzoyl group, chemical resistance is key. Double-gloving provides additional protection against tears and permeation[14][15]. |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Standard laboratory safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes. A face shield should be used with goggles when there is a significant splash risk[16]. |
| Body Protection | Chemical-resistant Lab Coat or Gown | A fully-buttoned lab coat protects skin and personal clothing from contamination. For larger quantities or spill risks, a chemically impervious apron or suit may be required[13]. |
| Respiratory | N95 Respirator (or higher) | While a fume hood is the primary control, a respirator should be available for emergency situations like a spill outside of containment. Use requires prior medical clearance and fit-testing[13][15]. |
PART 2: Step-by-Step Waste Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and minimizes environmental impact.
Step 1: Waste Classification and Segregation
-
Classify : This compound is a halogenated organic solid waste .
-
Segregate : Crucially, do not mix this waste with non-halogenated organic waste streams. The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes that can scrub acidic gases from the effluent[10]. Mixing streams increases disposal costs for your entire lab.
Step 2: Containerization
-
Select a Container : Use a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene or glass) and has a secure, vapor-tight lid.
-
Condition of Container : Ensure the container is clean, dry, and in good condition. Never reuse a container that held incompatible chemicals.
-
Headspace : Leave at least 10% of the container volume as headspace to allow for expansion of contents.
Step 3: Labeling
Proper labeling is a regulatory requirement and is critical for the safety of waste handlers.
-
Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, affix your institution's official hazardous waste label.
-
Complete All Fields :
-
Write the full chemical name: This compound . Do not use abbreviations or formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Clearly check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).
-
Indicate the "Accumulation Start Date."
-
Provide your name, lab number, and contact information.
-
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks from the primary container.
-
Keep the container closed at all times except when adding waste[10].
Step 5: Final Disposal
-
Contact EHS : Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup.
-
Disposal Method : Do not attempt to treat or neutralize the waste yourself. The standard and required method for disposal of this type of compound is high-temperature incineration at a licensed hazardous waste facility[17]. This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
PART 3: Emergency Procedures
Spill Response
For small spills (<100 mL or 100g) within a chemical fume hood:
-
Alert Personnel : Immediately alert others in the lab.
-
Don PPE : Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels initially.
-
Collection : Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solid waste.
-
Decontamination : Clean the spill area with a detergent solution and then wipe with a solvent like ethanol to ensure all residue is removed. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be disposed of in the same container[5][18][19].
-
Label and Dispose : Seal, label, and dispose of the spill cleanup waste as halogenated organic waste.
For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek immediate medical attention[11].
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[11].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].
Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
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Comprehensive Safety and Handling Guide for 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(2,4-Dichlorobenzoyl)-4-methylpiperidine (CAS No. 327069-50-1).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from best practices for handling hazardous chemicals and data from structurally analogous compounds, including piperidine derivatives and dichlorobenzoyl moieties. This document is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and a certified safety officer before commencing any work.
Hazard Analysis: A Structural Approach
The toxicological properties of this compound have not been exhaustively studied. Therefore, a conservative approach to safety is paramount, based on an analysis of its structural components: the piperidine ring and the dichlorobenzoyl group.
-
Piperidine Moiety: The parent compound, piperidine, is a flammable liquid that is toxic when in contact with skin or inhaled.[4][5][6] It is known to cause severe skin burns and eye damage.[4][5][6] Derivatives often share these hazardous properties.[7] Exposure can lead to irritation of the nose and throat, coughing, and wheezing.[4]
-
Dichlorobenzoyl Moiety: Compounds containing the dichlorobenzoyl group, such as 2,4-Dichlorobenzoyl peroxide, require careful handling to avoid contact with skin and eyes.[8] These compounds can cause skin, eye, and respiratory irritation.[9][10]
Based on this structural analysis, it is prudent to treat this compound as a substance that is potentially toxic, corrosive, and irritating to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required equipment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a significant splash hazard. | Protects against splashes and airborne particles, which can cause severe eye damage, a known hazard for both piperidine and dichlorobenzoyl compounds.[4][8][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact. Piperidine derivatives can be toxic and cause skin irritation or chemical burns.[4][6][7][11] |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is also required. | Minimizes skin exposure to the chemical. Contaminated clothing should be removed immediately and laundered by qualified personnel.[4][7][8] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) must be used. | Prevents inhalation of potentially harmful aerosols, vapors, or dust. Piperidine and its derivatives can cause respiratory irritation.[4][12] |
Operational Plan: From Receipt to Disposal
Safe handling requires a systematic approach at every stage. The following workflow diagram and procedural steps provide a clear operational plan.
Caption: Standard Operating Procedure Workflow for Handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Assemble all necessary equipment and reagents within the fume hood before introducing the target compound.
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
Conduct all manipulations of this compound exclusively within a chemical fume hood to minimize inhalation exposure.[5]
-
Use spark-proof tools and equipment, as piperidine derivatives can be flammable.[5][13]
-
Avoid the formation of dust and aerosols.[8] If handling a solid, weigh it out carefully. If using a solution, transfer liquids with appropriate care to avoid splashing.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]
-
-
Decontamination and Cleanup:
-
In case of a spill, evacuate personnel to a safe area.[8]
-
Remove all sources of ignition.[5]
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[5]
-
Do not allow the chemical to enter drains or waterways.[8]
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][14] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14] |
Disposal Plan
Chemical waste must be handled in accordance with institutional and governmental regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
